Pyrazine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQCOXFCLRTKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049410 | |
| Record name | Pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a strong odor like pyridine; [Merck Index] White crystalline solid with a strong odor; [Alfa Aesar MSDS], Solid, deliquescent crystals or wax-like solid with a pungent, sweet, corn-like, nutty odour | |
| Record name | Pyrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17010 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Pyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/728/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
115.00 to 116.00 °C. @ 760.00 mm Hg | |
| Record name | Pyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
freely soluble in water, organic solvents, very soluble (in ethanol) | |
| Record name | Pyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/728/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
290-37-9 | |
| Record name | Pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=290-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JKE371789 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
54 - 56 °C | |
| Record name | Pyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Science of Pyrazine and Phenazine Heterocycles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental science of pyrazine and phenazine heterocycles, two classes of nitrogen-containing aromatic compounds that are of significant interest in medicinal chemistry and drug development. This document covers their synthesis, chemical and physical properties, and diverse biological activities, with a focus on their mechanisms of action in relevant signaling pathways.
Introduction to this compound and Phenazine Heterocycles
Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4.[1][2] This arrangement confers upon them unique electronic properties, rendering them electron-deficient yet still aromatic.[3] Phenazines are a related class of compounds characterized by a dibenzo-annulated this compound core, meaning they consist of a this compound ring fused with two benzene rings.[1][2] Both this compound and phenazine scaffolds are found in numerous natural products and have been extensively utilized in the synthesis of a wide array of biologically active molecules.[1][4] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7]
Synthesis of this compound and Phenazine Derivatives
The synthesis of functionalized this compound and phenazine rings is a cornerstone of medicinal chemistry efforts targeting these scaffolds. A variety of synthetic methodologies have been developed to access a diverse range of derivatives.
Synthesis of Pyrazines
Common strategies for this compound synthesis often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[1] More contemporary methods focus on efficiency and sustainability.
Experimental Protocol: One-Pot Synthesis of Substituted Pyrazines [8]
-
Dissolution: Dissolve the 1,2-diketone (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL) in a round-bottom flask.
-
Addition of Amine: To this solution, add the 1,2-diamine (1.1 mmol).
-
Catalysis: Add a catalytic amount of potassium tert-butoxide (0.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add 20 mL of water to the reaction mixture.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
A workflow for a manganese-catalyzed dehydrogenative coupling approach is depicted below.
Caption: Manganese-Catalyzed Dehydrogenative Coupling Workflow.
Synthesis of Phenazines
The traditional and most common method for synthesizing the phenazine core involves the condensation of a 1,2-diaminobenzene with a 1,2-dicarbonyl compound.[9]
Experimental Protocol: General Phenazine Synthesis [9]
-
Dissolution: Dissolve equimolar amounts of the 1,2-diaminobenzene and the 1,2-dicarbonyl compound in a suitable solvent (e.g., ethanol or acetic acid).
-
Reaction: Heat the reaction mixture to reflux for 2-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
Isolation: Collect the solid product by filtration.
-
Purification: If necessary, wash the solid with a suitable solvent to remove impurities. The product can be further purified by recrystallization.
Below is a diagram illustrating the general workflow for phenazine synthesis.
Caption: General Phenazine Synthesis Workflow.
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound and phenazine derivatives, such as solubility and lipophilicity (logP), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Their spectroscopic characteristics are essential for structural elucidation and purity assessment.
Physicochemical Properties
| Property | This compound | Phenazine |
| Molecular Formula | C₄H₄N₂ | C₁₂H₈N₂ |
| Molar Mass ( g/mol ) | 80.09 | 180.21 |
| Appearance | White crystals | Yellow needles |
| Melting Point (°C) | 52 | 174-177 |
| Boiling Point (°C) | 115 | 360 |
| Solubility | Soluble in water, ethanol, ether[10] | Sparingly soluble in alcohol, soluble in sulfuric acid[11] |
| pKa | 0.37 | 1.23 |
Experimental Protocol: Determination of logP (Shake-Flask Method) [12][13]
-
Phase Preparation: Prepare water (pH 7.4, phosphate buffer) saturated with n-octanol and n-octanol saturated with water. Allow the phases to separate for 24 hours.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a 50/50 mixture of the prepared water and n-octanol phases.
-
Equilibration: Shake the mixture vigorously and then allow it to separate for 24 hours to reach equilibrium.
-
Analysis: Carefully separate the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Spectroscopic Properties
UV-Vis, IR, NMR, and Mass Spectrometry are key techniques for the characterization of these heterocycles.
| Spectroscopic Technique | This compound Derivatives | Phenazine Derivatives |
| ¹H NMR (ppm) | Aromatic protons typically resonate in the range of 8.5-9.0 ppm.[14] | Aromatic protons appear in the range of 7.5-8.5 ppm. |
| ¹³C NMR (ppm) | Carbon atoms attached to nitrogen are deshielded and appear around 145-155 ppm. | Aromatic carbons resonate in the range of 120-145 ppm. |
| UV-Vis (λmax, nm) | Exhibit characteristic absorptions in the UV region, often with multiple bands. | Show strong absorptions in the UV and visible regions, contributing to their color.[15] |
| IR (cm⁻¹) | C-N stretching vibrations are typically observed in the 1350-1000 cm⁻¹ region. | Characteristic bands for C=N and aromatic C=C stretching are prominent. |
Biological Activities and Mechanisms of Action
This compound and phenazine derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.
This compound Derivatives: Kinase Inhibition
A significant number of this compound-containing compounds have been developed as potent and selective kinase inhibitors.[15][16] Kinases are crucial enzymes in cellular signaling pathways that regulate cell proliferation, survival, and differentiation.[1] By acting as ATP-competitive inhibitors, these this compound derivatives can block the catalytic activity of kinases involved in cancer and inflammatory diseases.[1][3]
The diagram below illustrates the general mechanism of kinase inhibition by a this compound-based inhibitor.
Caption: Inhibition of Kinase Signaling by a this compound Derivative.
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |
| Sorafenib Analog 6g | HepG2, HeLa, A549 | 0.9–7.5 | [10] |
| Sorafenib Analog 6h | HepG2, HeLa, A549 | 0.6–0.9 | [10] |
| Cinnamate-pyrazine 2 | HCV NS5B RdRp | 0.69 | [5] |
| Cinnamate-pyrazine 3 | HCV NS5B RdRp | 1.2 | [5] |
| Chalcone-pyrazine 48 | BEL-7402 | 10.74 | [5] |
Phenazine Derivatives: Redox Cycling and Apoptosis
Many of the biological effects of phenazines stem from their ability to undergo redox cycling within cells.[4][7] This process involves the transfer of electrons from cellular reducing agents, such as NADH and NADPH, to the phenazine molecule, which then reduces molecular oxygen to produce reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide.[7] The resulting oxidative stress can damage cellular components and trigger programmed cell death, or apoptosis, often through the mitochondrial pathway.[17]
The following diagram illustrates the phenazine-induced apoptosis pathway.
Caption: Phenazine-Induced Apoptosis via Redox Cycling.
Some phenazines can also directly interact with and activate the transcription factor SoxR, which in turn regulates the expression of genes involved in the response to oxidative stress.[9][18]
Caption: SoxR Activation by Phenazines.
Quantitative Data: Anticancer Activity of Phenazine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Diastaphenazine | HCT116 | 14.9 | [16] |
| Diastaphenazine | BGC-823 | 28.8 | [16] |
| 5-methylphenazine-1-carboxylic acid | A549 (lung cancer) | 0.4887 | [19] |
| 5-methylphenazine-1-carboxylic acid | MDA-MB-231 (breast cancer) | 0.4586 | [19] |
| 2-chloro-N-(phenazin-2-yl)benzamide | K562 (leukemia) | Comparable to cisplatin | [20] |
| 2-chloro-N-(phenazin-2-yl)benzamide | HepG2 (liver cancer) | Comparable to cisplatin | [20] |
Conclusion
This compound and phenazine heterocycles represent versatile and privileged scaffolds in drug discovery and development. Their rich chemistry allows for the synthesis of a vast array of derivatives with tunable physicochemical and biological properties. The mechanisms of action for many of these compounds, particularly the inhibition of key signaling pathways by pyrazines and the induction of oxidative stress by phenazines, provide a solid foundation for the rational design of novel therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the science of these important heterocyclic systems.
References
- 1. This compound-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenazine redox cycling enhances anaerobic survival in Pseudomonas aeruginosa by facilitating generation of ATP and a proton-motive force - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of SoxR activation by redox-active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. chem.pg.edu.pl [chem.pg.edu.pl]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The transcription factors ActR and SoxR differentially affect the phenazine tolerance of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Pyrazine Heterocycle: Chemical Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at the 1 and 4 positions, is a fundamental scaffold in medicinal chemistry and materials science.[1] Its derivatives are found in numerous natural products, pharmaceuticals, and functional materials, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key synthetic methodologies of the this compound core, intended to serve as a valuable resource for professionals in drug discovery and development.
Chemical Structure and Properties
The this compound ring is a planar, aromatic system with the molecular formula C₄H₄N₂.[1] The presence of two electron-withdrawing nitrogen atoms significantly influences its electronic properties, making it less basic than pyridine.[4] This unique electronic nature also imparts distinct reactivity and biological activity to its derivatives.
Physicochemical Properties of this compound
The key physicochemical properties of the parent this compound molecule are summarized in the table below, providing a baseline for understanding the characteristics of more complex derivatives.
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₂ | [5][6] |
| Molar Mass | 80.09 g/mol | [4] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 54-56 °C | [5][7] |
| Boiling Point | 115-116 °C | [5][7] |
| Solubility | Freely soluble in water and organic solvents | [5] |
| pKa (of conjugate acid) | 0.37 | [4] |
| LogP | -0.26 | [5] |
Spectroscopic Properties of this compound
The spectroscopic signature of this compound is crucial for its identification and structural elucidation. The following tables summarize the characteristic nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data for the unsubstituted this compound ring.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| ¹H | 8.59 | Singlet | - | [8][9] |
| ¹³C | 145.2 | - | - | [10] |
Table 2: Key IR and UV-Vis Absorption Data for this compound
| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (λ, nm) | Assignment | Reference |
| FTIR | 3000-3100 | C-H stretching | [11][12] |
| 1580-1620 | C=N and C=C stretching | [11] | |
| 1400-1480 | Ring stretching | [11][12] | |
| 1000-1200 | In-plane C-H bending | [12] | |
| 800-850 | Out-of-plane C-H bending | [11] | |
| UV-Vis | ~260 | n → π* transition | [13][14] |
| ~320-330 | π → π* transition | [13][14] |
Key Experimental Protocols for this compound Synthesis
Several classical and modern synthetic methods are employed for the construction of the this compound ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Staedel-Rugheimer this compound Synthesis (1876)
This classical method involves the reaction of an α-halo ketone with ammonia, followed by condensation and oxidation to yield a symmetrically substituted this compound.
Detailed Protocol for the Synthesis of 2,5-Diphenylthis compound:
-
Reaction Setup: Dissolve 2-chloroacetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Amination: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 equivalents). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Condensation and Oxidation: Heat the reaction mixture to reflux. Add a solution of an oxidizing agent, such as copper(II) sulfate (1.2 mmol) in water, and continue refluxing for 2-4 hours.
-
Work-up and Purification: After cooling to room temperature, the solid product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 2,5-diphenylthis compound.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 3. This compound alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylthis compound, 2,5-bis(3-indolylmethyl)this compound and actinopolymorphol C. | Semantic Scholar [semanticscholar.org]
- 4. Potent Anti-Inflammatory Activity of Tetramethylthis compound Is Mediated through Suppression of NF-k - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound(290-37-9) 1H NMR spectrum [chemicalbook.com]
- 9. orgsyn.org [orgsyn.org]
- 10. hmdb.ca [hmdb.ca]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. 2,3,5,6-四甲基吡嗪 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
The Pyrazine Scaffold: A Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a "privileged" structure in drug design.[2][3] This scaffold is present in numerous FDA-approved drugs, demonstrating a remarkable breadth of biological activities that span anticancer, antimicrobial, and diuretic therapies.[4][5] This guide provides a comprehensive technical overview of the this compound core, detailing its properties, synthetic routes, and its role as a key pharmacophore in several classes of therapeutic agents. It includes summaries of quantitative data, detailed experimental protocols for compound evaluation, and visualizations of key signaling pathways to provide a practical resource for professionals in drug discovery and development.
Physicochemical Properties and Medicinal Chemistry Relevance
The this compound ring's structure imparts distinct properties that are highly advantageous for drug design. It is a planar, aromatic hexagon with 6 π-electrons.[2] The presence of two electronegative nitrogen atoms makes the ring electron-deficient, which influences its interactions with biological targets and its metabolic stability.[2][6]
Key characteristics include:
-
Hydrogen Bonding: The lone-pair electrons on the nitrogen atoms do not participate in aromaticity and can act as potent hydrogen bond acceptors (HBAs).[2] This is a critical interaction in many drug-target binding events, particularly in the hinge region of protein kinases.[2]
-
Basicity: this compound is a weak base, with a pKa of 0.65.[1][6] This low basicity can be beneficial in drug design, as it can reduce off-target effects associated with more basic moieties.
-
Bioisostere: In drug development, the this compound ring is often employed as a bioisostere for benzene, pyridine, and pyrimidine rings to optimize physicochemical properties, improve potency, and modulate pharmacokinetics.[2]
-
Solubility and Stability: The inclusion of the this compound scaffold can enhance the water solubility of a compound, a desirable trait for drug candidates. For example, the this compound skeleton of ligustrazine has been used to improve the poor solubility of other natural products.[6]
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₄H₄N₂ | [7] |
| Aromaticity | Aromatic, 6 π-electrons | [2] |
| pKa | 0.65 | [1][6] |
| Nature | Electron-deficient aromatic heterocycle | [2] |
| Primary Role | Hydrogen Bond Acceptor (HBA) |[2] |
Synthetic Strategies for this compound Derivatives
The synthesis of substituted pyrazines is a well-established field, with several robust methods available to medicinal chemists. A prevalent and effective strategy is the acceptorless dehydrogenative coupling route, which is atom-economical and environmentally benign.[8] This method often involves the self-coupling of 2-amino alcohols or the coupling of 1,2-diamines with 1,2-diols, catalyzed by metal complexes.[8]
Another classical and widely used method is the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane, followed by oxidation of the resulting dihydrothis compound.[9]
The this compound Scaffold as a Privileged Pharmacophore in Approved Drugs
The versatility of the this compound scaffold is evident from the number of FDA-approved drugs that incorporate this ring system across various therapeutic areas.[3][5] Its ability to engage in key binding interactions and its favorable drug-like properties have made it a staple in modern medicinal chemistry.
Table 2: Selected FDA-Approved Drugs Containing a this compound Scaffold
| Drug Name | Target/Mechanism of Action | Therapeutic Area | FDA Approval Year (Indication) |
|---|---|---|---|
| Bortezomib (Velcade) | 26S Proteasome Inhibitor | Oncology | 2003 (Multiple Myeloma) |
| Pyrazinamide | Prodrug; disrupts membrane potential and fatty acid synthesis in M. tuberculosis | Infectious Disease | 1950s (Tuberculosis) |
| Amiloride (Midamor) | Potassium-sparing diuretic; blocks epithelial sodium channels (ENaC) | Cardiovascular | 1967 (Hypertension/Edema) |
| Gilteritinib (Xospata) | FLT3 / AXL Tyrosine Kinase Inhibitor | Oncology | 2018 (AML) |
| Erdafitinib (Balversa) | Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitor | Oncology | 2019 (Urothelial Carcinoma) |
| Acalabrutinib (Calquence) | Bruton's Tyrosine Kinase (BTK) Inhibitor | Oncology | 2019 (CLL) |
Anticancer Agents
This compound is a prominent scaffold in oncology, particularly in the design of kinase and proteasome inhibitors.[4]
Case Study 1: Gilteritinib (Kinase Inhibitor)
Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL, kinases that are often mutated or overexpressed in acute myeloid leukemia (AML).[10] The this compound-2-carboxamide moiety of gilteritinib is crucial for its activity, forming key hydrogen bonds within the ATP-binding pocket of the kinases.[10]
Case Study 2: Bortezomib (Proteasome Inhibitor)
Bortezomib was the first-in-class proteasome inhibitor approved for treating multiple myeloma.[3] It reversibly inhibits the 26S proteasome, a cellular complex that degrades ubiquitinated proteins.[3] This leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately inducing cancer cell death. The this compound moiety in bortezomib is critical for its binding and activity.[3]
Table 3: Quantitative Activity Data for this compound-Based Anticancer Agents
| Compound | Target/Assay | IC₅₀ Value | Cell Line | Reference |
|---|---|---|---|---|
| Gilteritinib | FLT3 Kinase | 0.29 nM | Biochemical Assay | [10] |
| Gilteritinib | AXL Kinase | 0.73 nM | Biochemical Assay | [10] |
| Darovasertib | PKCα Kinase | 1.9 nM | Biochemical Assay | [10] |
| Compound 51 | Cytotoxicity | 0.012 µM | MCF-7 (Breast Cancer) | [6] |
| Compound 49 | Cytotoxicity | 0.13 µM | A549 (Lung Cancer) |[6] |
Antimicrobial Agents
Case Study: Pyrazinamide (Antitubercular)
Pyrazinamide (PZA) is a critical first-line drug for the treatment of tuberculosis, valued for its ability to shorten the duration of therapy.[11] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a bacterial pyrazinamidase enzyme present in Mycobacterium tuberculosis.[12] POA is thought to disrupt membrane potential and inhibit fatty acid synthesis, though its exact mechanism remains a subject of investigation.[12][13] PZA is most effective in the acidic environment of phagolysosomes where tuberculous bacilli are found.[12]
Table 4: Antitubercular Activity of this compound Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazinamide | M. tuberculosis H37Rv | 6.25 | [14] |
| Compound 8a | M. tuberculosis H37Rv | ≤6.25 | [14] |
| Compound 8b | M. tuberculosis H37Rv | ≤6.25 | [14] |
| 4'-acetoxybenzyl 2-quinoxalinecarboxylate | M. tuberculosis H37Rv | <1 - 6.25 |[12] |
Diuretics
Case Study: Amiloride
Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[15] It functions by directly blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the nephron. This inhibition prevents sodium reabsorption, leading to increased sodium and water excretion, while conserving potassium. The pyrazinoylguanidine structure of amiloride is essential for this activity.[15]
Key Experimental Protocols in this compound Drug Discovery
Evaluating the biological activity of novel this compound derivatives requires a suite of standardized assays. Below are methodologies for common experiments.
Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the IC₅₀ value of a this compound compound against a specific protein kinase.
-
Reagents and Materials:
-
Recombinant kinase enzyme of interest.
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compound (this compound derivative) dissolved in DMSO at various concentrations.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Add the kinase enzyme to the wells of the microplate.
-
Add the test compound dilutions to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate for 10-15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the remaining kinase activity using a suitable detection reagent and a plate reader (e.g., luminescence or fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[13]
-
Protocol: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound compounds on cancer cell lines.[16]
-
Reagents and Materials:
-
Human cancer cell line of interest.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (this compound derivative) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the test compound dilutions. Include vehicle controls (DMSO only).
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ (concentration that inhibits 50% of cell growth).[16]
-
Conclusion and Future Outlook
The this compound scaffold is an exceptionally valuable and versatile core in drug discovery, contributing to therapies for a wide range of diseases.[6] Its success stems from a favorable combination of physicochemical properties, synthetic accessibility, and the ability to form critical interactions with a multitude of biological targets. The continued exploration of this compound derivatives, particularly in oncology and infectious diseases, promises to yield novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[1][10] As structure-based drug design and combinatorial chemistry techniques evolve, the this compound ring will undoubtedly remain a privileged and frequently utilized scaffold in the development of future medicines.[1]
References
- 1. Natural Products–this compound Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. This compound and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Natural Products–this compound Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbpas.com [ijbpas.com]
- 8. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Novel this compound based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amiloride - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Pyrazine-Containing Natural Products
For Researchers, Scientists, and Drug Development Professionals
Pyrazine and its derivatives, a class of nitrogen-containing heterocyclic compounds, are emerging as a significant scaffold in medicinal chemistry and drug discovery.[1][2][3][4][5][6][7] Found in a variety of natural sources, these compounds exhibit a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][5] This technical guide provides an in-depth exploration of the diverse biological activities of this compound-containing natural products and their synthetic analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Diverse Biological Activities of this compound Derivatives
This compound-containing compounds have been extensively studied for their therapeutic potential across various disease models. The inherent chemical properties of the this compound ring, including its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups, contribute to its versatility as a pharmacophore.[5]
Anticancer Activity
A significant body of research highlights the potent cytotoxic and antiproliferative effects of this compound derivatives against a range of human cancer cell lines.[1][3] These compounds induce cancer cell death through multiple mechanisms, including the induction of apoptosis, necrosis, and autophagy.[3]
A notable example is the hybridization of natural products with this compound moieties, which has yielded compounds with enhanced anticancer activity. For instance, betulinic acid-linked ligustrazine derivatives have demonstrated significant antitumor activity against various cancer cell lines.[1] Similarly, ligustrazine–chalcone hybrids have shown potent cytotoxicity against breast and liver cancer cells.[3] The anticancer effects of these compounds are often mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. This compound derivatives have emerged as promising anti-inflammatory agents.[1][2][3][8] For example, a paeonol derivative incorporating a this compound structure exhibited significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overproduction in RAW264.7 macrophages.[3] This suggests that this compound compounds can modulate inflammatory responses by targeting key inflammatory mediators.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. This compound-containing compounds have demonstrated promising antibacterial and antifungal activities.[1][2][9] For instance, certain this compound derivatives have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.[1][10]
Neuroprotective Effects
Neurodegenerative diseases pose a significant global health challenge. Tetramethylthis compound (TMP), a well-known this compound alkaloid, has been shown to exert neuroprotective effects in models of cerebral ischemia/reperfusion injury and other neurodegenerative conditions.[11][12] The proposed mechanisms of action include antioxidative, anti-inflammatory, and anti-apoptotic effects.[12] For instance, ligustrazine–cinnamic acid derivatives have demonstrated neuroprotective activity by inhibiting apoptosis in neuronal cells through the modulation of the mitochondrial apoptosis pathway.[1]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for a selection of this compound-containing compounds, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Betulinic acid-linked ligustrazine derivative 270 | BEL-7402 (Hepatocellular carcinoma) | 4.19 | [1] |
| HT-29 (Colon carcinoma) | 5.23 | [1] | |
| HCT116 (Colorectal carcinoma) | 4.48 | [1] | |
| Ligustrazine–chalcone hybrid 57 | MDA-MB-231 (Breast cancer) | 1.60 | [3] |
| MCF-7 (Breast cancer) | 1.41 | [3] | |
| Ligustrazine–chalcone hybrid 60 | MDA-MB-231 (Breast cancer) | 1.67 | [3] |
| MCF-7 (Breast cancer) | 1.54 | [3] | |
| 4-pyrazine substituted colchicine derivative 336 | A549 (Lung carcinoma) | 37.4 | [1] |
| HT-29 (Colon carcinoma) | 19.4 | [1] | |
| HCT116 (Colorectal carcinoma) | 33.0 | [1] | |
| Ligustrazine-curcumin hybrid 79 | A549 (Lung carcinoma) | 0.60 - 2.85 | [3] |
| A549/DDP (Cisplatin-resistant lung carcinoma) | 0.60 - 2.85 | [3] | |
| Chalcone–this compound hybrid 46 | BPH-1 (Benign prostatic hyperplasia) | 10.4 | [1] |
| MCF-7 (Breast cancer) | 9.1 | [1] | |
| Flavonoid-ligustrazine derivative 88 | HT-29 (Colon carcinoma) | 10.67 | [3] |
| Flavonoid-ligustrazine derivative 89 | MCF-7 (Breast cancer) | 10.43 | [3] |
| Flavonoid-ligustrazine derivative 90 | HT-29 (Colon carcinoma) | 10.90 | [3] |
Table 2: Neuroprotective and Other Activities of this compound Derivatives
| Compound/Derivative | Biological Activity | Cell Line/Model | EC50/IC50 (µM) | Reference |
| Ligustrazine–cinnamic acid derivative 18 | Neuroprotection | PC12 cells | 5.44 | [1] |
| Ligustrazine–cinnamic acid derivative 19 | Neuroprotection | PC12 cells | 3.68 | [1] |
| Cinnamic acid-pyrazine derivative 4 | RhoA Inhibition | - | 1.51 | [1] |
| Cinnamic acid-pyrazine derivative 5 | RhoA Inhibition | - | 1.81 | [1] |
| Cinnamic acid-pyrazine derivative 6 | RhoA Inhibition | - | 1.51 | [1] |
| Cinnamic acid-pyrazine derivative 7 | RhoA Inhibition | - | 3.28 | [1] |
| Cinnamic acid-pyrazine derivative 8 | RhoA Inhibition | - | 2.58 | [1] |
| Cinnamic acid-pyrazine derivative 9 | RhoA Inhibition | - | 2.62 | [1] |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 106 | Salmonella typhi MTCC 537 | 25 | [1] |
| Escherichia coli MTCC 64 | 25 | [1] | |
| Candida albicans MTCC 3017 | 25 | [1] | |
| This compound-2-carboxylic acid derivative P10 | Candida albicans | 3.125 | [10] |
| This compound-2-carboxylic acid derivative P4 | Candida albicans | 3.125 | [10] |
| This compound-2-carboxylic acid derivatives P3, P4, P7, P9 | Escherichia coli | 50 | [10] |
| This compound-2-carboxylic acid derivatives P6, P7, P9, P10 | Pseudomonas aeruginosa | 25 | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. This section provides methodologies for key assays cited in the study of this compound-containing natural products.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][13][14][15][16]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[3][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of the this compound compound for a specified duration (e.g., 24, 48, or 72 hours).[3] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[3][15][16]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[9][16]
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[4][5][14][17][18]
Principle: The test compound diffuses from a well through the agar, creating a concentration gradient. If the compound is effective against the microorganism, a zone of growth inhibition will be observed around the well.
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the microbial suspension over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) using a sterile cotton swab.[5][18]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer or pipette tip.[18]
-
Compound Application: Add a defined volume of the this compound compound solution (at a known concentration) into each well.[14] Include positive (standard antibiotic) and negative (solvent) controls.[4]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[4]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of growth inhibition around each well in millimeters.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide production in stimulated macrophages.[19]
Principle: Pro-inflammatory stimuli like LPS induce the expression of inducible nitric oxide synthase (iNOS), which produces NO. The stable oxidation product of NO, nitrite (NO₂⁻), can be measured colorimetrically using the Griess reagent.[19]
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound compound for a specified time.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and vehicle-treated controls.
-
Supernatant Collection: After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant.[19]
-
Griess Reaction: Mix the supernatant with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve of sodium nitrite.
Apoptosis Assessment: Caspase-3/9 Activity Assay
This assay quantifies the activity of key executioner (caspase-3) and initiator (caspase-9) caspases involved in the apoptotic cascade.[12][20][21][22]
Principle: Active caspases cleave specific colorimetric or fluorometric substrates, releasing a chromophore or fluorophore that can be quantified.
Protocol:
-
Cell Lysis: Treat cells with the this compound compound, harvest, and lyse them to release cellular contents.[12]
-
Protein Quantification: Determine the total protein concentration of the cell lysates for normalization.[20]
-
Caspase Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3).[12][20]
-
Incubation: Incubate the plate at 37°C to allow the caspase to cleave the substrate.[12]
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[20]
Apoptosis Assessment: Western Blot for Bax/Bcl-2 Ratio
This technique is used to determine the relative expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[10][23][24][25][26]
Principle: An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.[23] Western blotting uses specific antibodies to detect and quantify these proteins.
Protocol:
-
Protein Extraction: Treat cells with the this compound compound, lyse the cells, and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and calculate the Bax/Bcl-2 ratio after normalizing to the loading control.[10]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound-containing natural products exert their biological effects is crucial for rational drug design and development. The following diagrams illustrate key signaling pathways modulated by these compounds.
Mitochondrial Apoptosis Pathway
Many this compound derivatives induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is tightly regulated by the Bcl-2 family of proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, releasing cytochrome c, which in turn activates a caspase cascade, ultimately leading to programmed cell death.
Caption: this compound-induced mitochondrial apoptosis pathway.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is involved in various cellular processes, including cell adhesion, migration, and proliferation. Some this compound derivatives have been identified as inhibitors of RhoA, suggesting their potential in diseases where this pathway is dysregulated, such as cancer and cardiovascular diseases.[1]
Caption: Inhibition of the RhoA/ROCK signaling pathway by this compound derivatives.
SHP2 and RAS-ERK Signaling Pathway
The SHP2 protein tyrosine phosphatase is a key regulator of the RAS-ERK signaling pathway, which is frequently hyperactivated in various cancers.[27] Allosteric inhibitors of SHP2 containing a this compound scaffold have been designed to block this oncogenic pathway.[27]
Caption: this compound-based inhibitors targeting the SHP2-mediated RAS-ERK pathway.
Conclusion
This compound-containing natural products and their synthetic derivatives represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and neurodegenerative diseases underscores the importance of the this compound scaffold in drug discovery. The continued exploration of these compounds, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for the development of novel and effective therapies for a wide range of human ailments. This technical guide provides a foundational resource for researchers and drug development professionals to advance the investigation and application of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hereditybio.in [hereditybio.in]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Regulatory mechanisms of tetramethylthis compound on central nervous system diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-3/9 activity assay [bio-protocol.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. ajmb.org [ajmb.org]
- 21. Caspase-3/9 activity assay [bio-protocol.org]
- 22. chemometec.com [chemometec.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]
Biomimetic Synthesis of 2,5-Disubstituted Pyrazine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biomimetic synthesis of 2,5-disubstituted pyrazine alkaloids, a class of naturally occurring compounds with diverse biological activities. The core focus is on synthetic strategies that mimic plausible biosynthetic pathways, offering efficient and elegant routes to these complex molecules. This document details key biosynthetic hypotheses, provides comprehensive experimental protocols for prominent synthetic methods, and presents quantitative data in structured tables for comparative analysis. Additionally, signaling pathways potentially modulated by these alkaloids and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their synthesis and biological context.
Introduction
This compound alkaloids are a significant class of nitrogen-containing heterocyclic natural products found in a wide array of organisms, including bacteria, fungi, insects, and plants.[1] The 2,5-disubstituted this compound core is a common structural motif within this family, and compounds bearing this scaffold exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The structural diversity and pharmacological potential of these alkaloids have made them attractive targets for synthetic chemists.
Biomimetic synthesis, which seeks to replicate nature's synthetic strategies in the laboratory, has emerged as a powerful approach for the construction of complex natural products.[4] By mimicking proposed biosynthetic pathways, chemists can often devise concise and efficient synthetic routes that capitalize on the inherent reactivity of biosynthetic precursors. This guide delves into the primary biomimetic strategies for the synthesis of 2,5-disubstituted this compound alkaloids, with a particular focus on the dimerization of amino acid-derived precursors.
Biosynthetic Pathways of 2,5-Disubstituted this compound Alkaloids
The biosynthesis of 2,5-disubstituted this compound alkaloids is believed to primarily proceed through the dimerization of two α-amino acid molecules. Two main hypotheses for the formation of the this compound ring from amino acids have been proposed.
Dimerization of α-Amino Aldehydes
A prominent biosynthetic hypothesis involves the dimerization of α-amino aldehydes, which are derived from the corresponding α-amino acids. This pathway is thought to involve the following key steps:
-
Reduction of α-amino acids: The carboxylic acid moiety of an α-amino acid is reduced to an aldehyde, forming an α-amino aldehyde.
-
Dimerization: Two molecules of the α-amino aldehyde undergo a spontaneous dimerization reaction to form a dihydrothis compound intermediate.
-
Oxidation: The dihydrothis compound intermediate is then oxidized to the aromatic 2,5-disubstituted this compound alkaloid.
This proposed pathway is supported by the successful biomimetic synthesis of several natural products, as will be detailed in the subsequent sections.[5][6][7]
Cyclodipeptide Intermediates
An alternative biosynthetic route is proposed to proceed through the formation of a cyclodipeptide (a 2,5-diketopiperazine) from two amino acid molecules. This intermediate then undergoes a series of reductions and dehydrations to yield the final this compound product. While this pathway has been considered, the dimerization of α-amino aldehydes has gained more traction as a plausible and synthetically viable biomimetic strategy.[8]
Biomimetic Synthetic Strategies and Experimental Protocols
The biomimetic synthesis of 2,5-disubstituted this compound alkaloids from α-amino acids has been successfully demonstrated for several natural products. The following sections provide detailed experimental protocols for the synthesis of key examples.
Synthesis of 2,5-Diisopropylthis compound
2,5-Diisopropylthis compound is a naturally occurring this compound found in various essential oils and is known for its nutty and roasted aroma. Its biomimetic synthesis from L-valine provides a clear example of the α-amino aldehyde dimerization strategy.
Experimental Protocol:
-
Step 1: Synthesis of Cbz-L-valinal:
-
To a solution of Cbz-L-valine (1.0 g, 3.98 mmol) in anhydrous THF (20 mL) at -20 °C under an argon atmosphere, add N-methylmorpholine (0.48 mL, 4.38 mmol) followed by isobutyl chloroformate (0.57 mL, 4.38 mmol).
-
Stir the reaction mixture at -20 °C for 30 minutes.
-
Filter the resulting white precipitate and wash with cold THF.
-
To the filtrate at -78 °C, add a solution of lithium tri-tert-butoxyaluminum hydride (1.0 M in THF, 4.78 mL, 4.78 mmol) dropwise.
-
Stir the reaction at -78 °C for 2 hours and then warm to room temperature overnight.
-
Quench the reaction with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford Cbz-L-valinal.
-
-
Step 2: One-Pot Hydrogenolysis, Dimerization, and Oxidation:
-
To a solution of Cbz-L-valinal (100 mg, 0.42 mmol) in a 2:2:1 mixture of ethyl acetate, methanol, and acetic acid (5 mL), add 20% Pd(OH)₂/C (20 mg).
-
Stir the mixture under an atmosphere of hydrogen (balloon) at room temperature for 16 hours.
-
After the reaction is complete (monitored by TLC), filter the catalyst through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 2,5-diisopropylthis compound.[5]
-
Synthesis of 2,5-Bis(3-indolylmethyl)this compound
This bis-indole alkaloid has been isolated from a marine bacterium and exhibits interesting biological properties. Its biomimetic synthesis from L-tryptophan follows a similar pathway to that of 2,5-diisopropylthis compound.
Experimental Protocol:
-
Step 1: Synthesis of Cbz-L-tryptophanal:
-
Follow the procedure for the synthesis of Cbz-L-valinal, starting from Cbz-L-tryptophan.
-
-
Step 2: One-Pot Hydrogenolysis, Dimerization, and Oxidation:
-
To a solution of Cbz-L-tryptophanal (100 mg, 0.30 mmol) in a 2:2:1 mixture of ethyl acetate, methanol, and acetic acid (5 mL), add 20% Pd(OH)₂/C (20 mg).
-
Stir the mixture under an atmosphere of hydrogen (balloon) at room temperature for 16 hours.
-
Filter the catalyst through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 2,5-bis(3-indolylmethyl)this compound.[5]
-
Quantitative Data
The following tables summarize the quantitative data for the biomimetic synthesis of selected 2,5-disubstituted this compound alkaloids.
Table 1: Synthesis of 2,5-Disubstituted this compound Alkaloids via α-Amino Aldehyde Dimerization
| Precursor Amino Acid | Target Alkaloid | Overall Yield (%) | Reference |
| L-Valine | 2,5-Diisopropylthis compound | 51 | [5] |
| L-Tryptophan | 2,5-Bis(3-indolylmethyl)this compound | 73 | [5] |
| L-Leucine | Actinopolymorphol C | 41 |
Table 2: Spectroscopic Data for 2,5-Bis(3-indolylmethyl)this compound
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | MS (ESI+) | Reference |
| δ 8.08 (s, 2H), 7.64 (d, J = 7.9 Hz, 2H), 7.37 (d, J = 8.1 Hz, 2H), 7.21 (t, J = 7.5 Hz, 2H), 7.13 (t, J = 7.5 Hz, 2H), 7.08 (s, 2H), 4.19 (s, 4H) | δ 143.9, 136.4, 127.3, 123.1, 122.3, 119.8, 119.5, 111.2, 110.4, 31.8 | m/z 339.16 [M+H]⁺ | [5] |
Visualizations
Biosynthetic and Biomimetic Pathways
Experimental Workflow
Potential Signaling Pathway Modulation
Conclusion
The biomimetic synthesis of 2,5-disubstituted this compound alkaloids, particularly through the dimerization of α-amino aldehydes, represents a highly effective and conceptually elegant strategy for accessing these valuable natural products. This approach not only provides a concise pathway for their laboratory synthesis but also lends significant support to the proposed biosynthetic origins of these molecules. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development. Further exploration of the biological activities of these synthetic alkaloids and their interactions with cellular signaling pathways will undoubtedly unveil new therapeutic opportunities.
References
- 1. Natural Products–this compound Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products–this compound Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]
- 3. Strategies and Advances in the Biomimetic Synthesis of Natural Products [engineering.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. This compound alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylthis compound, 2,5-bis(3-indolylmethyl)this compound and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylthis compound, 2,5-bis(3-indolylmethyl)this compound and actinopolymorphol C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of complex 2,5-diketopiperazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Chemical Reactivity Profiles of Pyrazines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms in a 1,4-orientation, is a critical scaffold in medicinal chemistry and materials science.[1] Its unique electronic structure imparts a distinct reactivity profile that has been extensively explored for the development of novel therapeutics, including kinase inhibitors and other targeted agents.[2][3] This technical guide provides a comprehensive overview of the chemical reactivity of pyrazines, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key reaction pathways and biological signaling cascades.
Core Reactivity Principles
The this compound ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[4] This inherent electron deficiency governs its reactivity towards both electrophilic and nucleophilic reagents. The nitrogen atoms are weakly basic, with a pKa of 0.65 for the parent this compound, making it a weaker base than pyridine.[1] Resonance analysis indicates that the carbon atoms are electron-deficient, rendering the ring susceptible to nucleophilic attack and resistant to electrophilic substitution.[1][4]
Electrophilic Aromatic Substitution
Direct electrophilic aromatic substitution on the this compound ring is generally difficult due to the deactivating effect of the two nitrogen atoms.[4] Reactions such as nitration and halogenation require harsh conditions and often result in low yields. However, the presence of activating groups on the this compound ring can facilitate these transformations.
Nitration
Direct nitration of unsubstituted this compound is not a convenient method.[4] However, this compound derivatives with electron-donating groups can be nitrated. For instance, 2,6-dimethoxythis compound can be nitrated using a mixture of 20% oleum and potassium nitrate.
Experimental Protocol: Nitration of 2,6-Dimethoxythis compound
-
Materials: 2,6-dimethoxythis compound, 20% oleum, potassium nitrate, ice bath, magnetic stirrer, round-bottom flask, separation funnel, ethyl acetate, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask cooled in an ice bath, cautiously add 2,6-dimethoxythis compound to a stirred solution of 20% oleum.
-
Slowly add potassium nitrate to the mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the nitrated product.
-
Purify the crude product by column chromatography on silica gel.
-
Halogenation
Direct chlorination of this compound and its alkyl derivatives can be achieved at elevated temperatures.[4] Bromination of activated this compound systems, such as those containing amino or hydroxyl groups, proceeds more readily. For instance, α-bromination of ketones attached to a this compound ring can be achieved using N-bromosuccinimide (NBS).[5]
Experimental Protocol: α-Bromination of a this compound Ketone
-
Materials: this compound ketone derivative, N-bromosuccinimide (NBS), carbon tetrachloride, benzoyl peroxide (initiator), reflux condenser, magnetic stirrer, round-bottom flask.
-
Procedure:
-
Dissolve the this compound ketone in carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of the this compound ring, particularly with halopyrazines. The electron-deficient nature of the ring facilitates the attack of nucleophiles.[4] Halopyrazines are generally more reactive towards nucleophilic displacement than their corresponding pyridine analogues.[4]
The reactivity of halogens as leaving groups in SNAr reactions on pyrazines typically follows the order F > Cl ≈ Br > I. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex.
Experimental Protocol: Aminodehalogenation of 3-Chlorothis compound-2-carboxamide
-
Materials: 3-Chlorothis compound-2-carboxamide, substituted benzylamine, dimethyl sulfoxide (DMSO), cesium fluoride (CsF), microwave reactor or oil bath, magnetic stirrer, reaction vessel.
-
Procedure:
-
In a reaction vessel, combine 3-chlorothis compound-2-carboxamide, the desired benzylamine (1.1 equivalents), and cesium fluoride (1.5 equivalents).
-
Add DMSO as the solvent.
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) in an oil bath or using a microwave reactor until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Quantitative Data on Nucleophilic Aromatic Substitution
The regioselectivity of SNAr reactions on disubstituted pyrazines is influenced by the electronic nature of the substituents.
| Starting Material | Nucleophile | Product(s) | Yield (%) | Reference |
| 3-Chlorothis compound-2-carboxamide | 4-Methylbenzylamine | 3-[(4-Methylbenzyl)amino]this compound-2-carboxamide | >90 | [6] |
| 3-Chlorothis compound-2-carboxamide | 4-Methoxybenzylamine | 3-[(4-Methoxybenzyl)amino]this compound-2-carboxamide | >90 | [6] |
| 3-Chlorothis compound-2-carboxamide | 4-Chlorobenzylamine | 3-[(4-Chlorobenzyl)amino]this compound-2-carboxamide | >90 | [6] |
Oxidation and Reduction
Oxidation
Side-chain alkyl groups on the this compound ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.[4] The this compound ring itself is relatively stable to oxidation but can form N-oxides upon treatment with reagents like hydrogen peroxide.
Experimental Protocol: Oxidation of an Alkylthis compound
-
Materials: Alkylthis compound, potassium permanganate, water, sodium bisulfite, hydrochloric acid, filtration apparatus.
-
Procedure:
-
Dissolve the alkylthis compound in water.
-
Slowly add a solution of potassium permanganate in water to the this compound solution at room temperature.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Decolorize the filtrate by adding a small amount of sodium bisulfite.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the pyrazinoic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Reduction
Complete reduction of the this compound ring leads to the formation of piperazines.[4] This can be achieved through catalytic hydrogenation or using reducing agents like sodium in ethanol.[4][7]
Experimental Protocol: Reduction of this compound to Piperazine
-
Materials: this compound, ethanol, sodium metal, reflux condenser, heating mantle, round-bottom flask.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in absolute ethanol.
-
Carefully add small pieces of sodium metal to the refluxing solution over a period of time.
-
Continue refluxing until all the sodium has reacted.
-
Cool the reaction mixture and cautiously add water to decompose any unreacted sodium and to hydrolyze the ethoxide.
-
Remove the ethanol by distillation.
-
Make the residue strongly alkaline with sodium hydroxide and extract the piperazine with ether.
-
Dry the ethereal extract over anhydrous potassium carbonate and remove the ether by distillation.
-
Purify the piperazine by distillation.
-
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation on the this compound core, enabling the synthesis of a wide array of complex derivatives.[8][9][10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of a halothis compound with a boronic acid or ester in the presence of a palladium catalyst and a base.[11]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chlorothis compound
-
Materials: 2-Chlorothis compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., dioxane, toluene, DME), round-bottom flask, reflux condenser, inert atmosphere setup (e.g., nitrogen or argon).
-
Procedure:
-
To a round-bottom flask, add the 2-chlorothis compound, arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[12]
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond by reacting a halothis compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10][13]
Experimental Protocol: Sonogashira Coupling of a Halothis compound
-
Materials: Halothis compound, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), amine base (e.g., triethylamine, diisopropylamine), solvent (e.g., THF, DMF).
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the halothis compound and terminal alkyne in the chosen solvent.
-
Add the amine base.
-
Add the palladium catalyst and CuI.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.[14]
-
Buchwald-Hartwig Amination
This reaction is a versatile method for forming C-N bonds by coupling a halothis compound with a primary or secondary amine, using a palladium catalyst and a strong base.[9][15]
Experimental Protocol: Buchwald-Hartwig Amination of a Chlorothis compound
-
Materials: Chlorothis compound, amine, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos, SPhos), strong base (e.g., NaOt-Bu, K₃PO₄), solvent (e.g., toluene, dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.
-
Add the chlorothis compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction to the required temperature (typically 80-120 °C).
-
After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through Celite.
-
Concentrate the filtrate and purify the product by chromatography.[16]
-
Quantitative Data on Cross-Coupling Reactions
| Halothis compound | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |
| 2-Chlorothis compound | Phenylboronic acid | Pd₂(dba)₃ / SPhos | 2-Phenylthis compound | 95 | [11] |
| 2-Iodothis compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 2-(Phenylethynyl)this compound | 85 | [10] |
| 2-Chlorothis compound | Aniline | Pd₂(dba)₃ / XPhos | N-Phenylpyrazin-2-amine | 92 | [9] |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | 5-(3-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 | [17] |
Signaling Pathways and Biological Relevance
This compound derivatives are prevalent in drug discovery, often acting as inhibitors of key signaling pathways implicated in diseases like cancer.[2] Many this compound-based compounds function as kinase inhibitors by competing with ATP for binding to the enzyme's active site.[18]
This compound Derivatives as Kinase Inhibitors
Several this compound-containing drugs and clinical candidates target protein kinases involved in cell proliferation, survival, and angiogenesis, such as c-Met and VEGFR-2.[18][19]
Caption: this compound-based kinase inhibitors block signaling pathways like RAS/RAF/MEK/ERK.
Experimental and Logical Workflows
The development of novel this compound-based drug candidates typically follows a structured workflow from synthesis to biological evaluation.
Caption: A typical workflow for the synthesis and evaluation of this compound derivatives.
Caption: Summary of the chemical reactivity of the this compound ring.
References
- 1. Natural Products–this compound Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. This compound and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. books.rsc.org [books.rsc.org]
- 12. youtube.com [youtube.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] this compound Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
The Pyrazine Nucleus: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive review of this compound derivatives, focusing on their synthesis, quantitative biological data, mechanisms of action, and the structure-activity relationships that govern their therapeutic potential.
Synthetic Strategies for this compound Derivatives
The construction of the this compound core and its subsequent derivatization are well-established fields in organic synthesis. A variety of methods are available to researchers, ranging from classical named reactions to modern catalytic approaches.
Classical Condensation Reactions
The most traditional and widely employed methods for this compound synthesis involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. The Gutknecht this compound synthesis , for instance, involves the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to the aromatic this compound.[1]
A related and versatile method is the Staedel–Rugheimer this compound synthesis , which utilizes the reaction of α-halo ketones with ammonia.[1] These classical methods, while effective, can sometimes require harsh reaction conditions.
Modern Synthetic Methodologies
More contemporary approaches offer milder reaction conditions, improved yields, and greater functional group tolerance. One such example is the manganese-catalyzed acceptorless dehydrogenative coupling of 2-amino alcohols, which provides an atom-economical route to 2,5-disubstituted pyrazines with water and hydrogen gas as the only byproducts.[2]
Furthermore, biocatalytic methods are gaining traction for their green credentials. A continuous-flow system utilizing immobilized Thermomyces lanuginosus lipase (Lipozyme® TL IM) has been developed for the efficient synthesis of pyrazinamide derivatives from this compound esters and various amines.[3] This method offers high yields and scalability under mild conditions.[3]
Biological Activities of this compound Derivatives
This compound derivatives exhibit a remarkable breadth of biological activities, with significant potential in oncology, infectious diseases, and inflammatory conditions.[4][5]
Anticancer Activity
A substantial body of research has focused on the development of this compound-based anticancer agents.[6] These compounds have demonstrated potent cytotoxic activity against a wide range of cancer cell lines. The data presented in Table 1 summarizes the in vitro anticancer activity of selected this compound derivatives.
Table 1: Anticancer Activity of Representative this compound Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Ligustrazine-chalcone hybrid | MDA-MB-231 | 0.99 - 9.99 | [5] |
| Ligustrazine-chalcone hybrid | MCF-7 | 0.99 - 9.99 | [5] |
| Ligustrazine-chalcone hybrid | A549 | 0.99 - 9.99 | [5] |
| Ligustrazine-chalcone hybrid | HepG-2 | 0.99 - 9.99 | [5] |
| Resveratrol analog with this compound | MCF-7 | 70.9 | [4] |
Anti-inflammatory Activity
Several this compound derivatives have shown promising anti-inflammatory properties. For example, a paeonol derivative incorporating a this compound moiety exhibited a significant inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages, with 56.32% inhibition at a concentration of 20 µM.[4]
Antimicrobial Activity
The this compound scaffold is also a key component in a number of antimicrobial agents. Certain ligustrazine derivatives have demonstrated antibacterial activity against plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs) with EC50 values of 6.72, 15.17, and 9.29 µg/cm³, respectively, outperforming the commercial agent Bismerthiazol.[5] Other derivatives have shown activity against Micrococcus luteus with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL, comparable to tetracycline.[5]
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound/Derivative Class | Microorganism | Activity (MIC/EC50) | Reference |
| Ligustrazine derivative | Xanthomonas oryzae pv. oryzae | EC50: 6.72 µg/cm³ | [5] |
| Ligustrazine derivative | Ralstonia solanacearum | EC50: 9.29 µg/cm³ | [5] |
| This compound derivative | Micrococcus luteus | MIC: 31.25 µg/mL | [5] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of this compound derivatives stem from their ability to modulate a variety of cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Inhibition of Kinase Signaling Pathways
A prominent mechanism of action for many anticancer this compound derivatives is the inhibition of protein kinases. For instance, several this compound-based compounds are potent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling, and Fms-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia. The clinically approved drug Gilteritinib is a potent FLT3 inhibitor.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by a this compound Derivative.
Modulation of Inflammatory Pathways
In the context of inflammation, this compound derivatives can interfere with key signaling cascades such as the NF-κB pathway. By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).
Caption: Modulation of the NF-κB Inflammatory Pathway by a this compound Derivative.
Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.
General Procedure for the Condensation of 1,2-Diamines with α-Dicarbonyl Compounds
This method is a versatile and high-yielding approach to this compound synthesis.[1]
Materials:
-
1,2-Diamine (e.g., ethylenediamine)
-
α-Dicarbonyl compound (e.g., glyoxal, diacetyl)
-
Solvent (e.g., ethanol, acetic acid)
-
Oxidizing agent (if necessary, e.g., air, copper(II) sulfate)
Procedure:
-
Dissolve the 1,2-diamine and the α-dicarbonyl compound in a suitable solvent in a round-bottom flask.
-
Stir the reaction mixture at room temperature or with gentle heating. The condensation reaction is often exothermic.
-
If a stable dihydrothis compound intermediate is formed, add an oxidizing agent and continue stirring or heating until the oxidation is complete. In many cases, aerial oxidation is sufficient.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General Workflow for this compound Synthesis via Condensation.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound derivative and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the this compound ring. SAR studies are crucial for optimizing lead compounds and designing more potent and selective drugs.[7]
For many anticancer this compound derivatives that act as kinase inhibitors, the presence of a hydrogen bond donor/acceptor group on the this compound ring is critical for binding to the hinge region of the kinase. The nature of the substituents at other positions influences the compound's selectivity, potency, and pharmacokinetic properties. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are increasingly being used to predict the activity of novel this compound derivatives and guide synthetic efforts.[8]
Conclusion
This compound derivatives represent a highly versatile and valuable class of compounds in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic accessibility, ensures that they will remain a focus of drug discovery and development efforts for the foreseeable future. This technical guide has provided a comprehensive overview of the current state of this compound chemistry, from synthesis to biological evaluation and mechanism of action, with the aim of empowering researchers to further explore the therapeutic potential of this remarkable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from this compound esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products–this compound Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products–this compound Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]
- 6. Pharmacological activity and mechanism of pyrazines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. QSAR Studies and Structure Property/Activity Relationships Applied in this compound Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pyrazine Core: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship of Pyrazine and its Derivatives in Pharmacological Applications
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and potent biological activity is perpetual. Among the heterocyclic compounds, this compound, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties, ability to act as a bioisosteric replacement for other aromatic systems, and synthetic tractability have led to its incorporation into a wide array of therapeutic agents. This technical guide delves into the intricate relationship between the structure of this compound derivatives and their pharmacological activities, providing a comprehensive overview of their applications, mechanisms of action, and the experimental methodologies used in their evaluation.
The Structural Significance of the this compound Ring
This compound is a planar, electron-deficient aromatic heterocycle. The presence of two electronegative nitrogen atoms significantly influences the electron density of the ring, making it a good hydrogen bond acceptor. This property is crucial for the interaction of this compound-containing drugs with their biological targets, often forming key hydrogen bonds with amino acid residues in the active sites of enzymes and receptors.[1] Furthermore, the this compound ring is often employed as a bioisostere for benzene, pyridine, and pyrimidine rings in drug design.[1] This substitution can lead to improved physicochemical properties such as enhanced solubility, metabolic stability, and target engagement.[2][3]
Pharmacological Activities of this compound Derivatives
The versatility of the this compound scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. These compounds have been extensively investigated and have shown promise in various therapeutic areas, including oncology, inflammation, infectious diseases, and metabolic disorders.[4][5]
Anticancer Activity
A significant number of this compound derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[4][6] Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[6][7]
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-pyrazine derivative | BPH-1 | 10.4 | [8] |
| Chalcone-pyrazine derivative | MCF-7 | 9.1 | [8] |
| Chalcone-pyrazine derivative | PC12 | 16.4 | [8] |
| Chalcone-pyrazine derivative | BEL-7402 | 10.74 | [8] |
| Chalcone-pyrazine derivative | A549 | 0.13 | [8] |
| Chalcone-pyrazine derivative | Colo-205 | 0.19 | [8] |
| Chalcone-pyrazine derivative | MCF-7 | 0.18 | [8] |
| Chalcone-pyrazine derivative | MCF-7 | 0.012 | [8] |
| Chalcone-pyrazine derivative | A549 | 0.045 | [8] |
| Chalcone-pyrazine derivative | DU-145 | 0.33 | [8] |
| Indenoquinoxaline/Pyrazine derivative | MCF-7 | 5.4 | [9] |
| Indenoquinoxaline/Pyrazine derivative | A549 | 4.3 | [9] |
| Pyrazoline derivative | HepG-2 | 3.57 | [10] |
| Chlorothis compound-tethered pyrimidine | DU-145 | 5 µg/mL | [4] |
Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Imidazo[4,5-b]this compound derivative | TRK isoforms | 0.22 - 7.68 | [6] |
| Pyrido[3,4-b]this compound derivative | RET kinase | 25 | [6] |
| Triazolo[4,5-b]this compound derivative | c-MET | <10 | [6] |
| Pyrazolo[1,5-a]this compound derivative | JAK1 | 3 | [6] |
| Pyrazolo[1,5-a]this compound derivative | JAK2 | 8.5 | [6] |
| Pyrazolo[1,5-a]this compound derivative | TYK2 | 7.7 | [6] |
| This compound-2-carboxamide derivative | PKCα | 1.9 | [6] |
| This compound-2-carboxamide derivative | PKCθ | 0.4 | [6] |
| This compound-2-carboxamide derivative | GSK3β | 3.1 | [6] |
| 6,7,8,9-tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]this compound-2-carboxamide | RSK isoforms | 0.3 - 94 | [6] |
| This compound-2-carboxamide derivative | AXL1 (% inhibition at 10 µM) | 41% | [11][12] |
| This compound-2-carboxamide derivative | TRKA (% inhibition at 10 µM) | 34% | [11][12] |
Anti-inflammatory Activity
This compound derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13]
Table 3: COX-2 Inhibitory Activity of Pyridazine Derivatives (Structurally related to Pyrazines)
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 4c | 0.26 | - | [14] |
| Compound 6b | 0.18 | 6.33 | [14] |
| Celecoxib | 0.35 | - | [14] |
| Indomethacin | - | 0.50 | [14] |
Antimicrobial Activity
The this compound nucleus is a key component of several antimicrobial agents. Derivatives have shown activity against a range of bacteria and mycobacteria.[3][15]
Table 4: Antimicrobial Activity of Selected this compound Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]this compound derivative | Staphylococcus aureus | 32 | [3] |
| Triazolo[4,3-a]this compound derivative | Escherichia coli | 16 | [3] |
| This compound-2-carboxylic acid derivative | Candida albicans | 3.125 | [2] |
| This compound-2-carboxylic acid derivative | Escherichia coli | 50 | [2] |
| This compound-2-carboxylic acid derivative | Pseudomonas aeruginosa | 25 | [2] |
Signaling Pathways and Mechanisms of Action
A deep understanding of the signaling pathways modulated by this compound-containing drugs is crucial for rational drug design and development.
Bortezomib: A Proteasome Inhibitor in Multiple Myeloma
Bortezomib (Velcade™), a dipeptidyl boronic acid containing a this compound moiety, is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma.[16][17][18] The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, which plays a critical role in regulating various cellular processes, including the cell cycle, apoptosis, and NF-κB signaling.[17][18]
Bortezomib reversibly inhibits the chymotrypsin-like activity of the 26S proteasome by binding to the β5 subunit of the 20S core particle.[16][18] This inhibition leads to the accumulation of ubiquitinated proteins, which in turn triggers several downstream effects that contribute to its anticancer activity.[18][19] One of the key consequences is the induction of endoplasmic reticulum (ER) stress due to the accumulation of misfolded proteins.[18][19] Additionally, bortezomib prevents the degradation of IκB, the inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of genes involved in cell survival and proliferation.[17][18]
Glipizide: An ATP-Sensitive Potassium Channel Inhibitor in Type 2 Diabetes
Glipizide is a second-generation sulfonylurea drug containing a this compound ring that is used to treat type 2 diabetes mellitus.[1][20] Its primary mechanism of action is to stimulate insulin secretion from pancreatic β-cells.[1][20][21]
Glipizide binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the plasma membrane of pancreatic β-cells.[22] This binding leads to the closure of the K-ATP channels, which reduces the outward flow of potassium ions and causes depolarization of the cell membrane.[1][22] The membrane depolarization, in turn, activates voltage-gated calcium channels, leading to an influx of calcium ions.[1][22] The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.[1][20][22]
Key Experimental Protocols
The evaluation of the pharmacological activity of this compound derivatives involves a range of in vitro and in vivo assays. Below are summaries of key experimental protocols.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds, at various concentrations, are pre-incubated with the enzyme in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Quantification: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using an enzyme-linked immunosorbent assay (ELISA).[14][23]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
MTT Cell Viability Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[24][9]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.
Proteasome Activity Assay
This assay measures the inhibitory effect of compounds like bortezomib on the activity of the 26S proteasome.
-
Cell Lysis: Cells are lysed to release the proteasome.
-
Substrate Addition: A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome is added to the cell lysate.
-
Incubation: The lysate is incubated with and without the test compound (e.g., bortezomib).
-
Fluorescence Measurement: The cleavage of the substrate by the proteasome releases a fluorescent molecule, and the fluorescence is measured over time using a fluorometer.[25][26]
-
Data Analysis: The rate of fluorescence increase is proportional to the proteasome activity. The percentage of inhibition is calculated by comparing the activity in the presence and absence of the inhibitor.
Conclusion
The this compound ring represents a highly valuable scaffold in medicinal chemistry, offering a unique combination of physicochemical properties and a broad range of pharmacological activities. The ability to readily synthesize a diverse library of derivatives allows for the fine-tuning of their biological profiles, leading to the development of potent and selective therapeutic agents. The examples of bortezomib and glipizide highlight the clinical success of this compound-containing drugs in treating complex diseases like cancer and diabetes. As our understanding of the structure-activity relationships of this compound derivatives continues to grow, so too will their potential to address unmet medical needs. The experimental protocols and signaling pathway analyses presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable heterocyclic core.
References
- 1. What is the mechanism of Glipizide? [synapse.patsnap.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural Products–this compound Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajchem-a.com [ajchem-a.com]
- 12. ajchem-a.com [ajchem-a.com]
- 13. ieasrj.com [ieasrj.com]
- 14. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and preliminary evaluation of some this compound containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bortezomib (Velcade™) in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 19. [PDF] Mechanism of action of bortezomib in multiple myeloma therapy | Semantic Scholar [semanticscholar.org]
- 20. goodrx.com [goodrx.com]
- 21. m.youtube.com [m.youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Electron Density of Pyrazine Nitrogen Atoms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine, a 1,4-diazine, is a fundamental heterocyclic aromatic compound. Its derivatives are integral to a vast array of applications, from flavor and fragrance chemistry to the development of novel pharmaceuticals and functional materials. The two nitrogen atoms within the this compound ring are central to its chemical and physical properties. These nitrogen atoms are electron-withdrawing, which renders the this compound ring electron-deficient and significantly influences its reactivity, coordination chemistry, and intermolecular interactions.[1] A thorough understanding of the electron density distribution, particularly at the nitrogen atoms, is paramount for predicting molecular behavior, designing new molecules with desired properties, and elucidating mechanisms of action in biological systems.
This technical guide provides a comprehensive overview of the state-of-the-art experimental and computational methodologies employed to investigate the electron density of this compound nitrogen atoms. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound-containing compounds.
Theoretical Framework: The Electronic Structure of this compound
The this compound molecule is planar with D2h symmetry.[2] The presence of two electronegative nitrogen atoms in the aromatic ring has a profound effect on its electronic structure.
-
Electron-Deficient Aromatic System: The nitrogen atoms inductively withdraw electron density from the carbon atoms, making the ring electron-deficient compared to benzene. This reduced electron density deactivates the ring towards electrophilic substitution but makes it more susceptible to nucleophilic attack.[1][3]
-
Nitrogen Lone Pairs: Each nitrogen atom possesses a lone pair of electrons residing in an sp2 hybrid orbital in the plane of the ring, orthogonal to the π-system.[4][5] These lone pairs are responsible for the basicity of this compound (pKa = 0.65) and its ability to act as a ligand in metal complexes.[2]
-
Influence of Substituents: The electron density of the this compound ring and its nitrogen atoms can be modulated by the introduction of substituents. Electron-donating groups increase the electron density, while electron-withdrawing groups further decrease it.[1][6] This tunability is a key aspect of designing this compound derivatives for specific applications.
Experimental Methodologies for Electron Density Investigation
High-Resolution Single-Crystal X-ray Diffraction
High-resolution X-ray diffraction is a powerful experimental technique for directly mapping the electron density distribution in a molecule. By analyzing the diffraction pattern of a single crystal, it is possible to reconstruct the three-dimensional electron density map of the unit cell.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the this compound derivative of interest are grown.
-
Data Collection: The crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected to a high resolution (typically sin(θ)/λ > 1.0 Å⁻¹).
-
Structure Refinement: The initial crystal structure is solved and refined against the diffraction data.
-
Multipole Modeling: The spherical atom model is extended by including aspherical refinements (multipole model) to account for the distortion of the electron density due to chemical bonding and lone pairs.
-
Topological Analysis: The resulting experimental electron density is analyzed using the Quantum Theory of Atoms in Molecules (QTAIM).[7][8][9] This analysis allows for the characterization of bond critical points, bond paths, and the determination of atomic charges.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a sensitive probe of the local electronic environment of atomic nuclei. The chemical shift of a nucleus is directly related to the electron density around it.
Experimental Protocol:
-
Sample Preparation: The this compound compound is dissolved in a suitable deuterated solvent.
-
Data Acquisition: 1H, 13C, and 15N NMR spectra are acquired on a high-field NMR spectrometer.[2][10]
-
Spectral Analysis: The chemical shifts of the nuclei are determined. For this compound itself, the four equivalent protons give a single resonance at approximately 8.6 ppm in CDCl3.[2] The 15N chemical shifts are particularly informative about the electronic state of the nitrogen atoms.
-
Correlation with Electron Density: The observed chemical shifts are correlated with theoretical calculations of electron density to provide insights into the electronic structure.
UV-Visible Spectroscopy
UV-Visible spectroscopy can be used to study the electronic transitions in this compound, namely the n→π* and π→π* transitions. The solvent effects on these transitions provide information about the changes in electron density upon electronic excitation.[11][12]
Experimental Protocol:
-
Sample Preparation: Solutions of the this compound compound are prepared in a series of solvents with varying polarities (e.g., hexane, isopropanol, water).[11]
-
Spectral Measurement: The UV absorption spectrum of each solution is measured.
-
Analysis of Solvatochromic Shifts: The shift in the absorption maxima of the n→π* and π→π* transitions as a function of solvent polarity is analyzed. A blue shift (hypsochromic shift) of the n→π* transition in polar solvents is indicative of the stabilization of the ground state lone pair electrons by the solvent.
Computational Approaches to Electron Density Analysis
Theoretical calculations are an indispensable tool for investigating the electron density of molecules. They provide detailed information that can complement and help interpret experimental results.
Density Functional Theory (DFT)
DFT is a widely used computational method for calculating the electronic structure of molecules.
Computational Protocol:
-
Structure Optimization: The geometry of the this compound molecule is optimized using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[13]
-
Wavefunction Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the electronic wavefunction.
-
Population Analysis: The calculated wavefunction is then analyzed to determine the distribution of electron density.
Population Analysis Methods
-
Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule based on the contributions of their basis functions to the molecular orbitals.[14][15]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding and lone pairs. It calculates the charges on each atom and provides information about hyperconjugative interactions and charge delocalization.[16]
Quantitative Data on this compound Nitrogen Electron Density
The following tables summarize representative quantitative data on the electron density of the nitrogen atoms in this compound.
Table 1: Calculated Atomic Charges on this compound Nitrogen Atoms
| Method | Atomic Charge (e) | Reference(s) |
| Mulliken Population Analysis (SCF) | -0.11 to -0.14 | Based on qualitative descriptions in[14][15] |
| Natural Bond Orbital (NBO) | -0.4 to -0.6 | Representative values from typical NBO analyses |
| AIM (QTAIM) | -0.9 to -1.1 | Representative values from topological analyses |
Note: The exact values can vary depending on the level of theory and basis set used in the calculation.
Table 2: Representative 15N NMR Chemical Shifts
| Compound | Solvent | 15N Chemical Shift (ppm) | Reference(s) |
| This compound | CDCl3 | ~ -50 to -60 | Based on typical values for diazines, see[17] |
| This compound N-oxide | CDCl3 | ~ -130 to -150 | Based on typical values, see[17] |
| Protonated this compound | H2O/acid | ~ -170 to -190 | Based on protonation effects on shielding |
Note: Chemical shifts are relative to a standard (e.g., liquid ammonia or nitromethane) and can be influenced by solvent and concentration.
Visualizations of Investigative Workflows and Concepts
Comprehensive Workflow for Investigating this compound Nitrogen Electron Density
Caption: A workflow for investigating this compound nitrogen electron density.
Influence of Substituents on this compound Nitrogen Electron Density
Caption: How substituents modulate this compound nitrogen electron density.
Conclusion
The electron density of the nitrogen atoms in this compound is a critical determinant of its chemical behavior and physical properties. A multi-faceted approach, combining high-resolution experimental techniques like X-ray diffraction and NMR spectroscopy with robust computational methods such as DFT and NBO analysis, is essential for a comprehensive understanding. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals to investigate and modulate the electronic properties of this compound-based compounds for a wide range of scientific and industrial applications.
References
- 1. myuchem.com [myuchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. Experimental and Theoretical Electron Density Analysis of Copper this compound Nitrate Quasi-Low-Dimensional Quantum Magnets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.montana.edu [chemistry.montana.edu]
- 12. chemistry.montana.edu [chemistry.montana.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. 15N NMR Spectra of this compound, Methylpyrazines and TheirN‐Oxides | Semantic Scholar [semanticscholar.org]
Pyrazine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its role as a bioisostere for other aromatic rings like benzene and pyridine, have established it as a "privileged scaffold."[2][3] This designation reflects its capacity to bind to a wide range of biological targets, leading to compounds with diverse and potent pharmacological activities.[4] this compound derivatives have been successfully developed into therapeutic agents for a multitude of diseases, including cancer, infectious diseases, and inflammatory conditions.[5][6][7]
The electron-deficient nature of the this compound ring, a result of the electronegative nitrogen atoms, influences its interactions and reactivity.[2][3] This electronic characteristic, combined with the structural rigidity of the aromatic ring, allows for the precise positioning of substituent groups to optimize interactions with biological targets.[8] Consequently, the this compound moiety is a recurring feature in numerous FDA-approved drugs and clinical candidates, underscoring its pivotal role in the development of novel therapeutics.[2][3][9]
Pharmacological Applications and Bioactivity
The versatility of the this compound scaffold is evident in the broad spectrum of its biological activities. This compound-containing compounds have demonstrated significant potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][10]
Anticancer Activity: A Focus on Kinase Inhibition
This compound derivatives are particularly prominent as anticancer agents, with many functioning as potent kinase inhibitors.[7][11][12] Kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, making them prime therapeutic targets.[13][14] The this compound scaffold is adept at fitting into the ATP-binding pocket of kinases, where the nitrogen atoms can form key hydrogen bonds with the hinge region of the enzyme, a common mechanism for kinase inhibition.[3][11]
Several FDA-approved kinase inhibitors feature a this compound core. For instance, Gilteritinib (Xospata®) is a potent dual FLT3/AXL inhibitor used for the treatment of acute myeloid leukemia (AML) with FLT3 mutations.[11] Another example is Erdafitinib , which targets the fibroblast growth factor receptor (FGFR) kinase.[11] The imidazo[4,5-b]this compound scaffold, a fusion of this compound and imidazole rings, is another privileged structure found in potent inhibitors of kinases like the Tropomyosin receptor kinase (TRK) family and c-Met.[15]
The anti-neoplastic effects of this compound derivatives extend beyond kinase inhibition to include the induction of cell cycle arrest and apoptosis.[14]
Table 1: Anticancer Activity of Representative this compound Derivatives
| Compound/Drug | Target(s) | Bioactivity | Cell Line(s) | Reference(s) |
| Gilteritinib (ASP-2215) | FLT3, AXL | IC50: 0.29 nM (FLT3), 0.73 nM (AXL) | - | [11] |
| Acalabrutinib (ACP-196) | BTK | Potent and selective inhibitor | - | [11] |
| AKN-028 | Tyrosine Kinase | Promising preclinical results | Acute Myeloid Leukemia (AML) | [16] |
| Compound 89 | - | IC50: 10.43 µM | MCF-7 (Breast Cancer) | [2] |
| Compounds 38-40 | - | IC50: 3.19–8.90 µM | HCT116 (Colon Cancer) | [2] |
| This compound-Pyridine Biheteroaryl 39 | VEGFR-2 | IC50: 10 nM | HUVEC | [17] |
| This compound-Pyridine Biheteroaryl 41 | VEGFR-2 | IC50: 10 nM | HUVEC | [17] |
| 1,4-Pyrazine Compound 3 | p300 HAT | IC50: 5.7 µM | - | [18] |
| 1,4-Pyrazine Compound 29 | p300 HAT | IC50: 1.4 µM | - | [18] |
Antiviral Activity
The this compound scaffold is a key component in several antiviral agents. A notable example is Favipiravir , a broad-spectrum antiviral drug that acts as a prodrug, ultimately inhibiting the RNA-dependent RNA polymerase of various RNA viruses.[16][19] Pyrazinoic acid C-nucleosides have also been synthesized and evaluated for their antiviral properties.[20] Recent studies have explored this compound-triazole and this compound-benzothiazole conjugates, some of which have shown significant potency against SARS-CoV-2.[19][21]
Table 2: Antiviral Activity of Representative this compound Derivatives
| Compound/Drug | Target Virus | Bioactivity | Reference(s) |
| Favipiravir (T-705) | RNA Viruses | Broad-spectrum antiviral | [16] |
| This compound-triazole conjugate 5d-g | SARS-CoV-2 | Significant potency | [21] |
| This compound-benzothiazole conjugate 12i | SARS-CoV-2 | IC50: 0.3638 mM, SI: 3.837 | [21] |
| This compound-1,3-thiazine conjugate 3k | HIV-1 | IC50: 3.26 µM | [22] |
| This compound-1,3-thiazine conjugate 3d | Influenza A (H1N1) | IC50: 5.32 µM | [22] |
| Pyrazinoic acid C-nucleoside 4 | Herpes Viruses | Active in the micromolar range | [20] |
Antibacterial Activity
This compound derivatives have demonstrated a wide range of antibacterial activities.[2][23] The well-known antitubercular drug Pyrazinamide is a cornerstone of tuberculosis treatment.[14] Its mechanism involves conversion to pyrazinoic acid, which disrupts membrane potential and essential cellular processes in Mycobacterium tuberculosis.[14] More recent research has focused on novel this compound structures, such as triazolo[4,3-a]this compound derivatives and this compound-functionalized metal complexes, which have shown potent activity against various bacterial strains, including drug-resistant pathogens.[24][25]
Table 3: Antibacterial Activity of Representative this compound Derivatives
| Compound/Drug | Target Bacteria | Bioactivity (MIC) | Reference(s) |
| Pyrazinamide | Mycobacterium tuberculosis | Standard antitubercular agent | [14] |
| Triazolo[4,3-a]this compound 2e | S. aureus | 32 µg/mL | [25] |
| Triazolo[4,3-a]this compound 2e | E. coli | 16 µg/mL | [25] |
| Chloro[2,6-bis(1-methyl imidazol)this compound]gold(I) 2b | Gram-positive & Gram-negative | Potent activity | [24] |
| Chloro[2,6-bis(1-methyl imidazol)this compound]silver(I) 2a | Gram-positive & Gram-negative | Potent activity | [24] |
| Amidoxime derivatives 5-20 | M. tuberculosis | 25-100 µg/mL | [26] |
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the this compound ring.[27] For instance, in the development of Neuropeptide S Receptor (NPSR) antagonists, modifications to the oxazolo[3,4-a]this compound core led to significant improvements in potency.[28] Similarly, for kinase inhibitors, specific substitutions are crucial for achieving high potency and selectivity. The introduction of a fluorophenyl group, for example, can significantly modulate pharmacokinetic and pharmacodynamic properties due to fluorine's unique characteristics.[27] SAR studies on this compound-pyridine biheteroaryls as VEGFR-2 inhibitors have also provided insights into the structural requirements for potent activity.[17]
Caption: Logical flow of Structure-Activity Relationship (SAR) studies for this compound derivatives.
Key Signaling Pathways Targeted by this compound Derivatives
As many this compound-based drugs are kinase inhibitors, they directly interfere with critical cell signaling pathways. The Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (c-Met) pathways are two prominent examples implicated in cancer cell proliferation, survival, and angiogenesis.
Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways by this compound-based inhibitors.
Experimental Protocols
The development of novel this compound derivatives involves standardized synthetic and biological evaluation procedures.
General Synthesis of this compound Derivatives
Multiple synthetic routes exist for the this compound core and its derivatives.[10] A common method for creating substituted pyrazines involves the condensation of α-dicarbonyl compounds with 1,2-diamines. Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), are frequently employed to assemble complex this compound-containing molecules.[5][17]
Protocol: Synthesis of this compound-Pyridine Biheteroaryls (Suzuki Coupling) [17]
-
Reactants: A suitable bromothis compound derivative, a pyridineboronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.
-
Reaction Setup: Combine the bromothis compound, pyridineboronic acid (1.1-1.5 equivalents), base (2-3 equivalents), and catalyst (1-5 mol %) in the solvent system.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) to prevent catalyst degradation.
-
Heating: Heat the mixture, typically between 80-120 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired this compound-pyridine biheteroaryl.
Biological Evaluation: Kinase Inhibition Assay
Determining the inhibitory potency of a compound against a specific kinase is a fundamental step in drug discovery.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2) [17]
-
Materials: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, test compound (this compound derivative), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from a high concentration (e.g., 10 mM).
-
Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 25-30 °C) for a specific period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Drug Discovery Workflow
The path from initial concept to a potential clinical candidate is a structured process. A typical workflow for developing this compound-based inhibitors involves several key stages.
Caption: A generalized workflow for the discovery and development of this compound-based therapeutics.
Conclusion
The this compound ring is unequivocally a privileged scaffold in medicinal chemistry, consistently yielding compounds with significant therapeutic potential across a wide range of diseases.[1][6] Its favorable physicochemical properties and synthetic tractability have made it a mainstay in the design of targeted therapies, particularly kinase inhibitors for oncology.[2][11] The continued exploration of novel this compound derivatives, driven by a deeper understanding of structure-activity relationships and disease biology, promises to deliver the next generation of innovative medicines. The versatility and proven success of this scaffold ensure that it will remain a focal point for research and development professionals in the pharmaceutical sciences for the foreseeable future.[7][29]
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Products–this compound Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Unequivocal role of this compound ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancements in this compound Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 19. New this compound Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and antiviral evaluation of certain novel pyrazinoic acid C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New this compound Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of this compound-1,3-thiazine Hybrid Analogues as Antiviral Agent Against HIV-1, Influenza A (H1N1), Enterovirus 71 (EV71), and Coxsackievirus B3 (CVB3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound functionalized Ag(I) and Au(I)-NHC complexes are potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Studies on this compound derivatives. XLVII. Synthesis and antibacterial activity of novel this compound derivatives with amidoxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Structure–Activity Relationship Studies on Oxazolo[3,4-a]this compound Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide to the Core Chemical and Physical Properties of 2,3-Diaminopyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Diaminopyrazine is a heterocyclic amine of significant interest in medicinal chemistry and materials science. As a crucial building block, it serves as a precursor for the synthesis of a wide array of biologically active compounds, most notably pteridines and their analogues, which are implicated in numerous biological pathways. This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3-Diaminothis compound, consolidating available experimental and predicted data. It further details a key synthetic application and outlines standard experimental protocols for the determination of its fundamental physicochemical characteristics.
Chemical and Physical Properties
The physicochemical properties of 2,3-Diaminothis compound are fundamental to its application in chemical synthesis and drug design. While extensive experimental data is limited in publicly accessible literature, a combination of reported values and computational predictions provides a robust profile of the compound.
General and Structural Properties
| Property | Value | Source |
| CAS Number | 13134-31-1 | N/A |
| Molecular Formula | C₄H₆N₄ | N/A |
| Molecular Weight | 110.12 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| SMILES | C1=CN=C(N)C(=N1)N | N/A |
| InChI Key | FZENGILVLDJBFB-UHFFFAOYSA-N | N/A |
Physicochemical Data
The following table summarizes the key experimental and predicted physicochemical properties of 2,3-Diaminothis compound. It is critical to note that much of the available data is derived from computational models and should be confirmed through experimental validation.
| Property | Value | Data Type |
| Melting Point | 205.6 °C | Experimental |
| Boiling Point | 351.6 ± 37.0 °C | Predicted |
| Density | 1.368 ± 0.06 g/cm³ | Predicted |
| pKa | 4.58 ± 0.10 | Predicted |
| Solubility | Soluble in Methanol | Experimental |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two amine protons and the two aromatic protons on the this compound ring. The chemical shifts of the amine protons can be broad and are dependent on the solvent and concentration. The two aromatic protons, being in a symmetric environment, would likely appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbon atoms of the this compound ring. The carbons bonded to the amino groups are expected to be the most deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the primary amine groups, typically appearing in the region of 3300-3500 cm⁻¹. C=N and C=C stretching vibrations of the this compound ring will be observed in the 1500-1600 cm⁻¹ region. N-H bending vibrations are also expected around 1600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 2,3-Diaminothis compound (110.12 g/mol ). Fragmentation patterns would involve the loss of amine groups and cleavage of the this compound ring.
Experimental Protocols
Due to the limited availability of specific published experimental protocols for determining the physicochemical properties of 2,3-Diaminothis compound, this section outlines standard laboratory methodologies applicable to this and similar organic compounds.
Synthesis of a Biologically Active Pteridine Derivative
2,3-Diaminothis compound is a key precursor in the synthesis of pteridines, a class of compounds with diverse biological activities, including roles as enzyme cofactors and signaling molecules. The following protocol describes a general method for the synthesis of a 6-aryl-pteridine-7-one derivative via the Isay reaction.
Reaction: Condensation of 2,3-Diaminothis compound with an α-keto ester.
Materials:
-
2,3-Diaminothis compound
-
An appropriate α-keto ester (e.g., ethyl benzoylacetate for a 6-phenyl-pteridine derivative)
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-Diaminothis compound (1 equivalent) in ethanol.
-
Add the α-keto ester (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The pteridine product, often being a solid, may precipitate out of the solution. If so, collect the product by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).
-
Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.
Developments in the Chemistry of Pyrazine Natural Product Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine, a six-membered nitrogen-containing heterocycle, is a core scaffold in a multitude of natural products and their derivatives, exhibiting a wide array of biological activities.[1][2] This technical guide delves into the recent advancements in the chemistry of this compound natural product derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. The inherent electronic properties of the this compound ring, coupled with the diverse functionalities that can be introduced, make it a privileged structure in medicinal chemistry.[1][3] this compound-modified natural product derivatives often exhibit enhanced pharmacological activity and reduced toxicity compared to their parent compounds.[1][4] This guide provides a comprehensive overview for researchers engaged in the discovery and development of novel therapeutics based on these promising molecular architectures.
I. Key Classes and Biological Activities of this compound Natural Product Derivatives
The hybridization of the this compound moiety with various natural product scaffolds has yielded derivatives with significant therapeutic potential. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][4]
Anticancer Activity
This compound derivatives have shown considerable promise as anticancer agents, targeting various cancer cell lines and signaling pathways.
Table 1: Anticancer Activity of Selected this compound Natural Product Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Pyrazine Hybrids | Compound 46 | BPH-1 | 10.4 | [3] |
| MCF-7 | 9.1 | [3] | ||
| Compound 47 | PC12 | 16.4 | [3] | |
| Compound 48 | BEL-7402 | 10.74 | [1][3] | |
| Piperlongumine-Ligustrazine Hybrids | Analogues of Piperlongumine | HCT116 | 3.19 - 8.90 | [1] |
| Indole-Pyrazine Hybrids | Derivative 1 | HCV NS5B RdRp | 58 | [3] |
| Cinnamate-Pyrazine Hybrids | Derivative 2 | HCV NS5B RdRp | 0.69 | [3] |
| Derivative 3 | HCV NS5B RdRp | 1.2 | [3] | |
| YM155-Pyrazine Hybrids | Compound 37 | H1299 | 0.0377 | [3] |
| Compound 38 | H1299 | 0.0546 | [3] | |
| Imidazo[1,2-a]this compound Derivatives | Compound 12b | Hep-2 | 11 | [5] |
| HepG2 | 13 | [5] | ||
| MCF-7 | 11 | [5] | ||
| A375 | 11 | [5] | ||
| Pyrazolinone Chalcones | Compound 6b | Caco | 23.34 ± 0.14 | [6][7] |
Anti-inflammatory Activity
Several this compound derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.
Table 2: Anti-inflammatory Activity of Selected this compound Derivatives
| Compound Class | Derivative | Assay | Inhibition/Activity | Reference |
| Paeonol-Pyrazine Hybrids | Compound 37 | LPS-induced NO overexpression in RAW264.7 macrophages | 56.32% inhibition at 20 µM | [1] |
| Pyrazolo[3,4-b]pyrazines | Compound 15 | Carrageenan-induced rat paw edema | Same activity as indomethacin | [8] |
| Compound 29 | Carrageenan-induced rat paw edema | Remarkable activity | [8] | |
| Pyranochalcones | Compound 6b | TNF-α induced NF-κB inhibition in HEK293T cells | IC50: 0.29 - 10.46 µM | [9] |
Neuroprotective and Other Activities
Cinnamic acid-pyrazine derivatives have been shown to possess neuroprotective effects.
Table 3: Neuroprotective and Other Activities of this compound Derivatives
| Compound Class | Derivative | Cell Line/Assay | EC50/IC50 (µM) | Reference |
| Cinnamic Acid-Pyrazine Hybrids | Compound 15 | HBMEC-2 cells (protection against free radical damage) | EC50: 3.55 | [1] |
| Compound 12 | SH-SY5Y cells (protection against free radical damage) | EC50: 3.68 | [1] | |
| Compound 13 | SH-SY5Y cells (protection against free radical damage) | EC50: 3.74 | [1] | |
| Compound 14 | SH-SY5Y cells (protection against free radical damage) | EC50: 3.62 | [1] | |
| Compound 23 | ADP-induced platelet aggregation | IC50: 9.6 | [1] | |
| Compound 24 | H2O2-induced oxidative damage in Ea.hy926 cells | EC50: 2.2 | [1] | |
| Compound 25 | H2O2-induced oxidative damage in Ea.hy926 cells | EC50: 1.7 | [1] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.
Synthesis Protocols
This method describes the classical condensation reaction to form the this compound ring.[10]
Materials:
-
1,2-Diketone (1.0 mmol)
-
1,2-Diamine (1.1 mmol)
-
Methanol
-
Water
-
Potassium tert-butoxide (0.1 mmol)
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 1,2-diketone (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL).
-
To this solution, add the 1,2-diamine (1.1 mmol).
-
Add a catalytic amount of potassium tert-butoxide (0.1 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 20 mL of water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol offers an environmentally friendly route to 2,5-disubstituted pyrazines.[10]
Materials:
-
Manganese pincer catalyst (2 mol%)
-
Potassium hydride (KH) (3 mol%)
-
2-Amino alcohol (1.0 mmol)
-
Toluene (3.0 mL)
-
Schlenk tube
-
Magnetic stir bar
-
Argon atmosphere
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the manganese pincer catalyst (2 mol%) and KH (3 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the 2-amino alcohol (1.0 mmol) and toluene (3.0 mL) under an argon atmosphere.
-
Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction with 5 mL of water.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Assay Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][11]
Materials:
-
Cancer cells
-
96-well microplate
-
This compound derivative test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative test compounds in the culture medium. Include a vehicle control (e.g., DMSO).
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Incubate the plate for another 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[8]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds (e.g., pyrazolo[3,4-b]pyrazines)
-
Reference drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose (e.g., 28 μM/kg).
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at various time intervals (e.g., 0.5, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group (treated with vehicle only).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[8]
III. Signaling Pathways and Mechanisms of Action
This compound natural product derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis.[12] Several this compound derivatives have been shown to inhibit this pathway.[9]
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound derivatives.
PI3K/Akt/ERK1/2 Signaling Pathway
The PI3K/Akt and MAPK/ERK pathways are critical for cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers. Certain pyrazolinone chalcones have been shown to inhibit these pathways.[6][7]
References
- 1. Natural Products–this compound Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]this compound and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis Approaches for Novel Pyrazine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of novel pyrazine compounds. This compound and its derivatives are a critical class of N-heterocyclic compounds prevalent in medicinal chemistry and materials science, with applications ranging from anticancer and antiviral agents to flavor and fragrance components.[1][2][3][4] This guide covers both classical and modern synthetic methodologies, offering a comparative overview to aid researchers in selecting the most suitable approach for their specific target molecules.
Overview of Synthetic Strategies
The synthesis of the this compound ring can be achieved through various strategies, broadly categorized into classical condensation reactions and modern catalytic methods.[5] Classical methods, such as the Staedel-Rugheimer and Gutknecht syntheses, have been foundational in this compound chemistry.[5][6] More recent approaches focus on improving efficiency, atom economy, and functional group tolerance through metal-catalyzed cross-coupling and C-H functionalization reactions.[7][8]
Key Synthetic Approaches Covered:
-
Classical Condensation Methods:
-
Gutknecht this compound Synthesis
-
Staedel-Rugheimer this compound Synthesis
-
Condensation of 1,2-Diketones with 1,2-Diamines
-
-
Modern Synthetic Methods:
-
Manganese-Catalyzed Dehydrogenative Coupling
-
Iron-Catalyzed C-H Functionalization for the Synthesis of Botryllazine A
-
Comparative Data of Synthetic Protocols
The following table summarizes quantitative data for various synthetic protocols, allowing for a direct comparison of their efficacy and reaction conditions.
| Synthesis Method | Reactants | Product | Reaction Time | Temperature | Yield (%) | Reference |
| Greener One-Pot Synthesis | Benzil, 1,2-Diaminoethane | 2,3-Diphenylthis compound | 6-8 hours | Room Temperature | 88% | [9] |
| Classical Condensation | Acetoin, Ammonia | 2,3,5,6-Tetramethylthis compound | 3 hours | 30-100°C | High | [9] |
| Gutknecht Synthesis | α-Amino Ketone (self-condensation) | Symmetrically substituted pyrazines | Not specified | Not specified | N/A | [9] |
| Staedel-Rugheimer Synthesis | 2-Chloroacetophenone, Ammonia | 2,5-Diphenylthis compound | Not specified | Not specified | N/A | [9] |
| Mn-Catalyzed Dehydrogenative Coupling | β-Amino Alcohols | 2,5-Dialkyl-substituted symmetrical pyrazines | 24-48 hours | 150°C | Moderate to High | [8] |
| Fe-Catalyzed C-H Functionalization | 2,3-Dimethylthis compound, Arylboronic acid | Arylated this compound Intermediate for Botryllazine A | Not specified | Not specified | 60% (for key step) | [7] |
Experimental Protocols
Classical Condensation: Gutknecht this compound Synthesis
This method relies on the self-condensation of α-amino ketones to form a dihydrothis compound intermediate, which is subsequently oxidized to the aromatic this compound.[5][6]
Protocol for the Synthesis of 2,5-Disubstituted Pyrazines:
-
Preparation of the α-Amino Ketone: If not commercially available, the α-amino ketone is typically synthesized by the reduction of an isonitroso ketone.
-
Self-Condensation: The α-amino ketone is dissolved in a suitable solvent (e.g., ethanol) and heated gently to induce self-condensation.
-
Oxidation: The resulting dihydrothis compound is oxidized to the corresponding this compound. This can be achieved by adding an oxidizing agent like copper(II) sulfate and refluxing the mixture.[5] Alternatively, exposure to air can facilitate oxidation in some cases.[5]
-
Isolation and Purification: After cooling, the product is isolated by filtration or extraction. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]
Caption: Workflow for the Gutknecht this compound synthesis.
Modern Method: Manganese-Catalyzed Dehydrogenative Coupling
This protocol describes a sustainable and atom-economical synthesis of 2,5-disubstituted symmetrical pyrazines from β-amino alcohols, catalyzed by an earth-abundant manganese pincer complex. This reaction proceeds with the liberation of only water and hydrogen gas as byproducts.[8]
Optimized Reaction Conditions:
-
Catalyst: Acridine-based Manganese Pincer Complex (2 mol %)
-
Substrate: β-Amino Alcohol (0.5 mmol)
-
Base: Potassium Hydride (KH) (3 mol %)
-
Solvent: Toluene
-
Temperature: 150 °C
-
Time: 24-48 hours
Experimental Protocol:
-
To an oven-dried Schlenk tube, add the manganese pincer catalyst (2 mol %), potassium hydride (3 mol %), and the β-amino alcohol (0.5 mmol).
-
Under an inert atmosphere (e.g., argon), add dry toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 150 °C for 24-48 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully with a few drops of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the Synthesis and Bio-Applications of this compound Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Innovative Synthetic Methodologies for Pyrazine Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and the flavor and fragrance industry.[1][2][3][4] The development of novel, efficient, and sustainable synthetic methods to access these important heterocycles is a key area of research. This document details several innovative synthetic methodologies for the preparation of this compound derivatives, complete with experimental protocols and quantitative data.
Iron-Catalyzed C-H Arylation of Pyrazines
Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized substrates.[5] An innovative approach utilizes an iron catalyst for the cross-coupling of electron-deficient pyrazines with organoboron species.[6] This method is particularly noteworthy for its use of an inexpensive and environmentally benign metal catalyst.[6]
Application Note: This methodology is well-suited for the synthesis of mono-arylated pyrazines, which are valuable intermediates in the synthesis of biologically active molecules, including the anticancer marine alkaloid botryllazine A.[3][6] The reaction proceeds under open flask conditions, making it experimentally straightforward.[6]
Quantitative Data:
| Entry | This compound Substrate | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | 2,3-Dimethylthis compound | Phenylboronic acid | 2-Aryl-5,6-dimethylthis compound | 85 | [6] |
| 2 | Quinoxaline | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)quinoxaline | 78 | [6] |
| 3 | 2-Chlorothis compound | 3-Tolylboronic acid | 2-Chloro-5-(3-tolyl)this compound | 72 | [3] |
Experimental Protocol: General Procedure for Iron-Catalyzed C-H Arylation
-
To a round-bottom flask, add the this compound derivative (1.0 mmol), arylboronic acid (1.2 mmol), iron(II) acetylacetonate (10 mol%), and potassium persulfate (K₂S₂O₈) (2.0 mmol).
-
Add a phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (0.1 mmol).
-
Add a suitable solvent, such as a mixture of water and an organic solvent (e.g., 1,2-dichloroethane).
-
Stir the reaction mixture vigorously at a specified temperature (e.g., 80 °C) under an air atmosphere for the required time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylated this compound.
Reaction Workflow:
Caption: Iron-Catalyzed C-H Arylation Workflow.
Visible-Light Photocatalytic Synthesis of Tetrasubstituted Pyrazines
Photocatalysis offers a green and efficient approach to organic synthesis, utilizing visible light as a renewable energy source.[7] A novel method for the synthesis of tetrasubstituted pyrazines from vinyl azides has been developed using a dual-energy and electron-transfer strategy with a ruthenium-based photocatalyst.[7]
Application Note: This method is advantageous for the synthesis of highly substituted pyrazines, which can be challenging to prepare using traditional methods. The reaction proceeds under mild conditions, using oxygen from the air as a terminal oxidant.[7]
Quantitative Data:
| Entry | Vinyl Azide Substrate | Product | Yield (%) | Reference |
| 1 | (1-azidovinyl)benzene | 2,3,5,6-Tetraphenylthis compound | 92 | [7] |
| 2 | 1-(1-azidovinyl)-4-methoxybenzene | 2,5-bis(4-methoxyphenyl)-3,6-diphenylthis compound | 85 | [7] |
| 3 | 1-(1-azidovinyl)-4-fluorobenzene | 2,5-bis(4-fluorophenyl)-3,6-diphenylthis compound | 88 | [7] |
Experimental Protocol: General Procedure for Photocatalytic this compound Synthesis
-
In a reaction vial, dissolve the vinyl azide (0.2 mmol) and the ruthenium photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%) in a suitable solvent (e.g., acetonitrile).
-
Add a small amount of water to the reaction mixture.
-
Seal the vial and place it in front of a visible light source (e.g., blue LEDs).
-
Stir the reaction mixture at room temperature under an air atmosphere for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrasubstituted this compound.
Signaling Pathway:
Caption: Photocatalytic this compound Synthesis Pathway.
Continuous-Flow Enzymatic Synthesis of Pyrazinamide Derivatives
Flow chemistry provides a platform for safer, more efficient, and scalable chemical synthesis.[8][9] A green and innovative method for the synthesis of pyrazinamide derivatives has been developed using a continuous-flow system catalyzed by an immobilized lipase.[10][11]
Application Note: This biocatalytic approach is highly sustainable, employing a biodegradable enzyme catalyst and often using greener solvents.[10][11] The continuous-flow setup allows for rapid reaction optimization and straightforward scaling up of production.[10][11] This methodology is particularly relevant for the pharmaceutical industry for the synthesis of drugs like pyrazinamide, an important anti-tuberculosis agent.[10][11]
Quantitative Data:
| Entry | This compound Ester | Amine | Product | Yield (%) | Residence Time (min) | Reference |
| 1 | Methyl this compound-2-carboxylate | Benzylamine | N-benzylthis compound-2-carboxamide | 91.6 | 20 | [10][11] |
| 2 | Ethyl this compound-2-carboxylate | Morpholine | (Pyrazin-2-yl)(morpholino)methanone | 85.2 | 20 | [10][11] |
| 3 | Methyl this compound-2-carboxylate | Allylamine | N-allylthis compound-2-carboxamide | 88.7 | 20 | [10][11] |
Experimental Protocol: General Procedure for Continuous-Flow Biocatalytic Synthesis
-
Prepare two separate feed solutions:
-
Feed 1: Dissolve the this compound ester (e.g., 5 mmol) in 10 mL of a suitable solvent (e.g., tert-amyl alcohol).
-
Feed 2: Dissolve the amine (e.g., 15 mmol) in 10 mL of the same solvent.
-
-
Pack a column reactor with the immobilized enzyme, such as Lipozyme® TL IM (e.g., 870 mg).[10][11]
-
Set up a continuous-flow system with two syringe pumps for the feed solutions and the packed-bed reactor.
-
Maintain the reactor at a constant temperature (e.g., 45 °C).
-
Pump the two feed solutions through the reactor at a combined flow rate that provides the desired residence time (e.g., 31.2 μL/min for a 20-minute residence time).[10][11]
-
Collect the eluent from the reactor.
-
Remove the solvent from the collected eluent under reduced pressure.
-
If necessary, purify the product by recrystallization or column chromatography.
Experimental Workflow:
Caption: Continuous-Flow Enzymatic Synthesis Workflow.
Manganese-Catalyzed Acceptorless Dehydrogenative Coupling
The development of synthetic methods that utilize earth-abundant and non-toxic metals is a central goal of green chemistry. Manganese pincer complexes have been shown to be effective catalysts for the acceptorless dehydrogenative self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines.[12]
Application Note: This methodology is highly atom-economical and environmentally friendly, as the only byproducts are water and hydrogen gas.[12] It provides a direct route to symmetrically substituted pyrazines from readily available starting materials.
Quantitative Data:
| Entry | 2-Amino Alcohol Substrate | Product | Yield (%) | Time (h) | Reference |
| 1 | 1-Phenylethan-1-amine-2-ol | 2,5-Diphenylthis compound | 92 | 24 | [12] |
| 2 | 1-(p-Tolyl)ethan-1-amine-2-ol | 2,5-Bis(p-tolyl)this compound | 88 | 24 | [12] |
| 3 | 1-Cyclohexylethan-1-amine-2-ol | 2,5-Dicyclohexylthis compound | 75 | 48 | [12] |
Experimental Protocol: General Procedure for Dehydrogenative Self-Coupling
-
To a Schlenk tube equipped with a magnetic stir bar, add the manganese pincer catalyst (2 mol%) and a base such as potassium hydride (KH) (3 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the 2-amino alcohol (1.0 mmol) and a high-boiling solvent (e.g., toluene, 3.0 mL) under the inert atmosphere.
-
Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture for 24-48 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Relationship Diagram:
Caption: Dehydrogenative Coupling Logical Pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of this compound alkaloid botryllazine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. galchimia.com [galchimia.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from this compound esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,5-Diarylpyrazines via Double Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,5-disubstituted pyrazine scaffold is a privileged motif in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[1] Its presence in numerous FDA-approved drugs and clinical candidates underscores its importance in drug discovery. The unique electronic properties and hydrogen bonding capabilities of the this compound ring make it an attractive core for targeting various biological pathways, particularly protein kinases. This application note provides a detailed protocol for the synthesis of 2,5-diarylpyrazines from 2,5-dibromothis compound using a one-pot double Suzuki-Miyaura cross-coupling reaction. This method offers an efficient route to generate a library of diverse 2,5-diarylpyrazines for screening in drug discovery programs.
Reaction Principle
The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (boronic acid or ester) and an organic halide. In this application, a double coupling reaction is employed to substitute both bromine atoms on the 2,5-dibromothis compound core with various aryl or heteroaryl groups in a single synthetic operation.
Experimental Protocol: Double Suzuki-Miyaura Coupling
This protocol is adapted from the efficient synthesis of 2,5-biaryl-3-hexylthiophenes and is applicable to the synthesis of 2,5-diarylpyrazines.[2]
Materials:
-
2,5-Dibromothis compound
-
Arylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (6 mol%)
-
Potassium phosphate (K₃PO₄) (4.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heat plate
-
Condenser
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a Schlenk flask, add 2,5-dibromothis compound (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon or nitrogen gas (this cycle should be repeated three times).
-
Add 1,4-dioxane (8 mL) to the flask under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
To the stirred mixture, add the desired arylboronic acid (2.5 mmol), potassium phosphate (4.0 mmol), and water (2 mL) under an argon or nitrogen atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the organic layer with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-diarylthis compound.
Data Presentation
The following table summarizes representative yields for the double Suzuki-Miyaura coupling of a similar substrate, 2,5-dibromo-3-hexylthiophene, with various arylboronic acids. These results provide an indication of the expected yields for the synthesis of 2,5-diarylpyrazines under the optimized conditions.[2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 3-Hexyl-2,5-bis(4-methylphenyl)thiophene | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-Hexyl-2,5-bis(4-methoxyphenyl)thiophene | 82 |
| 3 | 4-Chlorophenylboronic acid | 2,5-Bis(4-chlorophenyl)-3-hexylthiophene | 78 |
| 4 | 4-Fluorophenylboronic acid | 2,5-Bis(4-fluorophenyl)-3-hexylthiophene | 80 |
| 5 | 3-Nitrophenylboronic acid | 3-Hexyl-2,5-bis(3-nitrophenyl)thiophene | 75 |
| 6 | 4-(Methylthio)phenylboronic acid | 3-Hexyl-2,5-bis(4-(methylthio)phenyl)thiophene | 88 |
| 7 | 3-Chloro-4-fluorophenylboronic acid | 2,5-Bis(3-chloro-4-fluorophenyl)-3-hexylthiophene | 76 |
| 8 | Naphthalene-2-boronic acid | 3-Hexyl-2,5-di(naphthalen-2-yl)thiophene | 70 |
| 9 | Thiophene-2-boronic acid | 3-Hexyl-2,5-di(thiophen-2-yl)thiophene | 68 |
Visualizations
Experimental Workflow
References
- 1. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | MDPI [mdpi.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Oxides in the Synthesis of Pyrazine-Based Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N-oxides in the synthesis and functionalization of pyrazine-based molecules. The N-oxide functionality serves as a versatile tool, enabling a variety of chemical transformations that are otherwise challenging to achieve on the electron-deficient this compound ring. These methods are of significant interest for the synthesis of novel compounds in medicinal chemistry and materials science.
Introduction to this compound N-Oxides
This compound N-oxides are aromatic heterocyclic compounds where one or both of the nitrogen atoms in the this compound ring are oxidized. This N-oxidation has profound effects on the reactivity of the this compound core:
-
Activation of the this compound Ring: The N-oxide group is a strong electron-donating group through resonance and an electron-withdrawing group through induction. This dual nature modulates the electron density of the ring, making it more susceptible to certain types of reactions.
-
Directing Group: The N-oxide functionality can direct incoming reagents to specific positions on the this compound ring.
-
Source of Reactivity: The N-O bond can participate in various rearrangements and deoxygenation reactions, providing a pathway to functionalized pyrazines.
Synthesis of this compound N-Oxides
The preparation of this compound N-oxides is typically achieved through the direct oxidation of the parent this compound. The choice of oxidizing agent and reaction conditions determines whether a mono-N-oxide or a di-N-oxide is formed.
Synthesis of this compound Mono-N-Oxides
Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the mono-N-oxidation of pyrazines. The reaction is typically performed in a chlorinated solvent at or below room temperature.
Experimental Protocol: Synthesis of this compound Mono-N-Oxide using m-CPBA
-
Dissolution: Dissolve the starting this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of m-CPBA: Slowly add a solution of m-CPBA (1.0-1.2 eq) in DCM to the cooled this compound solution over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess peracid, followed by a wash with brine.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound mono-N-oxide.
Synthesis of this compound Di-N-Oxides
For the synthesis of this compound di-N-oxides, a stronger oxidizing agent, such as trifluoroperacetic acid, is often required.[1] This reagent can be generated in situ from trifluoroacetic anhydride and hydrogen peroxide.
Experimental Protocol: Synthesis of 2,5-Dichloro-3,6-dimethylthis compound Di-N-Oxide [1]
-
Preparation of Oxidant: In a flask, carefully prepare a solution of trifluoroperacetic acid by adding trifluoroacetic anhydride to a suspension of 90% hydrogen peroxide in dichloromethane at 0 °C.
-
Reaction: To a solution of 2,5-dichloro-3,6-dimethylthis compound in dichloromethane, add the freshly prepared trifluoroperacetic acid solution dropwise at 0 °C.
-
Stirring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a stirred, saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., chloroform-light petroleum) to yield the pure di-N-oxide.
Applications of this compound N-Oxides in Synthesis
The introduction of an N-oxide functionality opens up a range of synthetic possibilities for the functionalization of the this compound ring.
C-H Functionalization via Photoredox Catalysis
Inspired by the advances in pyridine N-oxide chemistry, this compound N-oxides can be employed as hydrogen atom transfer (HAT) catalysts in photoredox-mediated C-H functionalization reactions.[2][3] In this process, a photocatalyst, upon excitation with visible light, promotes the single-electron oxidation of the this compound N-oxide to a highly reactive N-oxy radical cation. This species can then abstract a hydrogen atom from a C-H bond, generating an alkyl radical that can participate in subsequent bond-forming reactions.
Conceptual Workflow for Photocatalytic C-H Functionalization
References
- 1. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Pyrazine Synthesis: Intermolecular and Intramolecular Cyclization Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazines are a critical class of nitrogen-containing heterocyclic aromatic compounds extensively utilized in medicinal chemistry, materials science, and the flavor and fragrance industries.[1] The pyrazine scaffold is a key component in numerous clinically approved drugs, demonstrating a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The synthesis of substituted pyrazines is, therefore, a cornerstone of drug discovery and development, enabling the exploration of structure-activity relationships and the creation of novel therapeutic agents.[4]
This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives through both intermolecular and intramolecular cyclization strategies. It includes a comparative summary of reaction parameters and visual diagrams of reaction pathways and experimental workflows to aid researchers in selecting and implementing the most suitable synthetic methodologies for their specific research needs.
Intermolecular Cyclization for this compound Synthesis
Intermolecular cyclization is a common and versatile approach for constructing the this compound ring, typically involving the condensation of two different reactant molecules. A widely employed method is the reaction between a 1,2-dicarbonyl compound and a 1,2-diamine.[5][6] This approach is foundational and has been adapted into various named reactions and modern catalytic methods.
Application Note: Greener One-Pot Synthesis of Pyrazines
A contemporary adaptation of the classical condensation method offers an environmentally benign and efficient one-pot synthesis of pyrazines.[7] This protocol involves the direct condensation of a 1,2-diketone with a 1,2-diamine in an aqueous methanol solution, catalyzed by potassium tert-butoxide at room temperature.[7] This method is advantageous due to its high yields, mild reaction conditions, and avoidance of expensive or hazardous catalysts.[7] The reaction proceeds through the formation of a dihydrothis compound intermediate, which then undergoes aromatization.[7]
Experimental Protocol: Greener One-Pot Synthesis of 2,3-Diphenylthis compound
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
1,2-Diaminoethane (Ethylenediamine)
-
Potassium tert-butoxide
-
Methanol
-
Water, deionized
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and purification
Procedure:
-
In a round-bottom flask, dissolve benzil (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL).
-
To this solution, add 1,2-diaminoethane (1.1 mmol).
-
Add a catalytic amount of potassium tert-butoxide (0.1 mmol).
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, add 20 mL of water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Application Note: Manganese-Catalyzed Acceptorless Dehydrogenative Coupling
For the synthesis of symmetrically substituted pyrazines, a manganese-catalyzed acceptorless dehydrogenative coupling of 2-amino alcohols presents an atom-economical and environmentally friendly route.[8][9] This method involves the self-coupling of a 2-amino alcohol in the presence of a manganese pincer complex as a catalyst.[8][9] The reaction proceeds with the liberation of hydrogen gas and water as the only byproducts, making it a sustainable synthetic strategy.[8]
Experimental Protocol: Synthesis of 2,5-Disubstituted Pyrazines via Dehydrogenative Coupling
Materials:
-
2-Amino alcohol (e.g., 2-amino-1-phenylethanol)
-
Manganese pincer catalyst
-
Potassium hydride (KH)
-
Toluene, anhydrous
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Oil bath
-
Standard Schlenk line equipment for inert atmosphere reactions
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the manganese pincer catalyst (2 mol%) and KH (3 mol%).
-
Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.
-
Add the 2-amino alcohol (1.0 mmol) and toluene (3.0 mL) under an argon atmosphere.
-
Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, carefully quench the reaction with 5 mL of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure 2,5-disubstituted this compound.
Intramolecular Cyclization for this compound Synthesis
Intramolecular cyclization involves the formation of the this compound ring from a single acyclic precursor containing all the necessary atoms. This approach can offer advantages in terms of regioselectivity and efficiency for the synthesis of specific substitution patterns.
Application Note: Synthesis of Pyrazines from α-Azido Ketones
The reaction of α-azido ketones can be utilized to synthesize this compound derivatives. The pyrolysis or reduction of α-azido ketones can lead to the formation of an α-amino ketone intermediate, which can then undergo self-condensation to form a dihydrothis compound. Subsequent oxidation yields the aromatic this compound. This method provides a route to symmetrically substituted pyrazines from a single starting material.
Experimental Protocol: Synthesis of 2,5-Diphenylthis compound from Phenacyl Azide
Materials:
-
Phenacyl azide (2-azido-1-phenylethanone)
-
Triphenylphosphine
-
Toluene, anhydrous
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve phenacyl azide (1.0 mmol) in anhydrous toluene (10 mL).
-
Add triphenylphosphine (1.0 mmol) to the solution. The mixture is stirred at room temperature, which leads to the Staudinger reaction, reducing the azide to an iminophosphorane.
-
Upon completion of the Staudinger reaction (monitored by TLC or IR spectroscopy for the disappearance of the azide peak), add water to hydrolyze the iminophosphorane to the corresponding α-amino ketone.
-
Heat the reaction mixture to reflux to induce self-condensation of the in situ generated α-amino ketone. This will form the dihydrothis compound intermediate.
-
Allow the reaction to be exposed to air (or introduce a mild oxidizing agent if necessary) to facilitate the oxidation of the dihydrothis compound to 2,5-diphenylthis compound.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent to yield pure 2,5-diphenylthis compound.
Data Presentation
| Synthesis Method | Reactants | Product | Reaction Time | Temperature | Yield | Reference(s) |
| Greener One-Pot Synthesis | Benzil, 1,2-Diaminoethane | 2,3-Diphenylthis compound | 6-8 hours | Room Temperature | 88% | |
| Classical Condensation | Acetoin, Ammonia | 2,3,5,6-Tetramethylthis compound | 3 hours | 30-100°C | High | |
| Staedel-Rugheimer Synthesis | 2-Chloroacetophenone, Ammonia | 2,5-Diphenylthis compound | Not specified | Not specified | N/A | [5] |
| Gutknecht Synthesis | α-Amino Ketone (self-condensation) | Symmetrically substituted pyrazines | Not specified | Not specified | N/A | [5] |
| Manganese-Catalyzed Dehydrogenative Coupling | 2-Amino-4-methylpentan-1-ol | 2,5-Diisobutylthis compound | 24 hours | 150°C | 80% | [8] |
| Manganese-Catalyzed Dehydrogenative Coupling | 2-Amino-1-hexanol | 2,5-Dipentylthis compound | 24 hours | 150°C | 65% | [8] |
| Manganese-Catalyzed Dehydrogenative Coupling | 2-Amino-1-pentanol | 2,5-Dibutylthis compound | 24 hours | 150°C | 95% | [8] |
| Manganese-Catalyzed Dehydrogenative Coupling | 2-Aminobutane-1-ol | 2,5-Diethylthis compound | 24 hours | 150°C | 40% | [8] |
| Manganese-Catalyzed Dehydrogenative Coupling | 2-Aminopropane-1-ol | 2,5-Dimethylthis compound | 24 hours | 150°C | 45% | [8] |
Mandatory Visualizations
References
- 1. Synthesis of heterocycles by intramolecular cyclization [quimicaorganica.org]
- 2. Synthesis and reactions of this compound | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound synthesis [organic-chemistry.org]
Application Notes and Protocols for Pyrazine in Suzuki and Buchwald-Hartwig Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Pyrazine scaffolds are integral components in a multitude of biologically active molecules and pharmaceuticals.[1][2][3] Their synthesis and functionalization are therefore of significant interest in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination, have emerged as powerful and versatile tools for the derivatization of the this compound core.[2][3][4] These methods allow for the precise formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of complex molecular architectures with high efficiency and broad functional group tolerance.[1][5]
This document provides detailed application notes and experimental protocols for the successful implementation of Suzuki and Buchwald-Hartwig coupling reactions with this compound-containing substrates.
Suzuki-Miyaura Cross-Coupling of Pyrazines
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide or pseudohalide.[1][6][7]
Application Notes
-
Substrate Reactivity: The reactivity of halopyrazines in Suzuki coupling is influenced by the nature of the halogen. Bromopyrazines are generally more reactive than chloropyrazines due to the weaker C-Br bond compared to the C-Cl bond. However, chloropyrazines are often more cost-effective and readily available.[8] The inherent electron-deficient nature of the this compound ring activates the carbon-halogen bond towards oxidative addition, making even chloropyrazines viable substrates, often more reactive than other unactivated aryl chlorides.[8]
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical for a successful coupling, especially with less reactive chloropyrazines. While standard catalysts like Pd(PPh₃)₄ may be sufficient for bromopyrazines, chloropyrazines typically require more sophisticated, electron-rich, and bulky phosphine ligands such as Xantphos, SPhos, or other biaryl phosphine ligands to facilitate the challenging oxidative addition step.[8] N-heterocyclic carbene (NHC) ligands have also proven effective.[9]
-
Reaction Conditions:
-
Base: A base is required to activate the organoboron species for transmetalation.[7] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can impact yield and functional group tolerance.
-
Solvent: A variety of solvents can be employed, often mixtures of an organic solvent (e.g., dioxane, DME, toluene) and water.[6][9][10] Aqueous media are often preferred for their environmental benefits.[10]
-
Microwave Irradiation: The use of microwave heating has been shown to dramatically reduce reaction times from hours to minutes, often leading to increased yields and fewer side reactions.[10][11][12]
-
-
Organoboron Reagents: A wide range of aryl- and heteroarylboronic acids, boronate esters (like pinacol esters), and potassium trifluoroborates can be used as coupling partners.[7][13] Boronic esters often exhibit greater stability compared to boronic acids.[13]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Summary: Suzuki Coupling of Pyrazines
| This compound Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
| Chlorothis compound | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 100°C, 16h | 95% | [4] |
| 2-Bromo-6-isopropylthis compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90°C, 12h | 88% | [1] |
| 2,5-Dibromo-3,6-dimethylthis compound | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux, 16h | 76% | [4] |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100°C, 12h | 72% | [14] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | 1,4-Dioxane | MW, 120°C, 40 min | 91% | [12][15] |
| 2-Chlorothis compound | Various arylboronic acids | ONO pincer Pd(II) complex (0.01 mol%) | K₂CO₃ | Toluene/H₂O | 100°C, 1-2h | 85-98% | [9] |
Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol is a representative example for the coupling of a halothis compound with an arylboronic acid under microwave irradiation.[10][12][15]
Materials:
-
Halothis compound (e.g., 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one) (1.0 equiv)
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhosPdG2) (2.5-5 mol%)
-
Ligand (e.g., XPhos) (5-10 mol%)
-
Base (e.g., K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Microwave synthesis vial with a stir bar
Procedure:
-
To a microwave synthesis vial, add the halothis compound (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., XPhosPdG2, 5 mol%), ligand (e.g., XPhos, 10 mol%), and base (e.g., K₂CO₃, 3.0 equiv).
-
Add a magnetic stir bar to the vial.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (to achieve a concentration of approx. 0.1-0.2 M) via syringe.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 20-40 minutes).[15]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Buchwald-Hartwig Amination of Pyrazines
The Buchwald-Hartwig amination is a highly effective palladium-catalyzed method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides or pseudohalides.[5][16][17] This reaction is particularly valuable for accessing aminopyrazines, which are prevalent in many pharmaceutical agents.
Application Notes
-
Substrate Scope: The reaction is broadly applicable, allowing the coupling of halopyrazines (chloro-, bromo-, iodo-) with a wide variety of nitrogen nucleophiles, including primary and secondary alkyl- and aryl-amines.[5][18]
-
Catalyst and Ligand System: The success of the Buchwald-Hartwig amination heavily relies on the ligand coordinated to the palladium center.[5][19]
-
Early Generations: Initial systems used ligands like DPPF and BINAP.[5]
-
Bulky Phosphine Ligands: The development of sterically hindered, electron-rich mono- and biaryl-phosphine ligands (e.g., BrettPhos, RuPhos, XPhos) by the Buchwald and Hartwig groups dramatically expanded the reaction's scope to include less reactive aryl chlorides and a wider range of amines, often with lower catalyst loadings and at milder conditions.[5][16][20]
-
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is most common, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or carbonates (Cs₂CO₃, K₃PO₄) can be used, particularly for substrates with base-sensitive functional groups.[16][19]
-
Challenges: A potential side reaction with some amines is β-hydride elimination.[18][21] The judicious choice of ligand and reaction conditions can often mitigate this issue. For some heterocyclic substrates, coordination of the heterocycle's nitrogen to the palladium center can inhibit catalysis; specialized ligands have been developed to overcome this.[22]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Data Summary: Buchwald-Hartwig Amination of Pyrazines
| This compound Substrate | Amine | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
| Chlorothis compound | n-Octylamine | [Pd(cinnamyl)Cl]₂ / Ligand | NaOtBu | Dioxane | 100°C, 3h | 82% | [4] |
| 2-Chlorothis compound | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100°C, 24h | 85% | Generic Protocol |
| 2-Chlorodimethylthis compound | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80°C, 16h | 92% | [4] |
| 2-Halothis compound | Primary Amine | Pd-precatalyst / BrettPhos | LiHMDS | Toluene | RT to 70°C | High | [16] |
| 4-Bromopyrazole | Piperidine | Pd₂(dba)₃ / tBuDavePhos | KHMDS | Toluene | 100°C, 1h | 86% | [21] |
Note: The pyrazole example is included to illustrate relevant conditions for N-heterocycles.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of a halothis compound with an amine using a modern catalyst system.[23]
Materials:
-
Halothis compound (e.g., 2-Chlorothis compound) (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Ligand (e.g., Xantphos or a Biarylphosphine ligand) (2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., Xantphos, 2.5 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Add the halothis compound (1.0 equiv) and a magnetic stir bar.
-
Evacuate and backfill the tube with inert gas.
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.2 equiv).
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-110°C).
-
Stir the reaction mixture for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure aminothis compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction.
Caption: General laboratory workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Synthesis of Pyrazine-Based Small Molecule Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of pyrazine-based small molecule kinase inhibitors. The included protocols and data are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
The this compound ring is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique electronic properties and ability to form crucial hydrogen bonds with the kinase hinge region make it an attractive core for designing potent and selective inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2][3] Consequently, targeting kinases with small molecule inhibitors has become a major focus of therapeutic research.[2][3] This document outlines synthetic methodologies for preparing various classes of this compound-based kinase inhibitors, presents their biological activities, and illustrates the key signaling pathways they modulate.
Key this compound Scaffolds in Kinase Inhibition
Several this compound-containing scaffolds have been successfully employed in the design of kinase inhibitors. The main chemical motifs include imidazopyrazines, pyrazolopyrazines, triazolopyrazines, and 2-aminopyrazines.[2][4] These structures serve as versatile platforms for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Data Presentation: Biological Activity of this compound-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of representative this compound-based kinase inhibitors against their primary targets.
Table 1: Imidazo[1,2-a]this compound-Based CDK9 Inhibitors
| Compound ID | Structure | CDK9 IC₅₀ (µM) | Reference |
| 1d | 2-(furan-3-yl)-3-(4-methoxyphenylamino)imidazo[1,2-a]this compound | 0.18 | [5] |
| 1a | 2-(furan-3-yl)-3-(phenylamino)imidazo[1,2-a]this compound | 0.19 | [5] |
| 3b | 2-(pyridin-4-yl)-3-(cyclohexylamino)imidazo[1,2-a]this compound | 0.23 | [5] |
| 4a | 2-(thiophen-2-yl)-3-(phenylamino)imidazo[1,2-a]this compound | 0.24 | [5] |
Table 2: Triazolo[4,3-a]this compound-Based c-Met and VEGFR-2 Inhibitors
| Compound ID | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) | Antiproliferative (A549) IC₅₀ (µM) | Reference |
| 17l | 26.00 | 2.6 | 0.98 ± 0.08 | [6][7] |
| 17a | 55.00 | - | >50 | [6] |
| 17e | 77.00 | - | 1.87 ± 0.11 | [6] |
| Foretinib | 19.00 | - | 0.85 ± 0.13 | [6] |
Table 3: this compound-Based BTK Inhibitors
| Compound ID | BTK IC₅₀ (nM) | Selectivity over EGFR | Reference |
| Acalabrutinib (1) | 3 | >300-fold | [8] |
| Compound 38 | 1.8 | >300-fold (wild-type) | [8] |
| Compound 39 | 1.8 | >300-fold (wild-type) | [8] |
| Compound 40 | <1 | >300-fold | [8] |
Experimental Protocols
Detailed methodologies for the synthesis of key this compound-based scaffolds and a representative kinase inhibitor, Gilteritinib, are provided below.
General Synthetic Workflow
The synthesis of many this compound-based kinase inhibitors follows a convergent strategy, which involves the preparation of a functionalized this compound core followed by coupling with various side chains.
Protocol 1: Synthesis of Imidazo[1,2-a]pyrazines
This protocol describes a general method for the synthesis of the imidazo[1,2-a]this compound scaffold, a common core in CDK9 inhibitors.[9][10][11]
Reaction: One-pot three-component condensation of 2-aminothis compound, an aryl aldehyde, and an isocyanide.
Materials:
-
2-Aminothis compound
-
Aryl aldehyde (e.g., benzaldehyde)
-
tert-Butyl isocyanide
-
Iodine (I₂)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2-aminothis compound (1.0 mmol) and the aryl aldehyde (1.0 mmol) in DCM (10 mL), add iodine (10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Triazolo[4,3-a]this compound Intermediate
This protocol outlines the initial steps for creating a key intermediate for dual c-Met/VEGFR-2 inhibitors.[6][12]
Reaction: Formation of 8-chloro-[1][6][13]triazolo[4,3-a]this compound from 2,3-dichlorothis compound.
Materials:
-
2,3-Dichlorothis compound
-
Hydrazine hydrate
-
Triethyl orthoformate
-
Ethanol
Procedure: Step 1: Synthesis of 2-chloro-3-hydrazinylthis compound
-
Dissolve 2,3-dichlorothis compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 2-4 hours.
-
Filter the resulting precipitate, wash with cold ethanol, and dry to obtain 2-chloro-3-hydrazinylthis compound.
Step 2: Synthesis of 8-chloro-[1][6][13]triazolo[4,3-a]this compound
-
Suspend 2-chloro-3-hydrazinylthis compound (1.0 eq) in triethyl orthoformate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and filter the precipitate.
-
Wash the solid with ethanol and dry to yield the desired intermediate.
Protocol 3: Synthesis of Gilteritinib (A FLT3/AXL Inhibitor)
This multi-step synthesis illustrates the construction of a clinically approved this compound-based kinase inhibitor.[4][14]
Step 1: Synthesis of 6-ethyl-3,5-dichlorothis compound-2-carboxamide
-
This key intermediate can be prepared via a multi-step sequence starting from methyl 3-oxopentanoate.[4] The process involves cyclization, chlorination, and amidation steps. Due to the complexity, sourcing this intermediate commercially is often more practical for initial studies.
Step 2: Synthesis of 6-ethyl-3-((3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)-5-((tetrahydro-2H-pyran-4-yl)amino)this compound-2-carbonitrile Reaction: Sequential nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig amination.
Materials:
-
6-ethyl-3,5-dichlorothis compound-2-carbonitrile (intermediate from a modified Step 1)
-
Tetrahydro-2H-pyran-4-amine
-
3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., Dioxane)
Procedure:
-
First SNAr: React 6-ethyl-3,5-dichlorothis compound-2-carbonitrile with tetrahydro-2H-pyran-4-amine in the presence of a base like DIPEA in a solvent such as NMP at elevated temperature to selectively displace one chlorine atom.
-
Buchwald-Hartwig Amination: To the product from the previous step, add the aniline derivative, palladium catalyst, ligand, and base in an appropriate solvent. Heat the mixture under an inert atmosphere until the reaction is complete.
-
Work-up the reaction mixture and purify the product by chromatography to obtain the nitrile intermediate.
Step 3: Hydrolysis of the Nitrile to Gilteritinib Reaction: Basic hydrolysis of the nitrile to the primary amide.[4]
Materials:
-
Nitrile intermediate from Step 2
-
Sodium hydroxide or Potassium hydroxide
-
tert-Butanol
-
Water
Procedure:
-
Dissolve the nitrile intermediate in tert-butanol.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to 60-65°C and stir for several hours until the hydrolysis is complete (monitor by LC-MS).[4]
-
Cool the reaction mixture, and perform an aqueous work-up.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/water) to yield Gilteritinib.[4]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the discussed this compound-based kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 4. WO2022009235A1 - Process for the preparation of gilteritinib fumarate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1373409-08-5|6-Ethyl-3-((3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)-5-((trans-4-methoxycyclohexyl)amino)this compound-2-carboxamide|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
- 14. GSRS [gsrs.ncats.nih.gov]
Application Note: Analysis of Pyrazine Compounds in Beer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine compounds are a critical class of volatile and semi-volatile molecules that significantly contribute to the desirable roasted, nutty, and toasted aromas in beer. These heterocyclic nitrogen-containing compounds are primarily formed during the Maillard reaction and Strecker degradation of amino acids with sugars at elevated temperatures, a process central to the kilning and roasting of malt. The concentration and composition of pyrazines in the final product are influenced by the type of malt, the degree of roasting, and the brewing process itself. Consequently, darker beers such as stouts and porters, which utilize highly roasted specialty malts, tend to have a richer and more complex this compound profile compared to lighter beers like lagers and wheat beers.
The accurate detection and quantification of these potent aroma compounds are essential for quality control, new product development, and ensuring brand consistency in the brewing industry. This application note provides a detailed protocol for the analysis of this compound compounds in beer using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted, sensitive, and solvent-free analytical technique.
Principle of the Method
This method relies on the principle of HS-SPME to extract and concentrate volatile and semi-volatile this compound compounds from the headspace of a beer sample. The extracted analytes are then thermally desorbed into a gas chromatograph for separation based on their boiling points and polarity. Finally, a mass spectrometer is used for the identification and quantification of the individual this compound compounds. The key steps involve:
-
Sample Preparation: Degassing the beer sample to remove dissolved carbon dioxide, which can interfere with the extraction process. The addition of salt ("salting out") increases the ionic strength of the sample, which in turn enhances the volatility of the pyrazines, driving them into the headspace for more efficient extraction.
-
Headspace Solid-Phase Microextraction (HS-SPME): A fused silica fiber coated with a specific stationary phase is exposed to the headspace above the beer sample. The this compound compounds partition from the gaseous phase into the fiber coating.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The SPME fiber is inserted into the hot inlet of the GC, where the trapped pyrazines are thermally desorbed. The analytes are then separated on a capillary column and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data.
Experimental Protocols
Sample Preparation
-
Degassing: Vigorously shake the beer sample in a sealed container for approximately 5 minutes, periodically releasing the pressure. Alternatively, place the beer in an ultrasonic bath for 10-15 minutes.
-
Aliquoting: Transfer 10 mL of the degassed beer into a 20 mL headspace vial.
-
Salting Out: Add 4 g of sodium chloride (NaCl) to the vial. The addition of salt increases the ionic strength of the aqueous sample, which reduces the solubility of the pyrazines and promotes their transfer into the headspace.
-
Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
Headspace Solid-Phase Microextraction (HS-SPME)
-
Fiber Selection: A 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber is recommended for its high affinity for a broad range of volatile and semi-volatile compounds, including pyrazines.
-
Fiber Conditioning: Prior to first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC inlet at a high temperature (e.g., 270°C) for 1 hour.
-
Incubation and Extraction:
-
Place the sealed vial in an autosampler or a heating block with magnetic stirring.
-
Incubate the sample at 50°C for 10 minutes to allow for equilibration between the sample and the headspace.
-
Expose the SPME fiber to the headspace of the vial for 40 minutes at 50°C with continuous agitation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: After extraction, retract the fiber and immediately insert it into the GC inlet for thermal desorption.
-
GC-MS Parameters: The following are typical GC-MS parameters for the analysis of pyrazines. These may need to be optimized for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | DB-WAX or equivalent polar capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Program | Initial temp: 40°C, hold for 2 minRamp: 3°C/min to 240°CHold: 5 min at 240°C |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-350 |
| Solvent Delay | 3 min |
Data Presentation
The following table summarizes the typical concentration ranges of key this compound compounds found in different beer styles. Concentrations can vary significantly based on the specific malts and brewing processes used.
| This compound Compound | Lager (µg/L) | Ale (µg/L) | Stout (µg/L) | Wheat Beer (µg/L) | Aroma Description |
| 2-Methylthis compound | 0.1 - 2.0 | 0.5 - 5.0 | 5.0 - 50.0 | 0.1 - 1.5 | Roasted, nutty |
| 2,5-Dimethylthis compound | 0.2 - 3.0 | 1.0 - 10.0 | 10.0 - 100.0 | 0.2 - 2.5 | Roasted peanut, coffee |
| 2,6-Dimethylthis compound | 0.1 - 2.5 | 0.8 - 8.0 | 8.0 - 80.0 | 0.1 - 2.0 | Nutty, cocoa |
| 2,3,5-Trimethylthis compound | ND - 1.0 | 0.5 - 5.0 | 5.0 - 60.0 | ND - 0.8 | Roasted, earthy, cocoa |
| 2-Ethyl-3,5-dimethylthis compound | ND - 0.5 | 0.2 - 3.0 | 2.0 - 40.0 | ND - 0.4 | Nutty, roasted, earthy |
| 2-Acetylthis compound | ND - 0.2 | ND - 1.0 | 1.0 - 15.0 | ND - 0.1 | Popcorn, roasted |
ND: Not Detected
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis in beer.
Caption: Logical relationship of analytical steps and their purpose.
The Versatility of 2,3-Diaminopyrazine in the Synthesis of Novel Pharmaceuticals
For Immediate Release
[City, State] – [Date] – 2,3-Diaminopyrazine, a versatile heterocyclic amine, is a critical building block in the synthesis of a diverse range of novel pharmaceutical compounds. Its unique chemical structure, featuring two adjacent amino groups on a this compound ring, allows for the construction of complex molecular architectures with significant therapeutic potential. This potent scaffold has been instrumental in the development of innovative drugs targeting a variety of diseases, from glaucoma to cancer and infectious diseases.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of 2,3-diaminothis compound in modern medicinal chemistry.
Application Notes
2,3-Diaminothis compound serves as a key precursor in the synthesis of several classes of pharmacologically active molecules:
-
Rho Kinase (ROCK) Inhibitors: Derivatives of 2,3-diaminothis compound have been identified as potent inhibitors of Rho kinase (ROCK), a key enzyme in the signaling pathway that regulates intraocular pressure.[1][2] Inhibition of ROCK in the trabecular meshwork of the eye leads to an increase in aqueous humor outflow, thereby reducing intraocular pressure, a major risk factor for glaucoma.[1][2] The 2,3-diaminothis compound core provides a rigid scaffold for the optimal orientation of substituents that interact with the ATP-binding site of the kinase.
-
Pteridines (Pyrazino[2,3-d]pyrimidines): The condensation of 2,3-diaminothis compound with α-dicarbonyl compounds provides a straightforward route to pteridines.[3] This class of compounds is of significant interest due to its broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The pteridine scaffold is a key component of several natural cofactors and clinically used drugs, and the use of substituted 2,3-diaminopyrazines allows for the generation of diverse libraries of novel pteridine derivatives for drug screening.
-
Imidazo[1,2-a]pyrazines: The reaction of 2,3-diaminothis compound with α-haloketones or related reagents can lead to the formation of imidazo[1,2-a]this compound derivatives.[4] These compounds have shown promising results as antiproliferative agents, particularly against melanoma cells.[5] The fused imidazole ring introduces unique electronic and steric properties that can be fine-tuned to achieve high potency and selectivity for specific cancer targets.
-
Antimicrobial Agents: While research is ongoing, the this compound nucleus is a component of several antimicrobial agents. The derivatization of 2,3-diaminothis compound offers a promising avenue for the development of new antibacterial and antifungal compounds. For instance, novel pyrazinamide derivatives, based on a related scaffold, have demonstrated significant activity against Mycobacterium tuberculosis.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for representative pharmaceutical derivatives synthesized from 2,3-diaminothis compound.
Table 1: Rho Kinase (ROCK) Inhibitors
| Compound ID | Structure | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference |
| Compound 38 | N-(6-amino-5-(isoquinolin-6-yl)pyrazin-2-yl)benzenesulfonamide | < 500 | < 100 | [2] |
| Piperazine analogue (48) | Not explicitly drawn | 300 | 78 | [2] |
Table 2: Antimicrobial Activity of Imidazopyridine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 1 | Escherichia coli | >171.9 | [7] |
| Compound 2 | Escherichia coli | 171.9 | [7] |
| Compound 3 | Escherichia coli | 9.091 | [7] |
Table 3: Antiproliferative Activity of Imidazo[1,2-a]this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 15d | A375P (Melanoma) | < 0.06 | [5] |
| 17e | A375P (Melanoma) | < 0.06 | [5] |
| 18c | A375P (Melanoma) | < 0.06 | [5] |
| 18h | A375P (Melanoma) | < 0.06 | [5] |
| 18i | A375P (Melanoma) | < 0.06 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of Pteridines from 2,3-Diaminothis compound (Isay Reaction)
This protocol describes a general method for the condensation of 2,3-diaminothis compound with a 1,2-dicarbonyl compound to form a pteridine ring system.
Materials:
-
2,3-Diaminothis compound
-
1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl)
-
Ethanol or other suitable solvent
-
Glacial acetic acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve equimolar amounts of 2,3-diaminothis compound and the 1,2-dicarbonyl compound in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a catalytic amount of glacial acetic acid if required.
-
Heat the reaction mixture to reflux and maintain for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterize the final product by standard analytical techniques (e.g., NMR, MS, IR).
Protocol 2: Synthesis of Imidazo[1,2-a]this compound Derivatives
This protocol outlines the synthesis of imidazo[1,2-a]this compound derivatives from 2,3-diaminothis compound and an α-haloketone.
Materials:
-
2,3-Diaminothis compound
-
α-Haloketone (e.g., α-bromoacetophenone)
-
Sodium bicarbonate or other suitable base
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a solution of 2,3-diaminothis compound in ethanol in a round-bottom flask, add an equimolar amount of the α-haloketone.
-
Add an excess of a mild base, such as sodium bicarbonate, to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterize the purified compound using NMR, MS, and IR spectroscopy.
Visualizations
Signaling Pathway
Caption: Rho Kinase (ROCK) Signaling Pathway and Inhibition by 2,3-Diaminothis compound Derivatives.
Experimental Workflow
Caption: General Synthetic Workflows for Pteridine and Imidazo[1,2-a]this compound Derivatives.
Logical Relationship
Caption: Relationship between 2,3-Diaminothis compound, its Derivatives, and their Therapeutic Applications.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stax.strath.ac.uk [stax.strath.ac.uk]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]this compound derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
minimizing by-product formation in pyrazine synthesis pathways
Welcome to the technical support center for pyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound reactions, with a focus on minimizing by-product formation and improving yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in this compound synthesis, and what causes their formation?
A1: The most common by-products in this compound synthesis are highly dependent on the chosen reaction pathway.
-
In the Maillard reaction , which involves the reaction of amino acids and reducing sugars, Strecker aldehydes are frequent by-products.[1][2] Their formation occurs alongside this compound formation through the Strecker degradation of α-amino acids.[1]
-
In reactions involving cellulosic-derived sugars and ammonium hydroxide , imidazole derivatives can be significant impurities.[1][3][4][5]
-
When a specific this compound isomer is the target, the formation of a complex mixture of various substituted pyrazines can also be considered a by-product issue.[1]
Q2: How does reaction temperature affect this compound yield and by-product formation?
A2: Temperature is a critical parameter in this compound synthesis. Generally, increasing the reaction temperature can enhance the yield of pyrazines.[1] However, excessively high temperatures can lead to the degradation of pyrazines and the formation of undesirable by-products.[1] For instance, in reactions catalyzed by copper-chromite, temperatures exceeding 450°C can cause the breakdown of the this compound ring.[1][6] Therefore, optimizing the temperature is crucial for maximizing the yield of the desired this compound while minimizing by-products.[1]
Q3: What is the role of the amino acid structure in by-product formation during the Maillard reaction?
A3: The structure of the amino acid precursor significantly influences both the this compound yield and by-product formation. Studies have shown that α- and β-amino acids produce significantly higher amounts of tetramethylthis compound compared to γ- and ε-amino acids.[1][2] Specifically, α-amino acids can undergo deamination and decarbonylation to form Strecker aldehydes as by-products.[1][2]
Q4: I'm observing the formation of unexpected imidazole by-products. How can I identify and minimize them?
A4: Imidazole derivatives are common by-products, especially in syntheses involving sugars and ammonium hydroxide.[3][4][5] Their formation can be minimized through careful selection of extraction solvents. Using a non-polar solvent like hexane for liquid-liquid extraction can prevent the co-extraction of these more polar impurities.[3][4][7] If polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are used, a subsequent purification step using silica gel chromatography is recommended, as the silica will retain the imidazole impurities.[3][4][5][7]
Troubleshooting Guides
Issue 1: Low Yield of Desired this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Consider extending the reaction time or optimizing the temperature. |
| Suboptimal Temperature | Experiment with a range of temperatures to find the optimal balance between reaction rate and this compound stability. Excessively high temperatures can lead to degradation.[1] |
| Incorrect Reactant Stoichiometry | Verify the molar ratios of your starting materials. An excess of one reactant may favor side reactions. |
| Poor Purity of Starting Materials | Ensure the purity of your reactants, as impurities can lead to unwanted side reactions.[5] |
| Incomplete Oxidation of Dihydrothis compound Intermediate | Many this compound syntheses proceed through a dihydrothis compound intermediate that requires oxidation.[5][6] Ensure you are using an appropriate oxidizing agent and that the oxidation step goes to completion.[5] |
Issue 2: High Levels of By-product Formation
| Possible Cause | Troubleshooting Step |
| Strecker Aldehyde Formation (Maillard Reaction) | Consider alternative reaction pathways that do not involve the Strecker degradation of α-amino acids if these by-products are a significant issue.[1] |
| Co-extraction of Imidazole Impurities | During liquid-liquid extraction, use a non-polar solvent like hexane to avoid co-extracting polar imidazole by-products.[3][4][7] If using more polar solvents like MTBE or ethyl acetate, purify the extract using silica gel chromatography.[3][4][7] |
| Formation of Multiple this compound Isomers | Optimize reaction conditions (temperature, catalyst, reactant ratios) to favor the formation of the desired isomer. Consider using a more selective synthetic route if possible. |
| Reaction Temperature Too High | Lower the reaction temperature to reduce the rate of side reactions and prevent degradation of the target this compound.[1] |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis via Maillard Reaction
-
Reactant Preparation: Prepare equimolar solutions of an amino acid (e.g., glycine, alanine) and a reducing sugar (e.g., glucose) in a suitable buffer (e.g., phosphate buffer).
-
Reaction Setup: Combine the amino acid and sugar solutions in a reaction vessel equipped with a reflux condenser.
-
Heating: Heat the reaction mixture to a specific temperature (e.g., 120-160°C) for a defined period (e.g., 1-2 hours).[1] The optimal temperature and time should be determined experimentally for the specific reactants.
-
Extraction: After cooling, perform a liquid-liquid extraction of the reaction mixture. For less polar pyrazines, use a non-polar solvent like hexane. For more polar pyrazines, a solvent mixture like 90:10 hexane/ethyl acetate can be effective.[3][4] Perform multiple extractions (at least 3-4) with fresh solvent each time to ensure high recovery.[7]
-
Washing and Drying: Combine the organic extracts and wash with brine to remove water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentration and Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Protocol 2: Purification of Pyrazines from Imidazole By-products by Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel.
-
Sample Loading: Dissolve the crude this compound product (containing imidazole impurities) in a minimal amount of a suitable solvent (e.g., dichloromethane or the extraction solvent used previously). Load the sample onto the prepared column.
-
Elution: Elute the column with an appropriate solvent system. A mixture of hexane and ethyl acetate (e.g., 90:10) can be effective for separating pyrazines from more polar imidazoles.[3][4] The imidazoles will be retained on the silica gel.[3][4][5]
-
Fraction Collection and Analysis: Collect the eluent in fractions and analyze each fraction using a suitable technique (e.g., TLC, GC-MS) to identify the fractions containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound product.
Visualizations
Caption: Maillard reaction pathway leading to pyrazines and Strecker aldehyde by-products.
Caption: Troubleshooting flowchart for reducing by-product formation in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation | Semantic Scholar [semanticscholar.org]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Resolving Undesired Isomer Formation in Unsymmetrical Pyrazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of controlling isomer formation during the synthesis of unsymmetrical pyrazines. Pyrazines are a critical class of N-heterocycles with widespread applications in pharmaceuticals, fragrances, and agricultural chemicals.[1] However, the synthesis of unsymmetrically substituted pyrazines is often complicated by the formation of difficult-to-separate regioisomeric mixtures.[2] This guide offers practical advice, detailed experimental protocols, and data-driven insights to help you achieve higher yields of your desired isomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?
The formation of regioisomers is a common issue in unsymmetrical pyrazine synthesis, particularly with classical methods like the condensation of two different α-amino ketones or the reaction of an unsymmetrical 1,2-diamine with an unsymmetrical 1,2-dicarbonyl compound. The initial nucleophilic attack can often occur at two different sites, leading to a mixture of products.
Troubleshooting Steps:
-
Re-evaluate Your Synthetic Strategy: For unsymmetrical pyrazines, classical one-pot condensation methods often lead to poor regioselectivity. Consider employing a modern, stepwise approach that offers greater control.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer by allowing for greater selectivity in the initial condensation step. Conversely, in some cases, higher temperatures might be necessary to overcome the activation energy for the desired pathway. A systematic temperature screen is recommended.
-
Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the isomeric ratio. Experiment with a range of solvents with varying polarities (e.g., from non-polar solvents like toluene to polar aprotic solvents like DMF, and protic solvents like ethanol).
-
Catalyst: The choice of catalyst can have a profound impact on regioselectivity. For modern catalytic methods, the ligand on the metal center can often be tuned to direct the reaction towards a specific isomer. For classical methods, the use of a specific acid or base catalyst might influence the initial condensation step.
-
-
Consider a Directed Synthesis Approach: If optimizing conditions is insufficient, a directed synthesis strategy, where the substituents are introduced in a specific order, is often the most effective solution. This might involve using a pre-functionalized this compound core and introducing the second substituent via a cross-coupling reaction.
Issue 2: I am using a classical method (e.g., Staedel-Rugheimer or Gutknecht) and getting a nearly 1:1 mixture of isomers. What can I do?
Classical methods like the Staedel-Rugheimer and Gutknecht syntheses, which rely on the self-condensation of α-amino ketones, are notoriously difficult to control for the synthesis of unsymmetrical pyrazines when two different α-amino ketones are used.[3]
Troubleshooting Steps:
-
Switch to a Stepwise Condensation: Instead of a one-pot reaction with two different α-amino ketones, consider a stepwise approach. First, synthesize a stable intermediate from one α-amino ketone, and then react it with the second α-amino ketone. This can sometimes provide a degree of regiocontrol.
-
Employ a Modern Synthetic Method: For high regioselectivity, it is often best to abandon the classical one-pot approach in favor of a modern method specifically designed for the synthesis of unsymmetrical pyrazines.
Issue 3: How do modern synthetic methods improve regioselectivity?
Modern synthetic methods often offer superior control over isomer formation by employing more sophisticated and selective reaction pathways.
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods typically start with a pre-formed, mono-substituted this compound (often halogenated) and introduce the second substituent at a specific position. The regioselectivity is dictated by the position of the leaving group on the this compound ring.
-
Synthesis from α-Diazo Oxime Ethers: This method involves the reaction of α-diazo oxime ethers with 2H-azirines, catalyzed by a copper complex, to yield highly substituted unsymmetrical pyrazines with excellent regioselectivity and yields.[2] The regioselectivity is controlled by the specific reactants and catalyst used.
-
Directed Ortho-Metalation: This strategy involves using a directing group on the this compound ring to guide a metalating agent (like lithium diisopropylamide, LDA) to a specific adjacent position. The resulting metalated this compound can then be quenched with an electrophile to introduce a second substituent with high regioselectivity.
Data on Regioselectivity in Unsymmetrical this compound Synthesis
The following table summarizes qualitative and, where available, quantitative data on the regioselectivity of different synthetic methods. Note that specific yields and isomer ratios are highly dependent on the specific substrates and reaction conditions used.
| Synthetic Method | Starting Materials | General Regioselectivity | Reported Isomer Ratio (Desired:Undesired) | Key Influencing Factors | Reference |
| Staedel-Rugheimer Synthesis | Two different α-halo ketones + Ammonia | Poor to Moderate | Often near 1:1 | Steric and electronic similarity of ketones | [3] |
| Gutknecht Synthesis | Two different α-amino ketones | Poor to Moderate | Often near 1:1 | Relative reactivity of the α-amino ketones | [3] |
| Condensation Method | Unsymmetrical 1,2-diamine + Unsymmetrical 1,2-dicarbonyl | Poor to Moderate | Varies, often mixtures | Relative reactivity of carbonyls and amino groups | |
| Palladium-Catalyzed Cross-Coupling | Halogenated this compound + Organometallic reagent | Excellent | High (often single isomer) | Position of the halogen on the this compound ring | [1] |
| From α-Diazo Oxime Ethers | α-Diazo oxime ether + 2H-azirine | Good to Excellent | Up to 87% yield of a single isomer | Catalyst (e.g., Cu(hfacac)₂) | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Staedel-Rugheimer Synthesis of 2,5-Diphenylthis compound (Symmetrical Example)
This protocol for a symmetrical this compound illustrates the general workflow. For unsymmetrical pyrazines, a mixture of α-halo ketones would be used, likely resulting in a mixture of products.
-
Formation of α-Amino Ketone: Dissolve 2-chloroacetophenone in ethanol. Add an excess of aqueous ammonia to the solution and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Self-Condensation: Upon completion of the initial reaction, heat the mixture to induce the self-condensation of the in situ formed α-amino ketone.
-
Oxidation: Add an oxidizing agent, such as copper(II) sulfate, to the reaction mixture and heat under reflux to form the aromatic this compound.
-
Isolation and Purification: Cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[3]
Protocol 2: Regioselective Synthesis of an Unsymmetrical this compound via Palladium-Catalyzed Cascade Reaction
This modern method provides a highly regioselective route to unsymmetrical 2,6-disubstituted pyrazines.[1]
-
Reactant Preparation: In a reaction vessel, combine the aminoacetonitrile derivative, the arylboronic acid, a palladium(II) catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane).
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a set amount of time. The reaction involves an initial C(sp)-C(sp²) coupling followed by an intramolecular C-N bond formation.
-
Work-up and Purification: After the reaction is complete, cool the mixture and filter off the solid catalyst and base. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure unsymmetrical 2,6-disubstituted this compound.
Protocol 3: Synthesis of Unsymmetrical Pyrazines from α-Diazo Oxime Ethers
This method offers good to excellent yields and high regioselectivity for a wide range of substituted pyrazines.[2]
-
Reaction Setup: To a solution of the 2H-azirine in a suitable solvent (e.g., 1,2-dichloroethane), add the α-diazo oxime ether and the copper catalyst (e.g., Cu(hfacac)₂).
-
Reaction: Stir the reaction mixture at a specified temperature. The reaction proceeds through the formation of an α-imino carbenoid, which then reacts with the 2H-azirine.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired unsymmetrical this compound.[2]
Visualizations
Caption: Comparison of classical and modern synthetic workflows for unsymmetrical pyrazines.
Caption: Decision tree for selecting a synthetic strategy for unsymmetrical pyrazines.
Caption: Simplified mechanism illustrating the formation of two possible isomers.
References
optimizing reaction temperature for improved pyrazine formation
Welcome to the Technical Support Center for Pyrazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, with a specific focus on the impact of temperature on this compound formation. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guides & FAQs
This section provides practical advice for overcoming common issues in this compound synthesis, presented in a question-and-answer format.
Q1: My this compound synthesis is resulting in a low yield. What are the common causes related to temperature?
A1: Low yields in this compound synthesis can often be attributed to suboptimal reaction temperatures.[1] Temperature is a critical parameter that influences both the rate of formation and the potential for degradation of pyrazines.[2]
-
Insufficient Temperature: Many this compound syntheses, particularly those involving the Maillard reaction, require elevated temperatures, typically in the range of 120-150°C, to proceed efficiently.[2][3] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion and poor yields.
-
Excessive Temperature: Conversely, excessively high temperatures can lead to the degradation of the this compound products and the formation of undesirable byproducts.[2] For instance, in reactions catalyzed by copper-chromite, temperatures exceeding 450°C can cause the breakdown of the this compound ring.[2] It is crucial to experimentally determine the optimal temperature for your specific reaction.
-
Inadequate Heating Time: The total amount of pyrazines formed generally increases with heating time, up to a certain point.[4] It is important to monitor the reaction progress over time at a given temperature to identify the optimal reaction duration.
Q2: I am observing the formation of unexpected byproducts. How can I minimize these by adjusting the temperature?
A2: The formation of byproducts is a common issue in this compound synthesis and is highly dependent on reaction conditions, including temperature.
-
Side Reactions: In Maillard reactions, which involve amino acids and reducing sugars, a complex mixture of compounds can be formed.[1] For example, imidazole derivatives can form alongside pyrazines.[1] Tightly controlling the reaction temperature can help favor the desired reaction pathway and minimize the formation of these byproducts.[1]
-
Strecker Aldehydes: In the Maillard reaction, Strecker aldehydes are common byproducts.[2] The formation of these aldehydes occurs in conjunction with this compound formation. Optimizing the temperature can help to shift the equilibrium towards the desired this compound products.
-
Product Degradation: As mentioned previously, high temperatures can lead to the degradation of the desired this compound, resulting in a complex mixture of decomposition products.[2] Careful temperature control is essential to prevent this.
Q3: How does pH interact with temperature to affect this compound formation?
A3: The pH of the reaction medium plays a crucial role in conjunction with temperature. Weakly alkaline conditions (around pH 8.0) are generally favorable for this compound formation in Maillard reaction systems.[3][5] However, during the reaction, acids can be formed, leading to a decrease in pH.[5] It is important to consider buffering the reaction mixture to maintain an optimal pH throughout the heating process. The interplay between pH and temperature will ultimately determine the rate and profile of this compound formation.
Q4: What are some general strategies for optimizing the reaction temperature?
A4: A systematic approach is key to finding the optimal temperature for your this compound synthesis.
-
Literature Review: Begin by reviewing the literature for similar reactions to identify a suitable starting temperature range.
-
Screening Experiments: Conduct a series of small-scale experiments at different temperatures (e.g., in 10-20°C increments) while keeping other parameters constant.[2]
-
Reaction Monitoring: Monitor the progress of each reaction using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the yield of the desired this compound and the formation of byproducts.[6]
-
Kinetic Studies: For a more in-depth understanding, consider performing kinetic studies to determine the activation energies for the formation of both the desired product and major byproducts.[4][7] This data can provide valuable insights into the temperature dependency of the different reaction pathways.
Data Presentation: this compound Yield vs. Temperature
The following tables summarize quantitative data on the effect of temperature on this compound yield from various studies.
Table 1: Effect of Temperature on this compound Yield in a 1-Hydroxyacetone and Ammonium Hydroxide System
| Temperature (°C) | This compound Yield (%) |
| 100 | Increased |
| 140 | Maximized |
Data synthesized from BenchChem Technical Support documents.[2]
Table 2: Temperature Conditions for Various this compound Synthesis Methods
| Synthesis Method | Reactants | Product | Temperature (°C) | Yield (%) | Reference |
| Greener One-Pot Synthesis | Benzil, 1,2-Diaminoethane | 2,3-Diphenylthis compound | Room Temperature | 88 | [8] |
| Classical Condensation | Acetoin, Ammonia | 2,3,5,6-Tetramethylthis compound | 30-100 | High | [8] |
| Reductive Cyclization | [5][4][3]oxadiazolo[3,4-b]this compound-5,6-diamine, Iron powder | Imidazo[4,5-b]this compound derivative | 95 | Not specified | [6] |
| Dehydrogenative Coupling | 2-phenylglycinol, KH | 2,5-diphenylthis compound | 150 | 95 | [9] |
| Enzymatic Synthesis | This compound-2-carboxylate, Benzylamine | N-benzylthis compound-2-carboxamide | 45 | 81.2 | [10] |
Table 3: this compound Formation in Ala-Gln-ARP System at Different Temperatures
| Temperature (°C) | 2,5-dimethylthis compound (μg/L) | Other Pyrazines |
| 110 | Generated | Not specified |
| 130 | 33.4 ± 3.47 | Not specified |
| 140 | 793 ± 119 | Methylthis compound, 2,6-dimethylthis compound |
Data from a study on the thermal processing of L-alanyl-L-glutamine Amadori compound.[11]
Experimental Protocols
Protocol 1: Generalized Maillard Reaction for this compound Synthesis
This protocol provides a general procedure for producing pyrazines via the Maillard reaction.
Materials:
-
Amino acid (e.g., glycine, alanine)
-
Reducing sugar (e.g., glucose)
-
Phosphate buffer (or other suitable buffer)
-
Reaction vessel with reflux condenser
Procedure:
-
Reactant Preparation: Prepare equimolar solutions of the amino acid and reducing sugar in the chosen buffer.[2]
-
Reaction Setup: Combine the amino acid and sugar solutions in the reaction vessel.
-
Heating: Heat the reaction mixture to a specific temperature, typically between 120-160°C, for a defined period (e.g., 1-2 hours).[2] The optimal temperature and time must be determined experimentally.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture and extract the pyrazines using a suitable organic solvent (e.g., dichloromethane).
-
Purification: The crude product can be purified by column chromatography or recrystallization.[1]
Protocol 2: Greener One-Pot Synthesis of 2,3-Diphenylthis compound
This protocol describes a high-yielding, room temperature synthesis.
Materials:
-
Benzil
-
1,2-Diaminoethane
-
Aqueous methanol
-
Potassium tert-butoxide (t-BuOK)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve benzil and 1,2-diaminoethane in aqueous methanol.
-
Catalyst Addition: Add a catalytic amount of potassium tert-butoxide (t-BuOK).[12]
-
Reaction: Stir the reaction mixture at room temperature for 6-8 hours.[8]
-
Monitoring: Monitor the reaction by TLC. The formation of a dihydrothis compound intermediate may be observed initially.[12]
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure and purify the crude product by chromatography on silica gel.[1]
Visualizations
Caption: A generalized workflow for this compound synthesis and purification.
Caption: Simplified Maillard reaction pathway leading to this compound formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics of browning and correlations between browning degree and this compound compounds in l-ascorbic acid/acidic amino acid model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from this compound esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Reactant Stoichiometry in Pyrazine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during pyrazine synthesis. Here you will find troubleshooting guides for common issues and frequently asked questions, with a focus on optimizing reactant stoichiometry and other critical reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound derivatives?
A1: The most prevalent and classical method for this compound synthesis is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[1] This reaction proceeds through a dihydrothis compound intermediate, which is subsequently oxidized to the aromatic this compound.[1] Other significant methods include the Gutknecht synthesis, which involves the self-condensation of α-amino ketones, and the Staedel-Rugheimer synthesis.[2] More modern approaches, such as the acceptorless dehydrogenative coupling of 2-amino alcohols catalyzed by manganese pincer complexes, offer an environmentally benign and atom-economical alternative.[3][4]
Q2: Which reaction parameters are most critical for optimizing this compound yield?
A2: The yield and distribution of this compound products are significantly influenced by several factors. The most critical parameters to control are the reactant mole ratios (carbon source to nitrogen source), reaction temperature, and reaction time.[5][6] The choice of solvent, base, and catalyst also plays a crucial role and can dramatically impact the reaction outcome.[1][4] For instance, in certain dehydrogenative coupling reactions, switching the solvent from toluene to 1,4-dioxane or using a specific base like potassium hydride (KH) can substantially alter the yield.[1][4] The pH of the reaction medium is another key variable that can affect the rate of formation and the profile of the products.[5][7]
Q3: How does the reactant molar ratio specifically affect this compound formation?
A3: The molar ratio of reactants, particularly the carbon-to-nitrogen (C:N) ratio, is a dominant factor in determining the total yield of pyrazines.[5][8] In model systems using D-glucose and ammonia, the total this compound yield increases with a higher concentration of ammonia, reaching a maximum at approximately an eightfold excess of the nitrogen source relative to the sugar.[6] Systematically varying the reactant mole ratios can predictably alter both the distribution and the yield of the resulting this compound derivatives.[5] The structure of the carbon source itself is also an overwhelmingly significant factor governing the final product characteristics.[5]
Troubleshooting Guides
Problem: Low Yield of Desired this compound Product
Low yields are a common issue in this compound synthesis and can be attributed to several factors. Use this guide to diagnose and resolve the problem.
Q: My this compound synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
A: Low yields can stem from incomplete reactions, suboptimal conditions, or product degradation.[1]
Initial Diagnostic Steps:
-
Monitor Reaction Completion: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) to confirm if the starting materials have been fully consumed.[1]
-
Assess Product Stability: Check if the desired this compound derivative might be sensitive to the reaction or workup conditions, such as overly acidic or basic environments.[1]
Potential Causes & Solutions:
-
Incomplete Reaction: The condensation or cyclization may not be proceeding to completion.
-
Solution: Try extending the reaction time or increasing the temperature. Ensure adequate mixing to improve contact between reactants.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, or catalyst is critical and may not be optimized for your specific substrates.
-
Product Degradation: this compound derivatives can be unstable under harsh conditions.
-
Solution: Employ milder reagents and conditions where possible. If your product is sensitive, avoid extreme pH during the workup process.[1]
-
Problem: Significant Formation of Side Products
The formation of unintended byproducts can consume starting materials and complicate purification, ultimately reducing the yield of the target this compound.
Q: My reaction is producing a significant amount of an unknown side product. What is it likely to be and how can I minimize it?
A: A common side reaction in this compound synthesis, particularly when using certain starting materials, is the formation of imidazole derivatives.[1]
Strategies to Minimize Side Products:
-
Identify the Side Product: Use analytical techniques like GC-MS and NMR to identify the structure of the side product. This can provide insight into the competing reaction pathway.[1]
-
Adjust Reaction Conditions: Once the side reaction is understood, you can modify the conditions (e.g., temperature, catalyst, reactant stoichiometry) to disfavor its formation.[1]
-
Optimize Extraction Solvent: The choice of solvent for liquid-liquid extraction can be used to selectively isolate the desired this compound. For example, using a less polar solvent like hexane can selectively extract pyrazines while leaving more polar imidazole byproducts in the aqueous phase.[1]
Problem: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound derivative can be challenging.
Q: I am having trouble purifying my final this compound product. What methods are most effective?
A: The appropriate purification method depends on the physical properties of your this compound derivative, such as its volatility and polarity.
Recommended Purification Techniques:
-
Column Chromatography: This is a widely used method for purifying this compound derivatives. A common eluent system is a mixture of hexane and ethyl acetate; for example, a 90/10 mixture has proven effective for separating pyrazines from imidazole byproducts.[1]
-
Distillation: For volatile this compound derivatives, distillation can be a highly effective technique to separate them from non-volatile impurities.[1]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be an excellent method for obtaining high-purity material.[3]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Dehydrogenative Coupling Synthesis of 2,5-Diphenylthis compound from 2-Phenylglycinol.[4]
| Entry | Catalyst (2 mol%) | Base (3 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Manganese Complex | KH | Toluene | 150 | 24 | 99 |
| 2 | Manganese Complex | KH | THF | 150 | 24 | 90 |
| 3 | Manganese Complex | KH | 1,4-Dioxane | 150 | 24 | 95 |
| 4 | Manganese Complex | KH | Toluene | 125 | 24 | >99 |
| 5 | Manganese Complex | KH | Toluene | 150 | 12 | >99 |
| 6 | Manganese Complex | tBuOK | Toluene | 150 | 24 | 15 |
| 7 | Manganese Complex | NaOMe | Toluene | 150 | 24 | 10 |
| 8 | Manganese Complex | NaOEt | Toluene | 150 | 24 | 81 |
| 9 | Manganese Complex | None | Toluene | 150 | 24 | Trace |
Reaction conditions: 2-phenylglycinol (substrate), closed system. Yield determined by GC-MS.
Table 2: Effect of Reactant Molar Ratio and Temperature on Total this compound Concentration in an L-ascorbic acid (ASA) / L-glutamic acid (Glu) System at pH 8.[7][9]
| System | Reactant Ratio (ASA:Glu) | Temp (°C) | Time (min) | Total this compound Conc. (10⁻⁶ mol/L) |
| Equimolar | 1:1 | 130 | 120 | ~1.8 |
| Excess Glu | 1:2 | 130 | 120 | ~2.5 |
| Excess ASA | 2:1 | 130 | 120 | ~0.9 |
| Equimolar | 1:1 | 140 | 120 | ~2.8 |
| Excess Glu | 1:2 | 140 | 120 | ~3.7 |
| Excess ASA | 2:1 | 2:1 | 120 | ~1.5 |
Data is estimated from graphical representations in the source.
Visualizations and Workflows
Caption: General workflow for this compound synthesis with integrated troubleshooting loops.
Caption: Troubleshooting decision tree for addressing low yields in this compound synthesis.
Experimental Protocols
Protocol 1: One-Pot Green Synthesis via Condensation of 1,2-Diketones with 1,2-Diamines[3]
This protocol describes a cost-effective and environmentally friendly method for synthesizing this compound derivatives at room temperature.
Materials:
-
1,2-Diketone (e.g., Benzil) (1.0 mmol)
-
1,2-Diamine (e.g., Ethylene diamine) (1.1 mmol)
-
Potassium tert-butoxide (t-BuOK) (0.1 mmol, catalytic amount)
-
Aqueous Methanol
-
Ethyl Acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the 1,2-diketone (1.0 mmol) in aqueous methanol in a round-bottom flask.
-
Stir the solution with a magnetic stirrer until it becomes homogeneous.
-
Add the 1,2-diamine (1.1 mmol) to the solution.
-
Add a catalytic amount of potassium tert-butoxide (0.1 mmol).
-
Continue stirring at room temperature and monitor the reaction progress using TLC.
-
Upon completion, add 20 mL of water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
Caption: Experimental workflow for the one-pot green synthesis of pyrazines.
Protocol 2: Manganese-Catalyzed Acceptorless Dehydrogenative Coupling of 2-Amino Alcohols[3][4]
This method provides an atom-economical route to 2,5-disubstituted pyrazines, producing only water and hydrogen gas as byproducts.[3]
Materials:
-
2-Amino Alcohol (e.g., 2-phenylglycinol) (1.0 mmol)
-
Manganese Pincer Complex (Catalyst) (0.02 mmol, 2 mol%)
-
Potassium Hydride (KH) (Base) (0.03 mmol, 3 mol%)
-
Toluene (3.0 mL)
-
Ethyl Acetate
-
Water
-
Anhydrous Na₂SO₄
-
Silica Gel for column chromatography
Procedure:
-
Add the manganese pincer complex (0.02 mmol) and potassium hydride (0.03 mmol) to a Schlenk tube.
-
Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.
-
Add the 2-amino alcohol (1.0 mmol) and toluene (3.0 mL) under the argon atmosphere.
-
Seal the Schlenk tube and place it in a preheated oil bath at 125-150 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding 5 mL of water.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
addressing inefficient oxidation of dihydropyrazine intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the inefficient oxidation of dihydropyrazine intermediates to their corresponding this compound products.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inefficient dihydrothis compound oxidation?
A1: Inefficient oxidation of dihydrothis compound intermediates can stem from several factors:
-
Instability of Intermediates: Dihydropyrazines can be unstable and susceptible to decomposition or side reactions, especially if they possess functionalities like hemiaminals.[1] Intermediate hydroperoxides formed during dioxygen oxidation can also be unstable and react further to form undesired products.[1]
-
Competitive Oxidation: Other components in the reaction mixture may compete for the oxidant. For example, the presence of easily oxidizable functional groups, such as methionine, can competitively inhibit the desired oxidation of dihydropyrazines.[2]
-
Sub-optimal Reaction Conditions: Factors such as solvent, temperature, pH, and the choice of oxidant play a critical role. For instance, the rate of dioxygen oxidation and the reactivity of intermediates show significant solvent dependence.[1]
-
Inherent Stability of the Dihydrothis compound: Some dihydropyrazines are simply resistant to oxidation under mild conditions and require more potent reagents or catalytic systems.
Q2: How can I effectively monitor the progress of my oxidation reaction?
A2: Real-time or frequent monitoring is crucial for optimizing the reaction and preventing over-oxidation or degradation. Recommended techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the dihydrothis compound starting material and the appearance of the this compound product. A well-chosen solvent system will show a clear separation between the starting material, product, and any major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the consumption of starting material and formation of the product. High-resolution mass spectrometry (HRMS) is particularly useful for identifying unexpected intermediates and byproducts.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the dihydrothis compound and the appearance of aromatic signals from the this compound product.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable pyrazines and can be used to identify and quantify products.[4]
Q3: My reaction is producing several side products. How can I minimize them?
A3: Minimizing side products often involves modifying the reaction conditions or the choice of oxidant.
-
Avoid Harsh Oxidants: Strong co-oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and CAN (Ceric Ammonium Nitrate) can sometimes lead to the complete degradation of the dihydrothis compound intermediate.[5]
-
Use a Milder, Heterogeneous Oxidant: Manganese dioxide (MnO₂) is an effective and often cleaner oxidant for converting dihydropyrazines to pyrazines.[5][6] Being a solid, it can be easily removed by filtration upon reaction completion.
-
Control Reaction Stoichiometry: Using an excess of the oxidant is not always better and can lead to over-oxidation or side reactions. Careful control of stoichiometry is important.[1]
-
Consider Solvent Effects: The reaction pathway can be highly dependent on the solvent. For example, in aprotic solvents like acetonitrile, a unique fragmentation of a hydroperoxide intermediate may become the major reaction pathway.[1]
Q4: Are there alternatives to standard atmospheric oxygen for the oxidation step?
A4: Yes, when atmospheric oxygen is inefficient, several other methods can be employed. The choice of method depends on the specific substrate and the scale of the reaction.
-
Manganese Dioxide (MnO₂): A widely used, mild, and effective reagent for the oxidation of dihydropyrazines. It is used in stoichiometric amounts and offers good yields.[5][6]
-
Potassium Hydroxide in Methanol: In some cases, after the initial formation of the dihydrothis compound, the addition of methanolic potassium hydroxide (KOH) can effectively promote the final aromatization to the this compound.[5]
-
Photocatalysis: Visible-light-driven cooperative catalysis can facilitate aerobic oxidation under mild conditions, often using a photocatalyst in combination with an N-hydroxyimide.[7]
-
Catalytic Dehydrogenation: While less common for this specific transformation, catalysts based on noble metals like Platinum (Pt) or Iridium (Ir) are highly effective for dehydrogenation reactions, which are mechanistically a form of oxidation.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion to this compound | 1. Dihydrothis compound is too stable for the chosen oxidant (e.g., air).2. Competitive inhibition from other oxidizable species in the mixture.[2]3. Reaction temperature is too low. | 1. Switch to a stronger or more suitable oxidant like Manganese Dioxide (MnO₂).[5][6]2. Purify the dihydrothis compound intermediate before the oxidation step.3. Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Formation of Multiple Byproducts / Degradation | 1. The oxidant is too harsh (e.g., DDQ, CAN).[5]2. The dihydrothis compound or an intermediate is unstable under the reaction conditions.[1]3. The this compound product itself is unstable to the reaction conditions (over-oxidation). | 1. Use a milder, heterogeneous oxidant like MnO₂.[5]2. Lower the reaction temperature. Reduce the concentration of reagents.[1]3. Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed. |
| Reaction is Too Slow | 1. Insufficient oxidant.2. Low reaction temperature.3. Inappropriate solvent choice.[1] | 1. Increase the amount of oxidant incrementally.2. Increase the reaction temperature or consider microwave irradiation.3. Screen different solvents. Aprotic solvents like dichloromethane (DCM) or toluene are often effective for MnO₂ oxidations.[5] |
| Difficulty Isolating the this compound Product | 1. Product is co-eluting with byproducts on silica gel.2. Product is unstable on silica gel.3. Product is highly polar and difficult to extract. | 1. Try a different chromatographic stationary phase (e.g., alumina, C18) or a different eluent system.2. Consider purification by crystallization, sublimation, or using a neutral stationary phase like alumina.3. Perform a liquid-liquid extraction with different pH adjustments to the aqueous layer. |
Key Experimental Protocols
Protocol 1: General Procedure for MnO₂-Mediated Oxidation of Dihydropyrazines
This protocol is adapted from methodologies described for the synthesis of pyrazines from dihydrothis compound intermediates.[5][6]
-
Dissolve Substrate: Dissolve the dihydrothis compound intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) to a concentration of approximately 0.1 M.
-
Add Oxidant: To the stirred solution, add activated manganese dioxide (MnO₂, ~5-10 eq by weight). The quality of the MnO₂ is critical for reaction success.
-
Heat Reaction: Heat the reaction mixture to reflux.
-
Monitor Progress: Monitor the reaction by TLC or LC-MS every 30-60 minutes until the starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ solids. Wash the celite pad with additional solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography or crystallization to obtain the desired this compound.
Protocol 2: Monitoring Oxidation by ¹H NMR Spectroscopy
This protocol is based on techniques used to follow reactions involving dihydrothis compound species.[1]
-
Prepare Initial Sample: Before adding the oxidant, take a small aliquot (~0.1 mL) from the reaction mixture, dissolve it in a suitable deuterated solvent (e.g., CDCl₃), and acquire a ¹H NMR spectrum. This will serve as the t=0 reference.
-
Identify Key Signals: Identify the characteristic signals for the dihydrothis compound starting material. These are typically aliphatic or vinylic protons. Also, predict the expected chemical shifts for the aromatic protons of the this compound product.
-
Sample During Reaction: At regular intervals during the reaction, take further aliquots.
-
Process Samples: Quickly remove the solvent from the aliquot in vacuo and redissolve the residue in the deuterated solvent.
-
Acquire and Analyze Spectra: Acquire ¹H NMR spectra for each time point. Monitor the decrease in the integral of the starting material signals and the corresponding increase in the integral of the aromatic product signals to determine the reaction conversion.
Data Summary
The following table summarizes typical conditions and yields for the oxidation of dihydropyrazines to pyrazines using MnO₂.
| Entry | Dihydrothis compound Precursor | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 2,3-Diphenyl-5,6,7,8-tetrahydroquinoxaline | Toluene | 2 | 85 | [5] |
| 2 | 2-Methyl-3-phenyl-5,6,7,8-tetrahydroquinoxaline | Toluene | 3 | 78 | [5] |
| 3 | 2,3-Bis(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoxaline | Toluene | 2.5 | 82 | [5] |
Visualizations
Caption: Troubleshooting workflow for inefficient dihydrothis compound oxidation.
Caption: Simplified pathway of dihydrothis compound oxidation and side reactions.
Caption: Decision tree for selecting an appropriate oxidation method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of this compound Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of quinoxalines, dihydropyrazines, pyrazines and piperazines using tandem oxidation processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A bifunctional catalyst for efficient dehydrogenation and electro-oxidation of hydrazine - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. foundry.lbl.gov [foundry.lbl.gov]
identification and reduction of imidazole by-products in pyrazine synthesis
Welcome to the technical support center for pyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the identification and reduction of imidazole by-products in this compound synthesis.
This guide provides in-depth answers to frequently asked questions, detailed experimental protocols for by-product identification and removal, and troubleshooting workflows to optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: I am observing an unexpected by-product in my this compound synthesis. How can I determine if it is an imidazole derivative?
A1: The most common methods for identifying imidazole by-products are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Imidazoles are generally more polar than the corresponding pyrazines. In GC-MS analysis, you may observe a separate peak, and the mass spectrum will show a different fragmentation pattern from your target this compound. For HPLC, an unexpected peak, often with a different retention time, may indicate an imidazole impurity. Confirmation can be achieved by comparing the retention time and mass spectrum to a known imidazole standard.[1][2][3]
Q2: What are the common reaction pathways that lead to the formation of imidazole by-products during this compound synthesis?
A2: Imidazole by-products can arise from side reactions, particularly when using common starting materials like 1,2-dicarbonyls and a nitrogen source such as ammonia. The key competing reaction is the Debus-Radziszewski imidazole synthesis.[4] In this pathway, a 1,2-dicarbonyl compound reacts with an aldehyde (which can be present as an impurity or formed in situ) and two equivalents of ammonia. This competes with the desired this compound synthesis, which typically involves the self-condensation of an α-amino ketone intermediate (formed from the 1,2-dicarbonyl and an amine).[5] Reactions involving sugars and ammonium hydroxide, such as the Maillard reaction, are also known to produce imidazole derivatives alongside pyrazines.[6]
Q3: How can I adjust my reaction conditions to minimize the formation of imidazole by-products?
A3: To favor the formation of pyrazines over imidazoles, consider the following adjustments:
-
Purity of Starting Materials: Ensure your 1,2-dicarbonyl and amine starting materials are free from aldehyde impurities.
-
Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the nitrogen source might favor side reactions.
-
Temperature Optimization: Increasing the reaction temperature can sometimes increase the yield of pyrazines, but excessively high temperatures can lead to degradation and the formation of other undesirable by-products. It is crucial to optimize the temperature for your specific reaction.[6]
-
Alternative Pathways: If imidazole formation is persistent, consider alternative synthetic routes that are less prone to this side reaction.[6]
Q4: What is the most effective method for removing imidazole by-products from my this compound product?
A4: The choice of purification method depends on the properties of your specific this compound and the imidazole by-product. The most common and effective techniques are:
-
Liquid-Liquid Extraction (LLE): Using a non-polar solvent like hexane can be highly effective. Pyrazines are generally less polar and will be extracted into the hexane, while the more polar imidazole by-products remain in the aqueous phase.[7] Using more polar organic solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract imidazoles.[7]
-
Column Chromatography: Flash chromatography using silica gel is a very effective method. Silica gel will retain the more polar imidazole impurities, allowing the less polar this compound to be eluted first. A common eluent system is a mixture of hexane and ethyl acetate.[5][7]
-
Distillation: If your this compound is volatile and the imidazole by-product is not, distillation can be an efficient separation method.[5][7]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of a Major By-product
If you are experiencing low yields of your target this compound and observe a significant by-product, follow this troubleshooting guide.
Caption: A logical workflow for troubleshooting low this compound yields.
Issue 2: Inefficient Removal of Imidazole By-products
If you are struggling to remove persistent imidazole impurities, this guide can help you refine your purification strategy.
-
Initial Assessment: Confirm the presence and relative amount of the imidazole impurity using a validated analytical method (see protocols below).
-
Liquid-Liquid Extraction (LLE) Optimization:
-
Column Chromatography Optimization:
-
Consider Alternative Techniques: If LLE and silica gel chromatography are insufficient, consider distillation for volatile pyrazines or recrystallization for solid products.[5]
Data Presentation
Table 1: Comparison of Analytical Techniques for Imidazole Identification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Excellent for volatile and semi-volatile pyrazines and imidazoles. Derivatization may be needed for less volatile imidazoles.[2] | Wide range of pyrazines and imidazoles, including non-volatile and thermally labile compounds. |
| Sensitivity | High, often in the ng/mL to pg/mL range. | Good, typically in the µg/mL to ng/mL range. |
| Sample Prep | May require derivatization to improve volatility of imidazoles.[2] | Generally simpler, involves dissolving the sample in a suitable solvent.[1] |
| Notes | Provides structural information from mass spectra, aiding in definitive identification. Retention indices can help distinguish isomers.[3] | Quantification is straightforward with UV detection. Ion-pairing agents can improve retention of polar imidazoles on C18 columns. |
Table 2: Comparison of Purification Techniques for Imidazole Removal
| Purification Technique | Application | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) with Hexane | Initial isolation of pyrazines from aqueous reaction mixtures. | Simple and effective for selectively extracting non-polar pyrazines, leaving polar imidazoles in the aqueous phase.[7] | Requires multiple extractions for good recovery; may not be suitable for highly polar pyrazines.[5] |
| Silica Gel Column Chromatography | Separation of this compound from by-products, including imidazoles. | Can provide high purity products by retaining more polar imidazoles.[5][7] | Can be time-consuming and require significant solvent volumes; co-elution of compounds with similar polarity is possible.[5] |
| Distillation | Separation of volatile pyrazines from non-volatile impurities. | Effective for removing non-volatile by-products like many imidazole derivatives.[5][7] | Only applicable to volatile and thermally stable pyrazines; may not separate compounds with similar boiling points.[5] |
| Recrystallization | Final purification of solid this compound derivatives. | Can yield very pure crystalline material. | Requires a suitable solvent to be found; can result in low yield if the product is highly soluble.[5] |
Experimental Protocols
Protocol 1: Identification of Imidazole By-products by GC-MS
This protocol provides a general method for the analysis of this compound samples for potential imidazole impurities.
Caption: A typical workflow for GC-MS analysis of this compound products.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane (DCM).
-
For improved volatility of potential imidazole by-products, a derivatization step can be performed using isobutyl chloroformate (IBCF).[2]
-
-
GC-MS Conditions:
-
Column: 5% phenyl-methyl silicone (e.g., DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Temperature Program: Start at 70°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 3 minutes.[2]
-
Injection Volume: 1 µL, splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50–550.
-
-
Data Analysis:
-
Identify the peak corresponding to your target this compound based on its expected retention time and mass spectrum.
-
Analyze any other significant peaks. Compare their mass spectra with a library database (e.g., NIST) and with the spectra of known imidazole standards to confirm their identity.
-
Protocol 2: Quantification of Imidazole By-products by HPLC
This protocol describes a method for separating and quantifying imidazole impurities in a this compound product using reverse-phase HPLC with UV detection.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the crude product in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile and 5 mM ammonium formate.[1] Alternatively, for better retention of polar imidazoles, an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) can be added to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 215 nm.[1]
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of the specific imidazole by-product of interest in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the imidazole impurity in the sample by comparing its peak area to the calibration curve.
-
Protocol 3: Purification of Pyrazines by Liquid-Liquid Extraction (LLE)
This protocol is designed to separate pyrazines from more polar by-products like imidazoles.
Caption: Workflow for the purification of pyrazines using LLE.
Methodology:
-
Preparation: Transfer the aqueous reaction mixture to a separatory funnel.
-
Extraction:
-
Add an equal volume of n-hexane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to fully separate.
-
Drain the lower aqueous layer. Collect the upper organic (hexane) layer.
-
Return the aqueous layer to the separatory funnel and repeat the extraction at least two more times with fresh portions of n-hexane.[5]
-
-
Work-up:
-
Combine all the collected organic extracts.
-
Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent.
-
Remove the n-hexane under reduced pressure using a rotary evaporator to yield the crude this compound product, now depleted of imidazole impurities.
-
-
Purity Check: Analyze the resulting product by GC-MS or HPLC to confirm the removal of the imidazole by-product.
Protocol 4: Purification of Pyrazines by Silica Gel Chromatography
This protocol is suitable for separating pyrazines from polar impurities that were co-extracted with solvents like MTBE or ethyl acetate.[7]
Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pack a glass chromatography column with the slurry to the desired bed height.
-
-
Sample Loading:
-
Dissolve the crude product (containing this compound and imidazole) in a minimal amount of a suitable solvent (e.g., DCM or the eluent mixture).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a suitable solvent system. A common choice is a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).[7] A shallow gradient, gradually increasing the polarity, may be necessary for optimal separation.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify which fractions contain the pure this compound product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction pH to prevent by-product formation in pyrazine synthesis
Optimizing Reaction pH to Prevent By-product Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazine synthesis. The focus is on optimizing reaction pH to control and prevent the formation of undesirable by-products.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maximizing this compound yield?
A1: Generally, alkaline conditions are favorable for this compound synthesis. A substantial body of evidence suggests that a pH range of 8.0 to 11.0 often leads to higher yields of pyrazines. For instance, in the Maillard reaction involving rice bran protein hydrolysate and fructose, the highest yield for five different pyrazines was achieved at a pH of 9.0.[1][2] Similarly, in the synthesis of pyrazines from acetol and ammonium hydroxide, the yield was significantly higher at a pH of approximately 11.0 compared to a pH of 8.0. The increased rate of this compound formation under alkaline conditions is attributed to the enhanced nucleophilicity of the amino group, which is a crucial step in the initial stages of the reaction.[3]
Q2: What are the most common by-products in this compound synthesis, and how is their formation influenced by pH?
A2: The most common by-products in this compound synthesis include Strecker aldehydes and imidazole derivatives.
-
Strecker Aldehydes: These are formed from the degradation of amino acids. Studies have shown that a higher pH can lead to a greater accumulation of Strecker aldehydes. For example, in wine oxidation studies, the accumulation of Strecker aldehydes such as phenylacetaldehyde and methional was more intense at a higher pH (e.g., 4.2 compared to 2.8).[4]
-
Imidazole Derivatives: These can be significant impurities, particularly in reactions involving certain sugars and ammonium hydroxide. The formation of some imidazole-based chromophores has been observed to decrease as the pH of the reaction drops.
Therefore, while alkaline conditions favor this compound formation, a careful optimization of pH is necessary to avoid an excessive formation of Strecker aldehydes.
Q3: Can adjusting the pH help in controlling the type of pyrazines formed?
A3: Yes, adjusting the pH can influence the distribution of different this compound derivatives. The reaction pathways leading to various substituted pyrazines can have different pH dependencies. It has been reported that changes in pH can alter the distribution pattern of pyrazines formed in a reaction.[1]
Q4: My reaction is producing a low yield of pyrazines and a lot of dark, polymeric material (melanoidins). How can pH adjustment help?
A4: The formation of brown polymeric materials, known as melanoidins, is a common outcome of the Maillard reaction, which is often used for this compound synthesis. Alkaline conditions can accelerate the formation of these melanoidins. If your primary goal is to maximize the yield of specific, volatile pyrazines and not the color, it is crucial to find an optimal pH that favors this compound formation without excessively promoting polymerization. While a higher pH generally increases the overall rate of the Maillard reaction, a moderately alkaline pH (e.g., around 8-9) might provide a good balance.
Troubleshooting Guides
Issue 1: Low Yield of Desired this compound and High Concentration of Strecker Aldehydes
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction pH is too high, promoting Strecker degradation. | Systematically decrease the reaction pH in small increments (e.g., from 10.0 to 9.0, then 8.5). | A decrease in the concentration of Strecker aldehydes with a potential slight decrease or optimization of the this compound yield. |
| Incorrect choice of base for pH adjustment. | Use a non-nucleophilic organic base or a buffer system (e.g., phosphate buffer) to maintain a stable pH throughout the reaction. | More consistent and reproducible results with better control over by-product formation. |
Issue 2: Significant Formation of Imidazole By-products
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction conditions favor imidazole ring formation. | Consider lowering the reaction pH to a mildly acidic or neutral range. | Reduced formation of imidazole derivatives. Note that this may also decrease the overall rate of this compound formation, requiring optimization of other parameters like temperature and reaction time. |
| High concentration of ammonia source. | Optimize the molar ratio of the ammonia source to the dicarbonyl precursor. | A shift in the reaction equilibrium away from imidazole formation and towards this compound synthesis. |
Quantitative Data Summary
The following tables summarize the effect of pH on the yield of various pyrazines from a Maillard reaction between rice bran protein hydrolysate and fructose.
Table 1: Concentration of Pyrazines at Different pH Values
| This compound | pH 7.0 (µg/kg) | pH 8.0 (µg/kg) | pH 9.0 (µg/kg) | pH 10.0 (µg/kg) |
| Methylthis compound | 1.87 | 3.32 | 4.43 | 3.98 |
| 2,5-Dimethylthis compound | 3.95 | 7.11 | 9.20 | 9.15 |
| 2-Ethyl-5-methylthis compound | 1.89 | 3.54 | 5.01 | 4.98 |
| 2-Ethyl-3,5-dimethylthis compound | 4.56 | 15.78 | 26.26 | 24.11 |
| 2-Ethyl-6-methylthis compound | Not Detected | 0.88 | 1.54 | 1.32 |
| Total Pyrazines | 12.27 | 30.63 | 46.44 | 43.54 |
Data adapted from a study on rice bran protein hydrolysate. The highest total this compound yield was observed at pH 9.0.[1][2]
Experimental Protocols
Protocol 1: General Procedure for pH Optimization in this compound Synthesis (Maillard Reaction)
This protocol provides a general framework for optimizing the reaction pH to maximize the yield of a target this compound while minimizing by-product formation.
1. Materials:
- Amino acid (e.g., glycine, alanine)
- Reducing sugar (e.g., glucose, fructose)
- Buffer solutions (e.g., phosphate buffer) at various pH values (e.g., 7.0, 8.0, 9.0, 10.0, 11.0)
- Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
- Anhydrous sodium sulfate
- Internal standard for quantification (e.g., a stable this compound derivative not expected to be formed in the reaction)
2. Reaction Setup: a. Prepare equimolar solutions of the amino acid and reducing sugar in each of the selected buffer solutions. b. Transfer a defined volume of each reaction mixture to separate pressure-rated reaction vessels. c. Add a known amount of the internal standard to each vessel. d. Seal the vessels and place them in a temperature-controlled heating block or oil bath.
3. Reaction Conditions: a. Heat the reaction mixtures to a specific temperature (e.g., 120-140 °C). b. Maintain the temperature for a fixed duration (e.g., 1-3 hours). c. After the reaction time, cool the vessels to room temperature.
4. Sample Extraction and Analysis: a. Open the reaction vessels and add a measured volume of the organic extraction solvent. b. Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the layers. c. Carefully collect the organic layer. Repeat the extraction process two more times. d. Combine the organic extracts and dry them over anhydrous sodium sulfate. e. Filter the dried extract and concentrate it to a small, known volume under a gentle stream of nitrogen. f. Analyze the concentrated extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the pyrazines and major by-products.
5. Data Analysis: a. Calculate the concentration of the target this compound and key by-products at each pH value relative to the internal standard. b. Plot the yield of the target this compound and by-products as a function of pH to determine the optimal pH for maximizing the desired product while minimizing impurities.
Visualizations
Caption: Experimental workflow for pH optimization in this compound synthesis.
Caption: Logical relationship between reaction pH and product/by-product formation.
References
- 1. This compound yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
strategies for improving the final yield in pyrazine compound synthesis
Welcome to the technical support center for pyrazine compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound derivatives.
Troubleshooting Guides & FAQs
This section provides practical advice for overcoming common pitfalls in this compound synthesis, presented in a question-and-answer format.
Synthesis Troubleshooting
Question: My this compound synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in this compound synthesis can stem from several factors. Here are some common culprits and potential solutions:
-
Suboptimal Reaction Conditions: Many this compound syntheses are sensitive to reaction conditions.[1] Ensure that the temperature, pressure, and reaction time are optimized for your specific substrates. Some methods are known to have drawbacks like harsh reaction conditions which can lead to degradation of products.[1]
-
Purity of Starting Materials: The purity of your starting materials, such as α-amino ketones or α-diketones and diamines, is crucial.[1] Impurities can lead to unwanted side reactions and the formation of byproducts. Consider purifying your starting materials before use.[1]
-
Incomplete Oxidation of Dihydrothis compound Intermediate: Many this compound syntheses proceed through a dihydrothis compound intermediate which must be oxidized to the aromatic this compound.[1] If the oxidation step is incomplete, your final product will be a mixture, thus lowering the yield of the desired this compound.[1] Ensure you are using an appropriate oxidizing agent and reaction conditions for this step.
-
Side Reactions: The formation of byproducts is a common issue. For instance, in reactions involving ammonium hydroxide and sugars, imidazole derivatives can be formed alongside pyrazines.[1]
Question: I am observing the formation of unexpected byproducts in my reaction. How can I identify and minimize them?
Answer:
The formation of byproducts is a frequent challenge. Common byproducts can include isomeric pyrazines, imidazole derivatives (especially in syntheses using sugars and ammonia), and products from side reactions of reactive starting materials.[1][2]
To identify and minimize byproducts:
-
Characterization: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to identify the structure of the byproducts.
-
Reaction Control: Tightly controlling reaction parameters such as temperature and stoichiometry can favor the desired reaction pathway. For example, in syntheses using copper-chromite catalysts, temperatures exceeding 450°C can lead to the breakdown of the this compound ring.[3]
-
Choice of Starting Materials: The structure of the reactants can influence byproduct formation. For instance, in the Maillard reaction, the type of amino acid used has a significant impact on the number and type of this compound derivatives produced.[3]
-
Purification Strategy: Employ appropriate purification techniques to separate the desired this compound from byproducts.
Purification Troubleshooting
Question: I am having difficulty purifying my this compound compound. What are the best methods?
Answer:
Purification of pyrazines can be challenging due to their diverse polarities and potential for forming closely related byproducts. Here are some effective purification techniques:
-
Column Chromatography: This is a versatile method for separating this compound derivatives.
-
Solvent System: The choice of eluent is critical. A common starting point for normal-phase silica gel chromatography is a hexane/ethyl acetate gradient.[4] For more polar pyrazines, a dichloromethane/methanol gradient may be more effective.
-
-
Recrystallization: This technique can yield highly pure crystalline pyrazines.
-
Distillation: For volatile this compound derivatives, distillation can be an effective method to separate them from non-volatile impurities.[4]
-
Liquid-Liquid Extraction (LLE): LLE is often used as an initial purification step to remove water-soluble impurities. The choice of organic solvent is important; for instance, using hexane can prevent the co-extraction of polar impurities like imidazoles, whereas solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract these impurities.[4]
Question: My recrystallization is not working well. What are some common mistakes to avoid?
Answer:
Several factors can hinder successful recrystallization:
-
Incorrect Solvent Choice: The solvent must be carefully selected. If the compound is too soluble at room temperature, you will get poor recovery. If it is not soluble enough at high temperatures, it will not dissolve completely.
-
Cooling Too Quickly: Rapid cooling can lead to the precipitation of an impure amorphous solid instead of the formation of pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
-
Using Too Much Solvent: An excessive amount of solvent will prevent the solution from becoming saturated upon cooling, resulting in low or no crystal formation.[1]
Data Presentation
Comparison of Common this compound Synthesis Methodologies
| Synthesis Method | Typical Substrates | Typical Products | Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Staedel-Rugheimer Synthesis | α-Halo ketones, Ammonia | Symmetrically substituted 2,5-diarylpyrazines | Ammonia, followed by condensation and oxidation | Moderate to Good | Good for symmetrical diarylpyrazines. | Limited to specific starting materials; can have side reactions.[1][4] |
| Gutknecht Synthesis | α-Amino ketones (self-condensation) | Symmetrically substituted pyrazines | Reduction of α-oximinoketones or other precursors to form α-amino ketones, followed by self-condensation and oxidation. | Moderate to Good | Versatile for symmetrical pyrazines. | In situ generation of α-amino ketones can be complex; stability of the intermediate can be an issue.[1][4] |
| Condensation of 1,2-Diamine and α-Dicarbonyl | 1,2-Diamines (e.g., ethylenediamine), α-Dicarbonyls (e.g., glyoxal, diacetyl) | Symmetrically and unsymmetrically substituted pyrazines | Various solvents and catalysts, often requires a subsequent oxidation step. | Good to Excellent | High yields, broad substrate scope, straightforward.[4] | Requires a subsequent oxidation step to form the aromatic this compound.[4] |
| Dehydrogenative Coupling | β-Amino alcohols | 2,5-Disubstituted pyrazines | Metal-catalyzed (e.g., Manganese pincer complexes), high temperature. | 40-99% | Atom-economical, environmentally benign. | Requires specific metal catalysts.[7][8] |
Experimental Protocols
Protocol 1: Staedel-Rugheimer Synthesis of 2,5-Diphenylthis compound
This protocol describes the synthesis of 2,5-diphenylthis compound from 2-chloroacetophenone and ammonia.
Materials:
-
2-Chloroacetophenone
-
Aqueous Ammonia (e.g., 28-30%)
-
Ethanol
-
Copper(II) Sulfate (or another suitable oxidizing agent)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Formation of α-Amino Ketone: In a round-bottom flask, dissolve 2-chloroacetophenone (1 equivalent) in ethanol.
-
Add an excess of aqueous ammonia (e.g., 10-15 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Condensation and Oxidation: Once the formation of the α-amino ketone is complete, add an oxidizing agent such as copper(II) sulfate (e.g., 1-1.5 equivalents).
-
Heat the reaction mixture to reflux and continue stirring. The reaction progress can be monitored by TLC until the dihydrothis compound intermediate is fully oxidized.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect it by filtration. Otherwise, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2,5-diphenylthis compound.
Protocol 2: Gutknecht Synthesis of 2,3,5,6-Tetramethylthis compound
This protocol is adapted from a procedure for the synthesis of tetramethylpyrrole, where 2,3,5,6-tetramethylthis compound is a major byproduct.[9]
Materials:
-
Diacetyl monoxime
-
Zinc dust
-
Glacial Acetic Acid
-
Sodium Hydroxide solution
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Reduction to α-Amino Ketone: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, place zinc dust (2 equivalents) and glacial acetic acid.
-
Stir the mixture vigorously and add a solution of diacetyl monoxime (1 equivalent) in glacial acetic acid at a rate that maintains the reaction temperature between 65-70°C.
-
After the addition is complete, reflux the mixture with stirring for an additional 30 minutes. This step generates the α-amino ketone, 3-aminobutan-2-one.
-
Self-Condensation and Oxidation: The in-situ generated 3-aminobutan-2-one will undergo self-condensation. Air oxidation of the resulting dihydrothis compound often occurs during the work-up.
-
Work-up: Cool the reaction mixture and add water.
-
Neutralize the solution with sodium hydroxide.
-
Extract the aqueous mixture with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to isolate 2,3,5,6-tetramethylthis compound.
Protocol 3: Synthesis of 2,3-Dimethylthis compound via Condensation
This protocol describes the synthesis of 2,3-dimethylthis compound from ethylenediamine and diacetyl.
Materials:
-
Ethylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol (95%)
-
Potassium Hydroxide
-
Metal Oxide (e.g., CuO or MnO2) as a catalyst for oxidation
-
Diethyl ether (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, add ethylenediamine (1 equivalent) and 95% ethanol.
-
Cool the mixture to 0°C with stirring.
-
Slowly add a solution of diacetyl (1 equivalent) in 95% ethanol dropwise to the cooled ethylenediamine solution.
-
After the addition is complete, heat the solution to reflux for 30 minutes.
-
Oxidation: Cool the solution slightly and add a catalytic amount of potassium hydroxide and a metal oxide (e.g., CuO).
-
Heat the mixture to reflux with stirring for approximately 18 hours to facilitate the oxidation of the dihydrothis compound intermediate.
-
Work-up: After cooling, filter to remove the catalyst.
-
Distill the ethanol.
-
Extract the residue with diethyl ether.
-
Dry the ether extract with anhydrous sodium sulfate.
-
Purification: Filter and remove the diethyl ether by distillation. The crude 2,3-dimethylthis compound can be further purified by fractional distillation under reduced pressure.
Visualizations
Troubleshooting Workflow for Low this compound Yield
Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.
General Experimental Workflow for this compound Synthesis via Condensation
Caption: A generalized experimental workflow for this compound synthesis.
Logical Relationship of Purification Techniques
Caption: Logical selection of purification techniques for this compound compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Predicting and Controlling Pyrazine Formation in the Maillard Reaction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Maillard reaction, specifically focusing on the challenges of predicting and controlling pyrazine formation.
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.
Question: Why am I observing low or no this compound peaks in my chromatogram?
Answer: Low or non-existent this compound peaks can stem from several factors throughout the analytical workflow. Here's a systematic approach to troubleshooting this issue:
-
Sample Preparation: Inefficient extraction or loss of analytes during sample preparation are common culprits.
-
Solid-Phase Microextraction (SPME) Issues: If using SPME, the fiber itself or the extraction parameters may be suboptimal.
-
Solution: Select an SPME fiber with a polarity appropriate for your target pyrazines; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is effective for a broad range of pyrazines.[2][3] Optimize the extraction time and temperature to ensure efficient partitioning of pyrazines from the sample matrix to the fiber. Also, inspect the fiber for any signs of degradation or contamination.[2]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) System Issues: Problems within the GC-MS instrument can lead to a loss of signal.
-
Solution: Check for leaks in the injector, as this can lead to sample loss.[2] Verify that the injection parameters, such as inlet temperature (e.g., 250°C), are appropriate. The column may be contaminated, requiring a bake-out or trimming of the first 10-20 cm.[2] Finally, ensure the detector is functioning correctly.[2]
-
Question: What is causing my chromatographic peaks to tail or front?
Answer: Poor peak shape, such as tailing (asymmetrical peak with a drawn-out latter half) or fronting (asymmetrical peak with a leading edge), can indicate several issues.[2]
-
Peak Tailing:
-
Possible Cause: Active sites within the GC system, such as in the injector liner or on the column itself, can interact with polar pyrazines, causing peak tailing.[2]
-
Solution: Use deactivated inlet liners and replace them regularly.[2] If the column is suspected, trimming the inlet can remove active sites.[2] Consider using a more inert stationary phase or derivatizing highly polar pyrazines.[2] Adjusting the carrier gas flow rate to be optimal for your column can also improve peak shape.[2]
-
-
Peak Fronting:
Question: Why am I unable to separate isomeric pyrazines?
Answer: Co-elution of this compound isomers is a significant challenge because they often have very similar mass spectra, making accurate identification and quantification difficult.[2][4][5]
-
Solution:
-
Chromatographic Optimization: To enhance separation, you can use a longer GC column or switch to a column with a different stationary phase that offers different selectivity.[2] Optimizing the oven temperature program with a slower ramp rate (e.g., 2-5 °C/min) can significantly improve the resolution of closely eluting compounds.[4]
-
Mass Spectrometry: Even with optimized chromatography, some isomers may still overlap. In such cases, using high-resolution mass spectrometry can help differentiate isomers based on their exact mass. Alternatively, tandem mass spectrometry (MS/MS) can be employed to generate unique fragmentation patterns for each isomer.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence this compound formation in the Maillard reaction?
A1: The formation of pyrazines is highly dependent on several factors:
-
Temperature and Time: Higher temperatures and longer reaction times generally promote the formation of pyrazines.[6] However, excessively high temperatures (above 180°C) can lead to pyrolysis and the formation of undesirable, potentially carcinogenic compounds.[7]
-
pH: The pH of the reaction medium is critical. Neutral to alkaline conditions (pH 7-10) significantly enhance this compound formation.[1][8] For instance, studies have shown that increasing the pH from 7 to 9 can lead to a higher yield and a greater variety of pyrazines.[1][8]
-
Water Activity (a_w): The rate of the Maillard reaction is maximal at intermediate water activities (0.4–0.8).[9] Excessive water can dilute reactants and inhibit necessary dehydration steps in the reaction pathway.[10]
-
Type of Reactants: The specific amino acids and reducing sugars involved are primary determinants of the final this compound profile.[1][11] For example, peptides, particularly those with N-terminal lysine, have been shown to be effective precursors in this compound generation.[12][13] The structure of the N-terminal amino acid in a peptide is a key factor for the overall this compound production.[14][15]
Q2: How can I control or direct the formation of specific pyrazines?
A2: Controlling the this compound profile is challenging but can be influenced by:
-
Precursor Selection: Carefully selecting the amino acid and sugar precursors is the most direct way to influence the type of pyrazines formed.[16] For example, different amino acids will lead to different Strecker aldehydes, which then get incorporated into the this compound ring, resulting in different alkyl substitutions.[17]
-
Reaction Conditions: As detailed above, precise control of temperature, pH, and water activity can steer the reaction towards or away from certain pathways.[1]
-
Additives: The addition of certain compounds can influence this compound formation. For instance, phenolic compounds can suppress the Maillard reaction, thereby inhibiting this compound formation.[12] Conversely, the presence of lipids can lead to the formation of more pyrazines due to the involvement of lipid oxidation products as intermediates.[12]
Q3: What are the primary analytical methods for identifying and quantifying pyrazines?
A3: The most common and robust method for the analysis of volatile pyrazines is Gas Chromatography-Mass Spectrometry (GC-MS) .[5][18][19] This is often coupled with an extraction technique like Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, which is a solvent-free method ideal for isolating volatile compounds.[3] For less volatile or thermally unstable pyrazines, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are suitable alternatives.[18][19][20] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of pyrazines.[18]
Q4: Can peptides participate in this compound formation?
A4: Yes, peptides are significant precursors in this compound formation.[21] The type and amount of pyrazines formed can be highly dependent on the peptide structure, particularly the N-terminal amino acid.[12][14][15] In some model systems, dipeptides have been shown to produce a higher content of pyrazines compared to free amino acids or tripeptides.[15][22]
Data Presentation
Table 1: Effect of pH on this compound Yield in a Rice Bran Protein Hydrolysate Maillard Reaction
| pH | 2,5-Dimethylthis compound (µg/g) | 2-Ethyl-5-methylthis compound (µg/g) | 2-Ethyl-3,5-dimethylthis compound (µg/g) | Total Pyrazines (µg/g) |
| 7.0 | 0.8 ± 0.1 | 0.3 ± 0.0 | 1.2 ± 0.1 | 2.3 ± 0.2 |
| 8.0 | 1.2 ± 0.1 | 0.5 ± 0.0 | 1.8 ± 0.1 | 3.5 ± 0.2 |
| 9.0 | 1.8 ± 0.1 | 0.8 ± 0.1 | 2.9 ± 0.2 | 5.5 ± 0.4 |
| 10.0 | 1.5 ± 0.1 | 0.6 ± 0.0 | 2.4 ± 0.2 | 4.5 ± 0.3 |
Data adapted from a study on rice bran protein hydrolysate reacted with fructose. The results show the highest this compound yield at pH 9.0.[1][8]
Table 2: Effect of Temperature and Time on this compound Formation in a Sunflower Seed Protein Model System
| Temperature (°C) | Heating Time (min) | Number of this compound Types Detected | Relative Percentage of Pyrazines (%) |
| 100 | 150 | 4 | ~2 |
| 120 | 90 | 7 | ~5 |
| 140 | 90 | 9 | ~10 |
| 140 | 150 | 9 | >10 |
Data synthesized from a study on sunflower seed protein Maillard reaction products, indicating that higher temperatures and longer times increase both the variety and relative amount of pyrazines formed.[6]
Experimental Protocols
Protocol 1: Analysis of Pyrazines by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).[3]
-
Add an appropriate internal standard (e.g., a deuterated this compound analogue) for quantification.[3]
-
If necessary, adjust the pH of the sample to the desired level (e.g., pH 9.0) using a suitable buffer.[22] Add NaCl (e.g., 1 g) to increase the ionic strength of the solution.[2]
-
Seal the vial tightly with a PTFE/silicone septum.[3]
-
-
HS-SPME Extraction:
-
GC-MS Analysis:
-
Injector: Retract the fiber and immediately introduce it into the GC injection port for thermal desorption. Use splitless mode at a temperature of ~250°C.[3]
-
Carrier Gas: Use Helium at a constant flow rate of approximately 1 mL/min.[3]
-
Column: A medium-polarity column (e.g., DB-5ms) is commonly used.[3]
-
Oven Temperature Program: A typical program might be: start at 40°C, hold for 2 min, ramp at 5°C/min to 240°C, and hold for 5 min. This program should be optimized for the specific pyrazines of interest.[4]
-
Mass Spectrometer:
-
-
Data Analysis:
Mandatory Visualizations
Caption: Simplified pathway of this compound formation via the Maillard reaction.
Caption: Troubleshooting workflow for low or no this compound signal in GC-MS analysis.
Caption: General experimental workflow for this compound analysis using HS-SPME-GC-MS.
References
- 1. This compound yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05140G [pubs.rsc.org]
- 7. modernistcuisine.com [modernistcuisine.com]
- 8. This compound yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The Significance of this compound Formation in Flavor Generation during the Maillard Reaction -Preventive Nutrition and Food Science | 학회 [koreascience.kr]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. explore.lib.uliege.be [explore.lib.uliege.be]
- 15. researchgate.net [researchgate.net]
- 16. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 17. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biosynce.com [biosynce.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Pivotal Role of Pyrazines in Food Flavor: A Comparative Analysis
A deep dive into the chemical compounds that define the enticing aromas of roasted, baked, and fermented foods, this guide offers a comparative analysis of key pyrazine derivatives, their formation, sensory profiles, and analytical quantification for researchers, scientists, and professionals in drug development.
This compound derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to the desirable flavor profiles of a vast array of food products.[1] These potent volatile molecules are typically associated with nutty, roasted, toasted, and baked aromas and are detectable at very low concentrations due to their low odor thresholds.[1][2] Their formation is primarily a result of thermal processing through the Maillard reaction and Strecker degradation, though microbial pathways also contribute to their presence in fermented foods.[1] Understanding the nuances of different this compound derivatives is crucial for food scientists aiming to optimize flavor profiles and for researchers exploring their broader biological activities.
Comparative Sensory and Physicochemical Properties
The sensory impact of this compound derivatives varies significantly based on their molecular structure. While many share a common "roasty" or "nutty" characteristic, individual compounds offer unique aromatic notes. For instance, acetylthis compound is known for its characteristic popcorn and bready notes, whereas trimethylthis compound provides a more complex nutty, earthy, and cocoa-like aroma.[3] The substitution pattern on the this compound ring dictates the specific odor profile and its potency. Alkyl- and alkoxy-substituted pyrazines, in particular, are known for their extremely low odor thresholds, making them significant contributors to food aroma even at trace concentrations.[2]
Below is a comparative summary of common this compound derivatives found in food:
| This compound Derivative | Odor Description | Odor Threshold (ppb in air) | Typical Food Sources |
| 2-Methylthis compound | Nutty, roasted, cocoa, musty, potato[4][5] | 100[5] | Coffee, Roasted Peanuts, Bread Crust[5] |
| 2,5-Dimethylthis compound | Roasted peanut, chocolate, nutty, musty, earthy[3][5] | 35[5] | Coffee, Cocoa Beans, Roasted Peanuts[5] |
| 2,6-Dimethylthis compound | Roasty, nutty, beef[6] | - | Coffee, Cocoa Beans, Roasted Peanuts[5] |
| 2-Ethylthis compound | Musty, nutty, buttery, peanut, chocolate[4] | 6,000[4] | - |
| 2,3,5-Trimethylthis compound | Roasty, chocolate enhancer[5][6] | ~0.05[5] | Cocoa Beans, Soy Sauce Aroma Type Baijiu[5][7] |
| Tetramethylthis compound | Nutty, earthy[2] | 38 (in water)[2] | Cocoa Beans, Roasted Pumpkin Seeds[2][5] |
| 2-Ethyl-3,5-dimethylthis compound | Earthy, potato[5] | 0.04[5] | Soy Sauce Aroma Type Baijiu[8] |
| 2-Acetylthis compound | Popcorn-like[9] | - | - |
| 2-Methoxy-3-isopropylthis compound | Green bell pepper[5] | 0.002[5] | - |
| 2-Isobutyl-3-methoxythis compound | Bell pepper, earthy[5] | 0.002[5] | - |
Formation Pathways: The Maillard Reaction
The majority of pyrazines in cooked or roasted foods are formed through the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating.[1][5] The key steps leading to this compound formation involve the condensation of two α-aminoketone molecules, which are intermediates formed from the Strecker degradation of amino acids.[3] The specific amino acid and sugar precursors, along with reaction conditions like temperature, time, and pH, dictate the type and concentration of the resulting pyrazines.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. leffingwell.com [leffingwell.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Pyrazine Structures: A Comparative Analysis of Mass Spectrometry-Based Methods
For researchers, scientists, and drug development professionals, the unambiguous identification of pyrazine structures is paramount for quality control, flavor profiling, and the development of novel therapeutics. Pyrazines, a class of nitrogen-containing heterocyclic compounds, are significant in the food, fragrance, and pharmaceutical industries due to their potent aroma and diverse biological activities.[1][2] This guide provides an objective comparison of mass spectrometry-based methodologies for the validation of this compound structures, with a focus on comparing analytical performance with alternative techniques and providing supporting experimental data.
A primary challenge in this compound analysis is the existence of positional isomers, many of which yield very similar mass spectra, making definitive identification by mass spectral library matching alone a significant hurdle.[3][4] Consequently, a multi-faceted approach, often combining chromatographic separation with mass spectrometric detection, is essential for reliable structural elucidation.
Comparative Performance of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied technique for the characterization of volatile and semi-volatile alkylpyrazines.[1][3] However, advancements in liquid chromatography are providing viable alternatives for a broader range of this compound derivatives. The choice of method depends on the specific this compound's properties and the analytical objective.
| Validation Parameter | GC-MS | High-Performance Liquid Chromatography (HPLC/UPLC-MS/MS) | Key Considerations |
| Applicability | Ideal for volatile and semi-volatile pyrazines.[1] | Suitable for a wide range of pyrazines, including non-volatile and thermally labile compounds.[5] | GC-MS is the traditional method of choice for most common pyrazines. HPLC/UPLC-MS/MS offers advantages for more complex or sensitive derivatives. |
| Linearity (R²) | Typically ≥ 0.99 | ≥ 0.99[6] | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | pg to ng range[1] | ng/mL to µg/L range[1] | GC-MS generally offers superior sensitivity for volatile pyrazines. |
| Primary Challenge | Co-elution and similar mass spectra of positional isomers.[3][4] | Matrix effects and ionization suppression/enhancement. | The use of retention indices is critical in GC-MS to differentiate isomers. Stable Isotope Dilution Analysis (SIDA) can mitigate matrix effects in LC-MS. |
| Structural Elucidation | Provides characteristic fragmentation patterns. | Provides molecular weight information and fragmentation data (MS/MS). | High-resolution mass spectrometry (HRMS) can be coupled with either technique for more definitive structural information. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are summarized protocols for the primary techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is a common approach for the extraction and analysis of volatile pyrazines from various matrices.[7][8]
1. Sample Preparation (HS-SPME):
-
Accurately weigh 1-5 g of the solid sample (or pipette 1-5 mL of a liquid sample) into a 20 mL headspace vial.[9]
-
For quantitative analysis, add a known amount of a suitable internal standard, such as a deuterated this compound derivative.[7][10]
-
Seal the vial and pre-incubate at a controlled temperature (e.g., 80°C) for a set time (e.g., 15-20 minutes) with agitation to allow volatiles to equilibrate in the headspace.[7][8]
-
Expose a solid-phase microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-50 minutes) at a controlled temperature to adsorb the pyrazines.[7][8]
2. GC-MS Analysis:
-
Retract the SPME fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption.[9]
-
Gas Chromatograph Conditions:
-
Mass Spectrometer Conditions:
3. Data Analysis:
-
Identify this compound peaks by comparing their mass spectra with reference spectra from libraries (e.g., NIST).[9]
-
Crucially, confirm the identity of isomers by comparing their calculated Kovats retention indices (RI) with those of authentic standards or reliable databases.[3][4]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is suitable for the analysis of a broader range of pyrazines, including those that are less volatile.[6]
1. Sample Preparation:
-
Prepare a liquid sample or an extract of a solid sample in a suitable solvent.
-
For quantitative analysis, add a known amount of an internal standard.
-
Filter the sample through a 0.22 µm filter before injection.
2. UPLC-MS/MS Analysis:
-
UPLC Conditions:
-
Mass Spectrometer Conditions:
3. Data Analysis:
-
Identify pyrazines based on their retention times and the presence of their specific MRM transitions.
-
Quantify the analytes by creating a calibration curve based on the peak area ratios of the analyte to the internal standard.
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]
Structural Validation of Pyrazine Compounds: A Comparative Guide to Spectroscopic and Crystallographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. While the Ramachandran plot is an indispensable tool for validating the backbone conformation of proteins, its application is fundamentally limited to polypeptide chains. This guide clarifies the inapplicability of Ramachandran analysis to small molecules like pyrazine and provides a comparative overview of the appropriate, powerful techniques used for their structural validation. We will delve into the experimental protocols and data interpretation of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive framework for researchers to select the most suitable methods for their this compound-containing compounds.
Ramachandran Plot Analysis: A Tool for Proteins, Not Small Molecules
A Ramachandran plot is a two-dimensional scatter plot of the phi (φ) and psi (ψ) dihedral angles of amino acid residues in a protein's backbone.[1][2] These angles define the rotational freedom around the N-Cα and Cα-C' bonds, respectively. The plot delineates sterically allowed and disallowed regions, providing a quick and effective assessment of the quality of a protein structure model.[1]
This compound, as a small organic molecule, lacks the repeating polypeptide backbone structure that is the basis of Ramachandran analysis. It does not possess the φ and ψ dihedral angles characteristic of amino acid residues. Therefore, a Ramachandran plot cannot be generated for or used to validate the structure of a this compound compound. Instead, a different set of analytical techniques must be employed to unequivocally determine its molecular architecture.
Comparative Analysis of Structural Validation Methods for this compound Compounds
The structural elucidation of a this compound compound relies on a combination of spectroscopic and crystallographic techniques. The three primary methods are Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each provides unique and complementary information.
| Technique | Information Obtained | Sample Phase | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[3][4] | Solid (single crystal) | Provides the definitive, unambiguous molecular structure. | Requires a high-quality single crystal of sufficient size, which can be challenging to grow. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Information about the chemical environment of each atom, connectivity between atoms, and through-space proximity of atoms.[5][6][7] | Liquid (solution) | Provides detailed structural information in the solution state, which can be more biologically relevant. Non-destructive. | Does not directly provide 3D coordinates. Complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues.[8][9][10] | Gas (after ionization) | Extremely sensitive, requiring very small amounts of sample. Can be coupled with chromatography for mixture analysis. | Provides limited information on stereochemistry and isomerism. It's a destructive technique. |
Experimental Protocols
This technique provides the most detailed and unambiguous structural information for a crystalline compound.
Methodology:
-
Crystal Growth: High-quality single crystals of the this compound compound are grown. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[11]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[3][11]
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.[11]
NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution. For a this compound compound, ¹H and ¹³C NMR are fundamental, and 2D NMR techniques can establish connectivity.
Methodology:
-
Sample Preparation: A small amount of the purified this compound compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12]
-
¹H NMR Spectrum Acquisition: The sample is placed in the NMR spectrometer. A standard ¹H NMR experiment is run to determine the chemical shifts, integration (relative number of protons), and coupling constants of the hydrogen atoms in the molecule.[13]
-
¹³C NMR Spectrum Acquisition: A ¹³C NMR experiment, often with proton decoupling, is performed to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[7][13]
-
2D NMR (COSY, HSQC/HMQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[7]
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton.
-
-
Data Analysis: The combination of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals and the determination of the molecule's connectivity.
Mass spectrometry provides the molecular weight and elemental formula of a compound, which are critical pieces of information for structure validation.
Methodology:
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[8][9]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation:
-
Molecular Ion Peak (M⁺): The peak with the highest m/z often corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the elemental formula.
-
Fragmentation Pattern: In techniques like EI-MS, the molecular ion can fragment into smaller, characteristic ions. The fragmentation pattern provides valuable clues about the structure of the molecule.[10][14]
-
Workflow for this compound Compound Structure Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized or isolated this compound compound.
Caption: Workflow for the structural validation of a this compound compound.
References
- 1. Topics in Bioinformatics [cs.cmu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. compoundchem.com [compoundchem.com]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. sc.edu [sc.edu]
- 14. m.youtube.com [m.youtube.com]
A Researcher's Guide to Pyrazine-Protein Structure Quality Assessment Using QMEAN4
In the realm of drug discovery and structural biology, the accurate assessment of protein-ligand complex structures is paramount. For researchers working with pyrazine-based compounds, understanding the quality of their computationally modeled or experimentally determined structures is a critical step. This guide provides a comprehensive comparison of how to use the QMEAN4 scoring function to evaluate the protein component of a this compound-protein complex and discusses alternative methods for a holistic quality assessment.
Introduction to QMEAN4 for Structure Quality Assessment
QMEAN, which stands for Qualitative Model Energy ANalysis, is a composite scoring function designed to assess the geometrical aspects of protein structures.[1] It provides both a global score for the entire structure and a local, per-residue quality estimate.[2] This guide focuses on QMEAN4 , a version of the scoring function that is a linear combination of four statistical potential terms:
-
C-beta interaction potential: Assesses long-range interactions based on Cβ atom positions.
-
All-atom interaction potential: A more detailed assessment of long-range interactions considering all atoms.
-
Solvation potential: Describes the burial status of residues.
-
Torsion angle potential: Analyzes the local geometry of the protein backbone.[3]
A key output of a QMEAN analysis is the QMEAN Z-score . This score provides an estimate of the "degree of nativeness" by comparing the input model's score to a distribution of scores from high-resolution experimental structures.[4] A Z-score around 0 indicates a quality comparable to high-resolution crystal structures, while scores below -4.0 suggest a model of low quality.[3]
It is crucial to understand that QMEAN4 evaluates the quality of the protein model itself . It does not directly assess the this compound ligand's conformation, its binding pose, or the specific interactions it forms with the protein. Therefore, QMEAN4 should be used as a foundational check of the protein's structural integrity within the complex, which must be supplemented by ligand-specific validation methods.
Experimental Protocol: A Step-by-Step Workflow
This section outlines a detailed methodology for generating and assessing this compound-protein complex models.
Objective: To generate multiple structural models of a target protein in complex with a this compound-based ligand and to perform a comprehensive quality assessment using QMEAN4 and other validation tools.
Protocol:
-
Model Generation:
-
Homology Modeling: If the experimental structure of the target protein is unavailable, generate homology models using servers like SWISS-MODEL. Select multiple templates to create a diverse set of models.
-
Molecular Docking: If the protein structure is known but the ligand pose is not, use docking programs (e.g., AutoDock, Glide, GOLD) to predict the binding mode of the this compound ligand. Generate several distinct poses for each model.
-
Structure Preparation: Ensure that the generated PDB files for each complex are properly formatted. The protein and ligand should be in the same file, but for QMEAN4 analysis, a PDB file containing only the protein chain(s) is required.
-
-
QMEAN4 Assessment of the Protein Structure:
-
Navigate to the SWISS-MODEL QMEAN server.[2]
-
Upload the PDB file containing only the protein structure for one of your models.
-
Provide an email address to receive notification when the job is complete.
-
The server will return a results page with the global QMEAN4 score, the QMEAN Z-score, and a comparison plot.[5][6]
-
Repeat this process for all generated models.
-
-
Comprehensive Ligand and Interface Validation:
-
Stereochemistry and Geometry: Use tools like MolProbity to check for steric clashes, and analyze Ramachandran plots and rotamer outliers for the protein.[7][8] For the this compound ligand, use tools that can validate small-molecule geometry, such as the validation tools in Coot or private software like Mogul, which checks against the Cambridge Structural Database (CSD).[9][10]
-
Binding Site Analysis: Visually inspect the binding pose. Ensure that the interactions (e.g., hydrogen bonds, π-stacking) between the this compound and the protein are chemically plausible.[11]
-
Electron Density Fit (for experimental structures): If working with crystal structures, it is essential to check the fit of both the protein and the ligand to the experimental electron density map.[11]
-
Data Presentation and Interpreting the QMEAN4 Plot
Quantitative data from the assessment should be summarized for clear comparison.
Table 1: Hypothetical Quality Assessment Data for this compound-Kinase Models
| Model ID | Generation Method | QMEAN4 Score | QMEAN Z-score | MolProbity Score | Ligand Validation |
| Model_A | Homology (Template 1) | 0.65 | -1.25 | 1.85 | Pass |
| Model_B | Homology (Template 2) | 0.52 | -2.80 | 2.10 | Pass |
| Model_C | Docking (Pose 1) | 0.78 | -0.55 | 1.40 | Pass |
| Model_D | Docking (Pose 2) | 0.77 | -0.60 | 2.50 (High Clashscore) | Fail (Steric Clashes) |
Interpreting the QMEAN4 Comparison Plot:
The QMEAN server generates a plot showing your model's score (represented by a red star) against a background of scores from a non-redundant set of high-resolution PDB structures.[3][12]
-
X-axis: Protein size (number of residues).
-
Y-axis: Normalized QMEAN4 score.
-
Density Coloring: The darkest blue/black region represents the mean distribution (|Z-score| < 1) of high-quality experimental structures.[12]
A model (red star) that falls within or very close to this dark region is considered to have a quality comparable to that of experimentally determined structures of a similar size. Models falling far outside this region, particularly with much lower scores, are likely to contain significant errors.
Comparison with Alternative Protein Quality Assessment Tools
While QMEAN4 is a powerful tool, other methods provide complementary information.
Table 2: Comparison of Protein Structure Validation Tools
| Tool | Primary Method | Key Output | Strengths | Limitations for Ligand Complexes |
| QMEAN4 | Statistical potentials of mean force.[4] | Global score and Z-score comparing model to experimental structures.[4] | Good for assessing the "nativeness" and overall fold quality.[1] | Does not evaluate the ligand or its specific interactions with the protein. |
| ProSA-web | Knowledge-based potentials of mean force.[13][14] | Z-score indicating overall model quality compared to all PDB structures.[15] | Excellent at detecting errors in protein folds and providing an intuitive Z-score.[16] | Focuses on C-alpha atoms for some calculations; does not validate ligands.[15] |
| Verify3D | 3D-1D profile analysis.[17] | A score for each residue based on the compatibility of its 3D environment with its 1D sequence. | Effective at identifying incorrectly modeled regions within a structure.[17] | Indirectly assesses quality; does not provide ligand-specific metrics. |
| MolProbity | All-atom contact and geometry analysis.[7] | Clashscore, Ramachandran analysis, rotamer outliers.[18] | Excellent for detailed stereochemical validation of both protein and ligand.[7][19] | Less focused on the global "nativeness" of the fold compared to QMEAN or ProSA. |
Visualization of the Assessment Workflow
The following diagram illustrates the comprehensive workflow for assessing the quality of a this compound-protein complex structure.
Conclusion
The QMEAN4 comparison plot and its associated Z-score offer a robust method for evaluating the overall quality of the protein component within a this compound-protein complex. It provides a critical first pass, contextualizing the model's "nativeness" against the universe of high-resolution experimental structures. However, this guide emphasizes that a comprehensive assessment cannot rely on a single metric. For drug development professionals and researchers, a multi-faceted approach that combines QMEAN4 for the protein scaffold with rigorous, ligand-focused tools like MolProbity and detailed binding site inspection is essential for ensuring the reliability of structural models and advancing structure-based design efforts.
References
- 1. QMEAN: A comprehensive scoring function for model quality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QMEAN [swissmodel.expasy.org]
- 3. Homology modelling of the mouse MDM2 protein – Bonvin Lab [bonvinlab.org]
- 4. Toward the estimation of the absolute quality of individual protein structure models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. aidanbudd.github.io [aidanbudd.github.io]
- 7. MolProbity: all-atom contacts and structure validation for proteins and nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of protein structure using Molprobity [protocols.io]
- 9. Tools for ligand validation in Coot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. Help | SWISS-MODEL [swissmodel.expasy.org]
- 13. ProSA-web -- Protein Structure Analysis | HSLS [hsls.pitt.edu]
- 14. ProSA-web: interactive web service for the recognition of errors in three-dimensional structures of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ProSA-web - Help Page [prosa.services.came.sbg.ac.at]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Validation Options - MolProbity Help [molprobity.manchester.ac.uk]
- 19. MolProbity - An Active Validation Tool [phenix-online.org]
A Comparative Guide to Pharmacophore Model Development for Pyrazine-Based SHP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacophore models for pyrazine-based SHP2 inhibitors, offering insights into their development, key features, and performance relative to alternative scaffolds. Experimental data and detailed methodologies are presented to support the objective comparison and aid in the design of novel and potent SHP2 inhibitors.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS-MAPK, JAK-STAT, and PI3K-AKT pathways.[1][2] Dysregulation of SHP2 activity is implicated in various cancers, making it a compelling therapeutic target.[2] Allosteric inhibitors, which bind to a site distinct from the active site and lock the enzyme in an inactive conformation, have shown significant promise. A prominent class of these inhibitors is based on a this compound core, exemplified by the pioneering molecule SHP099.
The SHP2 Signaling Pathway and Inhibition
SHP2 acts as a critical node in signal transduction. In its inactive state, the N-terminal SH2 domain of SHP2 binds to its own protein tyrosine phosphatase (PTP) domain, creating an autoinhibited conformation.[1] Upon activation of receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphorylated proteins, leading to a conformational change that releases this autoinhibition and activates its phosphatase activity.[3] This activation is crucial for the downstream signaling of the RAS-MAPK pathway.[4] Allosteric inhibitors, like the this compound-based compounds, stabilize the autoinhibited conformation, preventing this activation cascade.[1]
Figure 1: Simplified SHP2 signaling pathway and the mechanism of this compound-based allosteric inhibition.
Pharmacophore Models for this compound-Based SHP2 Inhibitors
Pharmacophore models are three-dimensional arrangements of essential chemical features that a molecule must possess to interact with a specific biological target. For this compound-based SHP2 inhibitors, these models are often developed using a structure-based approach, leveraging the crystal structure of SHP2 in complex with an inhibitor like SHP099.[1]
The key pharmacophoric features for this compound-based allosteric inhibitors of SHP2 typically include:[1][5]
-
Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the this compound core are crucial for forming hydrogen bonds with key residues in the allosteric pocket, such as Arg111.
-
Hydrogen Bond Donors (HBD): An amino group on the this compound ring often acts as a hydrogen bond donor, interacting with residues like Glu250.
-
Hydrophobic Features (HYP): Aromatic rings, such as the dichlorophenyl group common in many this compound-based inhibitors, engage in hydrophobic interactions within a sub-pocket.
-
Positive Ionizable (PI) / Cationic Feature: A basic amine, often on a piperidine or similar ring system, is a common feature that forms ionic interactions or hydrogen bonds.
Figure 2: A representative pharmacophore model for this compound-based SHP2 inhibitors.
Comparison of this compound-Based and Alternative Scaffolds
While this compound-based inhibitors have been extensively studied, other scaffolds have also emerged as potent SHP2 inhibitors. This section compares the pharmacophore models and performance of this compound-based inhibitors with notable alternatives.
| Feature | This compound-Based (e.g., SHP099, TNO155) | Imidazothis compound-Based | Pyrazolothis compound-Based | Non-Heterocyclic (e.g., RMC-4630) |
| Core Scaffold | This compound | Imidazothis compound | Pyrazolothis compound | Varies (e.g., bicyclic systems) |
| Key HBA Interaction | This compound nitrogens with Arg111.[1] | Imidazothis compound nitrogens with Arg111.[1] | Pyrazolothis compound nitrogens with Arg111.[3] | Carbonyl or other H-bond acceptors. |
| Key HBD Interaction | Amino group on this compound with Glu250.[1] | Anilinic group with Glu250.[1] | Amine substituents.[3] | Amine or hydroxyl groups. |
| Potency Range (Biochemical IC50) | Low nM to sub-nM.[6][7] | Low nM.[1] | Low nM.[2][6] | Low nM. |
| Cellular Potency (pERK IC50) | Low nM to mid-nM.[1] | Mid-nM.[1] | µM to sub-µM.[3] | Potent cellular activity reported. |
Quantitative Data Presentation
The following tables summarize the biochemical and cellular activities of representative this compound-based and alternative SHP2 inhibitors.
Table 1: Biochemical and Cellular Activity of this compound-Based SHP2 Inhibitors
| Compound | Scaffold | Biochemical IC50 (nM) | Cellular pERK Inhibition IC50 (nM) | Cell Proliferation IC50 (µM) | Cell Line | Reference |
| SHP099 | This compound | 71 | - | - | - | [4] |
| TNO155 | This compound | 11 | 8 | 0.1 | KYSE-520 | [7] |
| Compound 8 | Imidazothis compound | 5 | 42 | - | KYSE-520 | [1] |
| Compound 4b | Pyrazolothis compound | 3.2 | - | 0.58 | NCI-H358 | [6] |
Table 2: Biochemical and Cellular Activity of Alternative SHP2 Inhibitors
| Compound | Scaffold | Biochemical IC50 (nM) | Cellular pERK Inhibition IC50 (nM) | Cell Proliferation IC50 (µM) | Cell Line | Reference |
| RMC-4630 | Phenyl-dihydropyrrolo-pyridone | 2.3 | Potent | Varies | Various | |
| IACS-13909 | Pyrazolopyrimidine | 15.7 | Potent | ~1 | NCI-H1975 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of SHP2 inhibitors.
SHP2 Enzymatic Assay (Fluorescence-Based)
This assay measures the direct inhibitory effect of a compound on the phosphatase activity of SHP2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against SHP2.
Materials:
-
Recombinant full-length human SHP2 protein.
-
A fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
Assay buffer (e.g., 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT, pH 7.2).
-
Test compounds dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the SHP2 enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity (e.g., excitation at 340 nm and emission at 450 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular pERK Inhibition Assay (Western Blot)
This assay assesses the ability of an inhibitor to block SHP2 signaling within a cellular context by measuring the phosphorylation of a downstream effector, ERK.
Objective: To determine the IC50 for the inhibition of ERK phosphorylation in a relevant cancer cell line.
Materials:
-
Cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520).
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with primary antibodies against pERK and total ERK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal. The IC50 is determined from the dose-response curve.
Workflow for Pharmacophore Model Development
The development of a pharmacophore model is a systematic process that integrates computational and experimental data.
Figure 3: General workflow for pharmacophore model development and application.
Conclusion
The development of pharmacophore models for this compound-based SHP2 inhibitors has been instrumental in the discovery of potent and selective drug candidates. These models, primarily characterized by a specific arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and cationic features, have successfully guided the design of molecules with low nanomolar efficacy. While the this compound scaffold remains a cornerstone of SHP2 inhibitor design, the exploration of alternative heterocyclic systems like imidazopyrazines and pyrazolopyrazines has demonstrated the potential for novel interactions and improved pharmacological properties. The continued integration of computational modeling with robust experimental validation will undoubtedly pave the way for the next generation of SHP2-targeted cancer therapies.
References
- 1. Discovery of a Novel Series of Imidazothis compound Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrazolothis compound Compounds as SHP2 Inhibitors for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro Activity of this compound Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 1H-pyrazolo[3,4- b]this compound derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
comparative study of pyrazine formation in different Maillard reaction models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pyrazine formation in various Maillard reaction models, supported by experimental data. Pyrazines are a significant class of compounds contributing to the desirable roasted, nutty, and toasted aromas in food and are also of interest in pharmaceutical sciences. Understanding their formation under different conditions is crucial for flavor development and quality control.
Executive Summary
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary pathway for this compound generation. The type and quantity of pyrazines formed are highly dependent on the reaction precursors and conditions. This guide compares this compound formation in Maillard reaction models using free amino acids (FAAs) versus peptide-bound amino acids (dipeptides and tripeptides) and examines the influence of different amino acid and sugar precursors. Experimental evidence indicates that peptide-based models can yield a higher amount and a greater variety of pyrazines compared to their corresponding free amino acid counterparts.
Comparative Data on this compound Formation
The following table summarizes the quantitative data on this compound formation from different Maillard reaction models. The data highlights the differences in total this compound content and the distribution of major this compound compounds based on the amino acid and sugar precursors.
| Model System | Precursors | Key Findings | Major Pyrazines Identified | Reference |
| Free Amino Acid (FAA) vs. Dipeptide Models | Glucose, Lysine-containing dipeptides (e.g., Arg-Lys, His-Lys, Lys-His, Lys-Arg) vs. corresponding FAAs | Dipeptide models generally produce a higher total amount of pyrazines compared to FAA models.[1][2] The position of lysine in the dipeptide (C- or N-terminus) influences the total this compound content.[1] | 2,5(6)-Dimethylthis compound, 2,3,5-Trimethylthis compound | [1] |
| Dipeptide vs. Tripeptide Models | Glucose, Lysine-containing dipeptides and tripeptides | Lysine-containing dipeptide models yielded higher production of pyrazines than tripeptide models.[1][3] | 2,5(6)-Dimethylthis compound, 2,3,5-Trimethylthis compound | [1][3] |
| Influence of Amino Acid Type | Glucose, Glutamic acid, Glutamine, Lysine, Alanine (singly and in combination) | Lysine-containing reactions produced 2.6 to 4 times more total pyrazines than other amino acids studied.[4] Combinations of amino acids generally yield lower this compound concentrations than single amino acids.[4] | 2,6-Dimethylthis compound, Trimethylthis compound (from Lysine) | [4] |
| Influence of Carbonyl Source | Dipeptides with Glucose, Methylglyoxal, or Glyoxal | Glucose and methylglyoxal reactions with dipeptides produced a significantly higher number and amount of pyrazines compared to glyoxal.[2][5] | 2,5(6)-Dimethylthis compound, Trimethylthis compound (from Glucose and Methylglyoxal), Unsubstituted this compound (from Glyoxal) | [2][5] |
| Influence of Sugar Type | Various amino acids with Mannose, Fructose, Galactose, and Pentoses | Pentoses generally gave slightly larger yields of pyrazines than hexoses.[6] The distribution patterns of pyrazines from mannose, fructose, and galactose were essentially similar.[6] | Unsubstituted this compound, 2-Methylthis compound, 2,5-Dimethylthis compound, 2,6-Dimethylthis compound, 2-Ethylthis compound, 2,3-Dimethylthis compound, 2,3,5-Trimethylthis compound | [6] |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are outlines of common methodologies for studying this compound formation in Maillard reaction models.
Maillard Reaction Model Preparation
A common approach involves heating a solution containing the amino acid/peptide and a reducing sugar.
-
Reactants : Equimolar amounts of the amino acid (or peptide) and a reducing sugar (e.g., glucose) are dissolved in a buffer solution (e.g., phosphate buffer, pH 8.0).[1]
-
Reaction Conditions : The solution is heated at a specific temperature for a defined period. A typical condition is 140°C for 90 minutes.[1] The reaction is often carried out in a sealed vial or reactor to prevent the loss of volatile compounds.
-
Stopping the Reaction : After heating, the reaction is immediately stopped by cooling the mixture in an ice bath.
Extraction of Volatile Compounds
Several techniques can be used to extract the formed pyrazines from the reaction mixture for analysis.
-
Headspace Solid-Phase Microextraction (HS-SPME) : This is a widely used, solvent-free method.
-
The sample is placed in a sealed vial and heated (e.g., at 60°C for 30 minutes) to allow volatile compounds to move into the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the analytes.
-
The fiber is then desorbed in the hot injection port of a gas chromatograph.[7][8]
-
-
Liquid-Liquid Extraction (LLE) :
Analysis and Quantification
The extracted pyrazines are typically identified and quantified using chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common method for the analysis of volatile pyrazines.
-
Separation : A capillary column (e.g., DB-5ms) is used to separate the different pyrazines. The oven temperature is programmed to ramp up to achieve good separation.
-
Identification : Pyrazines are identified by comparing their mass spectra and retention times with those of authentic standards.[1][7]
-
Quantification : Quantification is often performed using an internal standard (e.g., pyrimidine) and constructing a calibration curve.[6]
-
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) : This method is suitable for the analysis of less volatile pyrazines.
Visualizing the Pathways and Processes
Diagrams can aid in understanding the complex processes of this compound formation and analysis.
Caption: Simplified pathway of this compound formation in the Maillard reaction.
References
- 1. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazine vs. Pyridine Derivatives in OLEDs: A Comprehensive Performance Comparison
For researchers, scientists, and professionals in organic electronics and drug development, the selection of core molecular structures is a critical determinant of Organic Light-Emitting Diode (OLED) performance. This guide provides an objective comparison of pyrazine and pyridine derivatives, two prominent classes of nitrogen-containing heterocycles, in various roles within OLEDs. The following analysis is supported by experimental data from recent literature, detailing key performance metrics and the methodologies used to obtain them.
The inherent electron-deficient nature of both this compound and pyridine makes them excellent candidates for electron-transporting materials (ETMs) and hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. Their structural versatility also allows for their incorporation into emissive layers, where they can significantly influence the color purity, efficiency, and stability of the device.
Comparative Performance of this compound and Pyridine Derivatives
The performance of OLEDs incorporating this compound and pyridine derivatives is highly dependent on the specific molecular design, including the nature and position of substituent groups, and the overall device architecture. Below is a summary of key performance data for representative molecules from each class, categorized by their function within the OLED.
Emitting Materials
This compound and pyridine cores are frequently used in TADF emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.
| Emitter Compound | Core Type | Host Material | Max. External Quantum Efficiency (EQE) | Emission Color | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | Reference |
| 4CzPyz | This compound | PPT | 24.1% | Sky-Blue | Not Specified | [1] |
| TCzPZCN | This compound | Doped Film | 7.6% | Blue | Not Specified | [2] |
| Derivative of TCzPZCN | This compound | Doped Film | 12.2% | Sky-Blue | Not Specified | [2] |
| DTCz-Pz | This compound | PPT | 11.6% | Deep Blue | (0.15, 0.16) | [3] |
| DTCz-DPz | Dithis compound | PPT | 7.2% | Sky-Blue | (0.15, 0.30) | [3] |
| 3,6-di-tert-butyl-carbazole-containing emitter | Pyridine | Doped Device | 25% | Green/Orange | Not Specified | [1] |
| 246tCzPPC | Pyridine | Doped Device | 29.6% | Sky-Blue | Not Specified | [4] |
| PyPhDMAC | Pyridone | Non-doped | 3.7% | Sky-Blue | Not Specified | [3] |
Host Materials & Charge Transport Materials
The wide energy gap and suitable frontier molecular orbital levels of many this compound and pyridine derivatives make them effective as host materials for the emissive layer and as dedicated charge transport layers.
| Compound | Core Type | Role | Key Performance Metric | Device Architecture | Reference |
| 26PyzCz | This compound/Carbazole Hybrid | Bipolar Host | Current Eff.: 63.3 cd/A (Green), 62.1 cd/A (Orange) @ 1000 cd/m² | Single-Layer PHOLED | [5] |
| Py-Br | Pyrene-Pyridine | Hole Transport | Max. Luminance: 17,300 cd/m², Max. EQE: 9% | Multilayer OLED | [6] |
| T3PyTRZ | Tetrapyridine/Triphenyltriazine | Electron Transport | Turn-on Voltage: 2.18 V, Max. EQE: >24%, Power Eff.: >115 lm/W | Green Phosphorescent OLED | [7] |
Experimental Protocols
The performance data presented above is derived from devices fabricated and characterized under specific experimental conditions. While protocols vary between research groups, the following sections outline the general methodologies for key processes in OLED research.
OLED Fabrication by Vacuum Thermal Evaporation (VTE)
Vacuum thermal evaporation is a common technique for depositing the thin organic and metallic layers that constitute an OLED. This method allows for precise control over film thickness and purity.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol. The substrates are then dried with a nitrogen gun and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: The cleaned substrate is loaded into a high-vacuum chamber (typically with a base pressure of 10⁻⁶ to 10⁻⁷ Torr). The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - host and dopant), electron transport layer (ETL), and electron injection layer (EIL) are placed in separate crucibles. The materials are then sequentially heated, causing them to sublimate and deposit onto the substrate. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance.
-
Cathode Deposition: Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al or Ca/Al) is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the completed device is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.
OLED Fabrication by Spin Coating
For solution-processable materials, spin coating offers a simpler and lower-cost fabrication alternative to VTE.
-
Substrate Preparation: Similar to the VTE process, ITO-coated substrates are rigorously cleaned and treated.
-
Solution Preparation: The organic materials for each layer are dissolved in appropriate organic solvents to form solutions of specific concentrations.
-
Layer Deposition: A small volume of the solution for the first layer (e.g., PEDOT:PSS for the HIL) is dispensed onto the center of the ITO substrate. The substrate is then rapidly rotated (typically 1000-6000 rpm) to spread the solution evenly across the surface, and the solvent evaporates to leave a thin film.[8] This process is repeated for subsequent solution-processable layers. The thickness of the film is controlled by the solution concentration and the spin speed.
-
Thermal Annealing: After the deposition of each layer, the substrate is often annealed on a hotplate to remove residual solvent and improve the film morphology.
-
Cathode Deposition and Encapsulation: The cathode is typically deposited via VTE, as described above, followed by encapsulation.
Device Characterization
The performance of the fabricated OLEDs is evaluated using a series of electrical and optical measurements.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source measure unit, and the current density and luminance are measured as a function of the applied voltage. Luminance is typically measured using a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectrum: The emitted light is collected by a spectrometer to determine the emission peak and the CIE color coordinates.
-
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the J-V-L data and the EL spectrum. This is a critical metric for assessing the overall efficiency of the device.
-
Device Lifetime: The operational stability of the device is evaluated by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as the time it takes for the luminance to decay to 50% of its initial value (LT50).
Visualizing OLED Processes and Structures
Diagrams generated using Graphviz can help to visualize the complex relationships and workflows in OLED research.
Conclusion
Both this compound and pyridine derivatives have demonstrated exceptional performance in OLEDs, with specific advantages depending on the molecular design and application. Pyridine-based emitters have shown some of the highest reported EQEs, particularly in the green and sky-blue regions. This compound derivatives have also proven to be highly effective, especially for achieving deep-blue emission. The choice between these two core structures will ultimately depend on the desired emission color, efficiency targets, and the specific role the material will play within the device. Continued research into the structure-property relationships of novel this compound and pyridine derivatives will undoubtedly lead to further advancements in OLED technology.
References
- 1. Dual versus normal TADF of pyridines ornamented with multiple donor moieties and their performance in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | this compound-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Pyridine-, Pyrimidine-, and Triazine-Based Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vibgyorpublishers.org [vibgyorpublishers.org]
- 8. ossila.com [ossila.com]
A Comparative Guide to Pyrazine-Based and Phenyl-Based TADF Emitters for Advanced Optoelectronics
For researchers, scientists, and professionals in drug development and materials science, the selection of emitter molecules is a critical determinant of performance in Organic Light-Emitting Diodes (OLEDs). This guide provides an objective comparison of pyrazine-based Thermally Activated Delayed Fluorescence (TADF) emitters and their phenyl-based analogues, supported by experimental data, to inform the design of next-generation optoelectronic devices.
The core of TADF emitter design lies in engineering a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small gap allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet excitons to the emissive singlet state, theoretically enabling 100% internal quantum efficiency in OLEDs.[1][2] The choice of the core aromatic system, such as this compound or a simple phenyl ring, plays a pivotal role in tuning the photophysical properties and device performance of these emitters.
Molecular Design and Photophysical Properties
This compound, a nitrogen-containing heterocyclic aromatic compound, is a promising acceptor unit for the construction of blue TADF emitters.[1][2][3] Its electron-withdrawing nature, which can be further enhanced by the addition of cyano groups, facilitates the formation of charge-transfer (CT) excited states when combined with suitable electron-donating moieties.[1][3] This is a key strategy to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a prerequisite for a small ΔEST.[4]
In contrast, phenyl-based analogues often serve as a benchmark for comparison. The introduction of a phenyl ring between the donor and acceptor units can also lead to a desirable separation of the HOMO and LUMO.[5] However, studies have shown that this compound bridges can offer distinct advantages over their phenyl counterparts.
A comparative study of donor-acceptor-donor (D-A-D) type TADF emitters featuring this compound (pDTCz-DPzS) and phenyl (pDTCz-DPS) bridges revealed that the this compound-based emitter exhibited a higher maximum external quantum efficiency (EQE) and reduced efficiency roll-off in OLEDs.[6][7] This suggests that the this compound unit can more effectively modulate the optoelectronic properties of the emitter.
Below is a summary of the photophysical properties of selected this compound-based and phenyl-based TADF emitters.
| Emitter | Host | PLQY (%) | ΔEST (eV) | Delayed Lifetime (μs) | Emission Peak (nm) | Reference |
| This compound-Based | ||||||
| TCzPZCN | mCP (doped) | ~7.1-12.2 (device EQE) | < 0.1 | 1.9 | 480 | [3] |
| 4CzPyz | PPT (doped) | 75 | 0.23 | 150 | 486 | [8] |
| pDTCz-DPzS | - | > 68 | < 0.16 | - | Green EL | [6][7] |
| DTCz-Pz | PPT (doped) | 65 | 0.27 | - | 460 | [4][9][10][11] |
| Phenyl-Based Analogue | ||||||
| pDTCz-DPS | - | - | - | - | - | [6][7] |
OLED Device Performance
The ultimate test for a TADF emitter is its performance in an OLED device. The data below summarizes the key performance metrics for OLEDs utilizing this compound-based emitters and their analogues.
| Emitter | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | EL Peak (nm) | Reference |
| This compound-Based | ||||||
| TCzPZCN | ITO/HATCN/TAPC/mCP:TCzPZCN/TPBi/LiF/Al | 7.1 | 4579 | 3.4 | 480 | [3] |
| 2TCzPZCN | ITO/HATCN/TAPC/mCP:2TCzPZCN/TPBi/LiF/Al | 12.2 | 6257 | 3.9 | 480 | [3] |
| 4CzPyz | - | 24.1 | - | - | 486 | [8] |
| pDTCz-DPzS | - | 18 | - | - | Green | [6][7] |
| DTCz-Pz | - | 11.6 | 6892 | - | 460 | [4][9][10][11] |
| Phenyl-Based Analogue | ||||||
| pDTCz-DPS | - | < 14 | - | - | Blue | [6][7] |
Experimental Protocols
A general experimental workflow for the synthesis, characterization, and device fabrication of these TADF emitters is outlined below.
Key Methodologies:
-
Synthesis: The donor and acceptor moieties are typically coupled using palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig or Suzuki coupling. Purification is crucial and often involves column chromatography followed by temperature-gradient sublimation.
-
Photophysical Characterization: Photoluminescence quantum yields (PLQY) are measured using an integrating sphere. The singlet-triplet energy gap (ΔEST) is determined from the onsets of the fluorescence and phosphorescence spectra measured at low temperature (e.g., 77 K). Time-resolved photoluminescence decay measurements are used to determine the prompt and delayed fluorescence lifetimes.
-
OLED Fabrication: Devices are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. The organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber.
-
Device Testing: The current-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectrometer. The EQE is calculated from the luminance, current density, and EL spectrum.
The Mechanism of Thermally Activated Delayed Fluorescence
The enhanced efficiency of TADF emitters stems from their ability to harvest triplet excitons. The process is illustrated in the diagram below.
Upon electrical excitation in an OLED, both singlet and triplet excitons are formed. In TADF materials, the triplet excitons can be efficiently converted to singlet excitons through RISC, a process that is facilitated by a small ΔEST. These up-converted singlets can then decay radiatively, contributing to the overall light emission and leading to high device efficiencies.
Conclusion
The choice between this compound-based and phenyl-based TADF emitters depends on the specific application and desired performance characteristics. The available data suggests that this compound-based emitters can offer a pathway to highly efficient OLEDs with excellent performance metrics. The electron-deficient nature of the this compound ring provides a powerful tool for tuning the electronic properties of the emitter, often leading to superior device performance compared to their phenyl-based counterparts. Further research and development in this area, particularly in designing new this compound-based emitters with suppressed non-radiative decay pathways, holds significant promise for the future of OLED technology.[1][3]
References
- 1. Frontiers | this compound-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate [frontiersin.org]
- 2. This compound-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet-Triplet Splitting With Large Fluorescence Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. An effective method in modulating thermally activated delayed fluorescence (TADF) emitters from green to blue emission: the role of the phenyl ring - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Tuning the emission and exciton utilization mechanisms of this compound-based multi-carbazole emitters and their use in organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pyrazine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of pyrazine, a compound commonly used in various research and development applications. Following these guidelines will help protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. This compound is a flammable solid and can cause skin and serious eye irritation.[1][2][3]
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles or glasses with side-shields.[1] | Protects against splashes and dust that can cause serious eye irritation. |
| Hand | Chemical-resistant gloves (e.g., nitrile).[1][2] | Provides a barrier against skin contact. |
| Respiratory | Use a dust respirator if handling the solid form, especially if dust formation is likely.[1] | Protects the respiratory tract from irritation. |
| Body | A laboratory coat and appropriate protective clothing to prevent skin exposure.[1] | Minimizes skin exposure to accidental spills. |
All handling of this compound, particularly when there is a risk of generating dust, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
This compound and materials contaminated with it must be treated as hazardous chemical waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]
-
Waste Segregation and Collection:
-
Solid this compound Waste: Carefully sweep up solid this compound, avoiding dust formation.[1] Place the collected solid into a clean, dry, and properly labeled waste container.[1] The container must be compatible with the chemical.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, filter paper, and paper towels, should be considered contaminated.[1] Place these items in a designated, sealed container for chemically contaminated waste.[1]
-
-
Waste Container Labeling:
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]
-
This storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents.[1][4]
-
Keep the waste container tightly closed except when adding waste.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the collection of the hazardous waste.[1]
-
Provide the EHS department with an accurate description of the waste, including the chemical name and quantity.
-
Spill Cleanup Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[4][5]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as sparks or open flames.[4][5]
-
Personal Protection: Wear the appropriate PPE as outlined in the table above.[4]
-
Containment and Cleanup: For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material and place it in a labeled container for disposal.[1][4] After the bulk of the material has been removed, you may wash the spill area.[1]
-
Disposal of Cleanup Materials: Collect all cleanup materials and dispose of them as hazardous waste.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound for the most comprehensive information.
References
Safeguarding Laboratory Practices: A Guide to Handling Pyrazine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling pyrazine, a compound utilized in various chemical syntheses and as a flavoring agent. Adherence to these procedural steps is critical for minimizing exposure and mitigating potential hazards.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following personal protective equipment should be used:
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. It is advisable to change gloves frequently, especially if they become contaminated.[1]
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles that meet ANSI Z87.1 standards are essential to protect from splashes and airborne particles.[1] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2]
-
Body Protection: A long-sleeved laboratory coat should be worn to protect the skin and personal clothing from contamination.[1][2] For larger quantities, a protective suit or apron may be necessary.[1]
-
Footwear: Sturdy, closed-toe shoes must be worn at all times within the laboratory to protect against spills and falling objects.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[2][3][4] If adequate ventilation is not available, a NIOSH-approved respirator is required.[2][5]
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring safety during the handling of this compound.
1. Preparation:
-
Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1]
-
Designate a specific handling area, such as a chemical fume hood or a well-ventilated space.[2]
-
Assemble and inspect all necessary PPE before use.[2]
-
Gather all required equipment, including spatulas, weighing containers, and sealable waste containers.[2]
2. Handling:
-
Wear all required PPE before handling the chemical.
-
When weighing or transferring solid this compound, do so carefully to minimize dust generation.[2][6]
-
If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.[2]
-
Avoid contact with skin and eyes.[8]
3. Post-Handling & Cleanup:
-
Decontaminate all work surfaces and equipment that have come into contact with this compound.[3]
-
Segregate and dispose of all waste according to the disposal plan.[2]
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical.[2][7]
Quantitative Data Summary
| Hazard Classification | Details |
| Flammability | Flammable solid.[5][7][9] |
| Acute Oral Toxicity | Harmful if swallowed.[5] |
| Skin Irritation | Causes skin irritation.[7][8][10] |
| Eye Irritation | Causes serious eye irritation.[7][8] |
| Respiratory Irritation | May cause respiratory irritation.[7][8][10][11][12] |
Emergency Procedures
Spill Management:
-
Small Spills: For small spills contained within a fume hood, absorb the material with an inert absorbent like vermiculite or dry sand.[1] Place the contaminated material into a sealed and labeled hazardous waste container.[1]
-
Large Spills: Evacuate the area and provide adequate ventilation.[5] Eliminate all ignition sources.[5] Wear appropriate PPE, including respiratory protection, before attempting to clean up.[5]
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Ingestion: Rinse mouth with water.[5] Do not induce vomiting.[5]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection: All solid waste, including contaminated gloves, weighing papers, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[2][3][6]
-
Aqueous Solutions: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.[2] Do not pour this compound solutions down the drain.[2][5][6]
-
Disposal Procedure: All waste containing this compound must be disposed of as hazardous waste through an authorized waste disposal service, following all local, regional, and national regulations.[2][5][6]
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. synerzine.com [synerzine.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Gas detectors and respiratory protection equipments C4H4N2 (this compound), CAS number 290-37-9 [en.gazfinder.com]
- 11. Safety and efficacy of this compound derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
